molecular formula C16H22F3N3O2 B6233176 (2S)-SB02024 CAS No. 2126737-28-6

(2S)-SB02024

货号: B6233176
CAS 编号: 2126737-28-6
分子量: 345.36 g/mol
InChI 键: IARAUFAUVKBTEM-DGCLKSJQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-[(3R)-3-methylmorpholin-4-yl]-6-[(2R)-2-(trifluoromethyl)piperidin-1-yl]-1,2-dihydropyridin-2-one is a novel chemical reagent intended for research and development purposes. This compound features a 1,2-dihydropyridin-2-one core, a structure often explored in medicinal chemistry, and is substituted with a (3R)-3-methylmorpholine group and a unique (2R)-2-(trifluoromethyl)piperidine moiety. The morpholine group is a common pharmacophore found in many biologically active compounds and kinase inhibitors . The presence of the trifluoromethyl group, a staple in modern drug design for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity, suggests potential for enhanced physicochemical properties . Based on its structural similarity to known research compounds, this molecule is a candidate for investigation in oncology and enzyme inhibition studies. Its potential mechanism of action may involve interaction with enzyme active sites, such as those found in kinase targets . Researchers can utilize this compound as a chemical probe to study signaling pathways or as a lead structure in the design of novel therapeutic agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

属性

CAS 编号

2126737-28-6

分子式

C16H22F3N3O2

分子量

345.36 g/mol

IUPAC 名称

4-[(3R)-3-methylmorpholin-4-yl]-6-[(2R)-2-(trifluoromethyl)piperidin-1-yl]-1H-pyridin-2-one

InChI

InChI=1S/C16H22F3N3O2/c1-11-10-24-7-6-21(11)12-8-14(20-15(23)9-12)22-5-3-2-4-13(22)16(17,18)19/h8-9,11,13H,2-7,10H2,1H3,(H,20,23)/t11-,13-/m1/s1

InChI 键

IARAUFAUVKBTEM-DGCLKSJQSA-N

手性 SMILES

C[C@@H]1COCCN1C2=CC(=O)NC(=C2)N3CCCC[C@@H]3C(F)(F)F

规范 SMILES

CC1COCCN1C2=CC(=O)NC(=C2)N3CCCCC3C(F)(F)F

纯度

95

产品来源

United States

Foundational & Exploratory

The (2S)-SB02024 Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-SB02024 is a potent and selective inhibitor of the vacuolar protein sorting 34 (VPS34), a class III phosphoinositide 3-kinase that plays a critical role in the initiation of autophagy. In the context of cancer, inhibition of VPS34 by SB02024 has emerged as a promising therapeutic strategy. This technical guide delineates the core mechanism of action of SB02024 in cancer cells, focusing on its ability to modulate the tumor microenvironment and enhance anti-tumor immunity. The primary mechanism involves the inhibition of autophagy, which leads to the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway. This activation triggers a type I interferon response, resulting in the production of pro-inflammatory cytokines and chemokines that facilitate the recruitment of immune cells to the tumor site. This guide provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols to support further research and development in this area.

Core Mechanism of Action: VPS34 Inhibition and Immune Activation

The principal mechanism of action of this compound in cancer cells is the targeted inhibition of VPS34.[1][2] By inhibiting this key lipid kinase, SB02024 effectively blocks the initiation of autophagy, a cellular process that cancer cells often exploit to survive in nutrient-poor and hypoxic tumor microenvironments.[1][3] The inhibition of autophagy leads to an accumulation of cytosolic double-stranded DNA (dsDNA), which is then detected by the DNA sensor cGAS.[4]

Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING protein located on the endoplasmic reticulum.[4] Activated STING translocates to the Golgi apparatus and activates TANK-binding kinase 1 (TBK1), which then phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3).[4] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines, such as C-C Motif Chemokine Ligand 5 (CCL5) and C-X-C Motif Chemokine Ligand 10 (CXCL10).[3][5] These chemokines are crucial for recruiting cytotoxic immune cells, including T cells and natural killer (NK) cells, into the tumor microenvironment, thereby mounting a robust anti-tumor immune response.[1][5]

Signaling Pathway Diagram

SB02024_Mechanism cluster_cell Cancer Cell cluster_tme Tumor Microenvironment SB02024 This compound VPS34 VPS34 SB02024->VPS34 inhibition Autophagy Autophagy VPS34->Autophagy initiates Cytosolic_dsDNA Cytosolic dsDNA Accumulation Autophagy->Cytosolic_dsDNA degrades cGAS cGAS Cytosolic_dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP produces STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Type_I_IFN Type I Interferons (IFN-α, IFN-β) pIRF3->Type_I_IFN induces transcription Chemokines Chemokines (CCL5, CXCL10) pIRF3->Chemokines induces transcription T_Cell T Cell Chemokines->T_Cell recruits NK_Cell NK Cell Chemokines->NK_Cell recruits Tumor_Growth Tumor Growth T_Cell->Tumor_Growth inhibits NK_Cell->Tumor_Growth inhibits

Caption: Signaling pathway of this compound in cancer cells.

Synergistic Anti-Tumor Activity with STING Agonists

A significant aspect of SB02024's therapeutic potential lies in its synergistic activity with STING agonists, such as ADU-S100.[6][7] While SB02024 enhances the activation of the cGAS-STING pathway by increasing the availability of cytosolic dsDNA, STING agonists directly activate STING.[4] The combination of these two agents results in a markedly enhanced type I interferon response and a more robust anti-tumor effect than either agent alone.[6][7] Preclinical studies in mouse models of melanoma and renal cell carcinoma have demonstrated that the combination of SB02024 and ADU-S100 leads to a significant reduction in tumor growth and improved survival.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the effects of SB02024, both as a monotherapy and in combination with the STING agonist ADU-S100.

Table 1: In Vitro Cytokine and Chemokine Upregulation
Cell LineTreatmentTarget Gene/ProteinFold Increase (mRNA)Fold Increase (Protein)
A-498 (Human Renal)SB02024 + ADU-S100IFNB1~150~12
A-498 (Human Renal)SB02024 + ADU-S100CCL5~1000~25
A-498 (Human Renal)SB02024 + ADU-S100CXCL10~2500~30
B16-F10 (Murine Melanoma)SB02024 + ADU-S100Ifnb1~10Not reported
B16-F10 (Murine Melanoma)SB02024 + ADU-S100Ccl5~20~8
B16-F10 (Murine Melanoma)SB02024 + ADU-S100Cxcl10~30~10

Data are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.[7]

Table 2: In Vivo Anti-Tumor Efficacy (B16-F10 Melanoma Model)
Treatment GroupMean Tumor Volume (mm³) at Day 18% Tumor Growth InhibitionSurvival Benefit
Vehicle~1500--
ADU-S100~100033%Moderate
SB02024~120020%Minimal
SB02024 + ADU-S100~25083%Significant

Data are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of SB02024's mechanism of action.

Cell Culture and Reagents
  • Cell Lines:

    • A-498 (human renal cell carcinoma)

    • B16-F10 (murine melanoma)

  • Reagents:

    • This compound (provided by Sprint Bioscience)

    • ADU-S100 (ChemieTek)

    • Lipofectamine RNAiMAX (Thermo Fisher Scientific)

    • siRNAs targeting VPS34 and non-targeting control (Dharmacon)

In Vitro Gene Expression Analysis (qRT-PCR)
  • Cell Seeding: Seed A-498 or B16-F10 cells in 6-well plates.

  • Treatment: Treat cells with SB02024 (2 µM) and/or ADU-S100 (5-50 µM) for 24 hours.

  • RNA Extraction: Isolate total RNA using the RNeasy Mini Kit (Qiagen).

  • cDNA Synthesis: Synthesize cDNA using the High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

  • qRT-PCR: Perform quantitative real-time PCR using TaqMan Gene Expression Assays (Applied Biosystems) on a ViiA 7 Real-Time PCR System.

  • Data Analysis: Normalize target gene expression to a housekeeping gene (e.g., GAPDH) and calculate fold change using the ΔΔCt method.

In Vitro Protein Secretion Analysis (ELISA)
  • Cell Culture and Treatment: Culture and treat cells as described for qRT-PCR.

  • Supernatant Collection: Collect cell culture supernatants after the 24-hour treatment period.

  • ELISA: Measure the concentration of secreted IFN-β, CCL5, and CXCL10 in the supernatants using commercially available ELISA kits (e.g., from R&D Systems) according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of each analyte in the samples.

In Vivo Tumor Growth Studies
  • Animal Model: Use C57BL/6 mice for the B16-F10 syngeneic tumor model.

  • Tumor Cell Implantation: Subcutaneously inject B16-F10 cells into the flank of the mice.

  • Treatment Administration:

    • Administer SB02024 orally at a dose of 20 mg/kg daily.

    • Administer ADU-S100 intratumorally at a dose of 10 µg on specified days.

  • Tumor Measurement: Measure tumor volume every other day using calipers.

  • Survival Monitoring: Monitor animal survival over the course of the experiment.

  • Data Analysis: Plot tumor growth curves and survival curves (Kaplan-Meier) and perform statistical analysis (e.g., two-way ANOVA for tumor growth, log-rank test for survival).

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Cell Seeding (A-498, B16-F10) Treatment_InVitro Treatment (SB02024 +/- ADU-S100) Cell_Culture->Treatment_InVitro RNA_Extraction RNA Extraction Treatment_InVitro->RNA_Extraction Supernatant_Collection Supernatant Collection Treatment_InVitro->Supernatant_Collection qRT_PCR qRT-PCR Analysis RNA_Extraction->qRT_PCR ELISA ELISA Analysis Supernatant_Collection->ELISA Tumor_Implantation Tumor Implantation (B16-F10 in C57BL/6) Treatment_InVivo Treatment (Oral SB02024, Intratumoral ADU-S100) Tumor_Implantation->Treatment_InVivo Tumor_Measurement Tumor Volume Measurement Treatment_InVivo->Tumor_Measurement Survival_Monitoring Survival Monitoring Treatment_InVivo->Survival_Monitoring Data_Analysis Data Analysis Tumor_Measurement->Data_Analysis Survival_Monitoring->Data_Analysis

Caption: Workflow for in vitro and in vivo experiments.

Conclusion

This compound represents a novel immuno-oncology agent with a distinct mechanism of action centered on the inhibition of VPS34 and subsequent activation of the cGAS-STING pathway. This leads to the remodeling of the tumor microenvironment into a more inflamed state, conducive to an effective anti-tumor immune response. The synergistic effects observed with STING agonists further underscore the therapeutic potential of this compound. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore and harness the capabilities of SB02024 in the fight against cancer.

References

(2S)-SB02024: A Technical Guide to its Role in cGAS-STING Pathway Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2S)-SB02024 is a potent and selective inhibitor of the vacuolar protein sorting 34 (VPS34), a lipid kinase integral to the initiation of autophagy. While not a direct activator, this compound indirectly promotes the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. By inhibiting autophagy, this compound is believed to prevent the degradation of cytosolic double-stranded DNA (dsDNA), leading to its accumulation and subsequent sensing by cGAS. This triggers the production of the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING, culminating in a robust type I interferon (IFN) response and the secretion of pro-inflammatory cytokines and chemokines such as CCL5 and CXCL10. This mechanism of action holds significant therapeutic potential, particularly in immuno-oncology, where the synergistic effect of this compound with STING agonists like ADU-S100 has been shown to enhance anti-tumor immunity. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Action

This compound's primary molecular target is VPS34. Inhibition of this kinase disrupts the autophagy pathway, a cellular process responsible for the degradation and recycling of cellular components, including cytosolic DNA. The resulting accumulation of cytosolic dsDNA provides a potent stimulus for the cGAS-STING pathway, a critical component of the innate immune system responsible for detecting pathogen-derived or misplaced self-DNA.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is initiated by the binding of cytosolic dsDNA to cGAS. This binding event activates cGAS, which then catalyzes the synthesis of cGAMP from ATP and GTP. cGAMP acts as a second messenger, binding to the STING protein located on the endoplasmic reticulum (ER). Upon binding cGAMP, STING undergoes a conformational change and translocates from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory genes.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds to cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Binds to TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocates to STING_active Activated STING STING->STING_active Translocates to STING_active->TBK1 Recruits & Activates IFN_genes Type I IFN Genes pIRF3_nuc->IFN_genes Induces Transcription IFN_protein Type I Interferons IFN_genes->IFN_protein Leads to

Diagram 1: The cGAS-STING signaling pathway.
This compound's Point of Intervention

This compound acts upstream of this pathway by inhibiting VPS34. The inhibition of VPS34-mediated autophagy leads to an increase in the available cytosolic dsDNA, thereby amplifying the initiation signal for cGAS activation.

SB02024_MoA SB02024 This compound VPS34 VPS34 SB02024->VPS34 Inhibits dsDNA_accumulation Accumulation of Cytosolic dsDNA SB02024->dsDNA_accumulation Autophagy Autophagy VPS34->Autophagy Initiates dsDNA_degradation Degradation of Cytosolic dsDNA Autophagy->dsDNA_degradation Mediates dsDNA_degradation->dsDNA_accumulation Prevents cGAS_STING cGAS-STING Pathway Activation dsDNA_accumulation->cGAS_STING

Diagram 2: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

In Vitro Potency of this compound
Assay TypeCell LineParameterValue
Biochemical Assay-IC501 nM[1]
NanoBRET AssayHEK293TIC5010 nM[1]
In Vitro Synergy of this compound with STING Agonist (ADU-S100)

The combination of this compound with the STING agonist ADU-S100 results in a synergistic increase in the expression and secretion of key pro-inflammatory cytokines and chemokines in various cancer cell lines.

Table 2.2.1: Gene Expression (mRNA) Levels (Fold Change vs. Control) [2]

Cell LineTreatmentIFNB1CCL5CXCL10
A-498 (Human Renal) 2 µM SB02024 + 50 µM ADU-S100~150~250~300
B16-F10 (Murine Melanoma) 2 µM SB02024 + 5 µM ADU-S100~40~100~120
THP-1 (Human Monocytic) 2 µM SB02024 + 50 µM ADU-S100~120~150~200
DC2.4 (Murine Dendritic) 2 µM SB02024 + 10 µM ADU-S100~250~300~400

Table 2.2.2: Secreted Protein Levels (Fold Change vs. Control) [2]

Cell LineTreatmentIFN-βCCL5CXCL10
A-498 (Human Renal) 2 µM SB02024 + 50 µM ADU-S100~100~180~250
B16-F10 (Murine Melanoma) 2 µM SB02024 + 5 µM ADU-S100N/A~80~100
THP-1 (Human Monocytic) 2 µM SB02024 + 50 µM ADU-S100~100~120~150
DC2.4 (Murine Dendritic) 2 µM SB02024 + 10 µM ADU-S100~200~250~350
In Vivo Efficacy in B16-F10 Melanoma Model

Oral administration of this compound in combination with intratumoral injections of ADU-S100 significantly decreased tumor growth and improved survival in a B16-F10 melanoma mouse model.[3][4]

Treatment GroupTumor Growth Inhibition (%)Median Survival (Days)
Vehicle0~20
SB02024 alone~25~25
ADU-S100 alone~40~30
SB02024 + ADU-S100>80>40

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Reagents
  • Cell Lines: A-498 (human renal carcinoma), B16-F10 (murine melanoma), THP-1 (human monocytic), and DC2.4 (murine dendritic) cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Compounds: this compound was synthesized by Sprint Bioscience. ADU-S100 was purchased from commercial vendors.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for the quantification of IFNB1, CCL5, and CXCL10 mRNA levels.

qRT_PCR_Workflow start Cell Treatment with SB02024 and/or ADU-S100 rna_extraction Total RNA Extraction (e.g., RNeasy Kit) start->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative PCR with SYBR Green Master Mix cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis end Gene Expression Fold Change data_analysis->end

Diagram 3: Workflow for qRT-PCR analysis.
  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound and/or ADU-S100 for 24 hours.

  • RNA Extraction: Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Thermo Fisher Scientific).

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system. The thermal cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH). Calculate the fold change in gene expression using the ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion

This protocol is for the quantification of secreted IFN-β, CCL5, and CXCL10 in cell culture supernatants.

  • Sample Collection: After cell treatment as described in 3.2.1, collect the cell culture supernatants and centrifuge to remove cellular debris.

  • ELISA Procedure: Use commercially available ELISA kits for human or mouse IFN-β, CCL5, and CXCL10 (e.g., from R&D Systems or FineTest). Follow the manufacturer's instructions, which typically involve the following steps:

    • Add standards and samples to the antibody-pre-coated microplate.

    • Incubate to allow the target cytokine to bind.

    • Wash the plate to remove unbound substances.

    • Add a biotinylated detection antibody.

    • Wash and then add a streptavidin-HRP conjugate.

    • Wash and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the cytokines in the samples by interpolating from the standard curve.

In Vivo Murine Tumor Model
  • Tumor Cell Implantation: Subcutaneously inject B16-F10 melanoma cells into the flank of C57BL/6 mice.

  • Treatment: When tumors reach a palpable size, randomize the mice into treatment groups. Administer this compound via oral gavage and ADU-S100 via intratumoral injection according to the specified dosing schedule.

  • Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.

  • Survival Analysis: Monitor the mice for signs of toxicity and euthanize them when tumors reach a predetermined size or if they show signs of distress. Plot survival curves using the Kaplan-Meier method.

Conclusion

This compound represents a novel approach to modulating the cGAS-STING pathway. By inhibiting VPS34-mediated autophagy, it enhances the endogenous activation of this critical innate immune signaling cascade. The synergistic anti-tumor effects observed when this compound is combined with a STING agonist underscore the potential of this strategy in cancer immunotherapy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in exploring the therapeutic applications of this compound and the broader field of cGAS-STING pathway modulation.

References

The Lynchpin of Cellular Recycling: A Technical Guide to VPS34 Inhibition in Autophagy and Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vacuolar protein sorting 34 (VPS34), the sole class III phosphoinositide 3-kinase (PI3K), is a critical regulator of intracellular membrane trafficking. Its primary function is the production of phosphatidylinositol 3-phosphate (PI(3)P), a lipid messenger essential for the initiation of autophagy and the maturation of endosomes. Autophagy, a cellular self-degradation process, plays a dual and often contradictory role in cancer. It can suppress tumor initiation by clearing damaged organelles and proteins, but it can also promote the survival of established tumors by providing nutrients under stressful conditions and contributing to therapy resistance. This duality positions VPS34 as a compelling therapeutic target. Inhibition of VPS34 blocks the autophagic process, offering a promising strategy to sensitize cancer cells to conventional therapies and to modulate the tumor microenvironment. This guide provides an in-depth examination of the molecular mechanisms of VPS34, the impact of its inhibition, and the methodologies used to study its function in the context of cancer.

The Core Machinery: VPS34 and its Role in Autophagy

VPS34 is the catalytic core of two distinct, mutually exclusive protein complexes that dictate its subcellular localization and function.[1][2]

  • Complex I (The Autophagy Initiator): Composed of VPS34, VPS15 (a regulatory protein kinase), Beclin 1, and ATG14L.[1][3] This complex is essential for the initiation of autophagy. Upon induction by cellular stress (e.g., nutrient starvation), Complex I is recruited to the phagophore assembly site, where it generates a localized pool of PI(3)P.[2] This PI(3)P-rich domain serves as a docking site for effector proteins containing PI(3)P-binding domains (like FYVE and PX domains), such as WIPIs (WD-repeat protein interacting with phosphoinositides), which are crucial for the elongation and closure of the autophagosome membrane.[1]

  • Complex II (The Trafficking Regulator): In this complex, ATG14L is replaced by the UVRAG (UV radiation resistance-associated gene).[1][3] Complex II is primarily involved in the late stages of the endocytic pathway and in the fusion of autophagosomes with lysosomes to form autolysosomes, where degradation occurs.[2]

The generation of PI(3)P by VPS34 is the rate-limiting step for autophagosome formation, making VPS34 the lynchpin of the entire autophagic process.[1]

G cluster_complex1 Complex I (Autophagy) cluster_complex2 Complex II (Endosomal Trafficking) VPS34_C1 VPS34 VPS15_C1 VPS15 VPS34_C1->VPS15_C1 PI3P Phosphatidylinositol 3-Phosphate (PI(3)P) VPS34_C1->PI3P Catalyzes Beclin1_C1 Beclin 1 VPS15_C1->Beclin1_C1 ATG14L ATG14L Beclin1_C1->ATG14L VPS34_C2 VPS34 VPS15_C2 VPS15 VPS34_C2->VPS15_C2 VPS34_C2->PI3P Catalyzes Beclin1_C2 Beclin 1 VPS15_C2->Beclin1_C2 UVRAG UVRAG Beclin1_C2->UVRAG PI Phosphatidylinositol (PI) PI->VPS34_C1 Substrate PI->VPS34_C2 Substrate Autophagosome Autophagosome Formation PI3P->Autophagosome Endosome Endosome Maturation PI3P->Endosome

VPS34 in Cancer: A Double-Edged Sword

The role of autophagy, and by extension VPS34, in cancer is context-dependent.

  • Tumor Suppression: In the early stages of tumorigenesis, autophagy acts as a quality control mechanism, removing damaged mitochondria that produce reactive oxygen species (ROS) and preventing the accumulation of potentially oncogenic protein aggregates.[1] In this context, VPS34 functions as a tumor suppressor.

  • Tumor Promotion: In established tumors, the microenvironment is often characterized by hypoxia, nutrient deprivation, and high metabolic demand. Here, autophagy is co-opted by cancer cells as a survival mechanism.[1] By breaking down cellular components, it provides a source of metabolites to fuel growth and proliferation. Furthermore, autophagy can confer resistance to chemotherapy and radiation, which induce cellular stress.[4] In these scenarios, VPS34 activity is pro-tumorigenic.

  • Immune Evasion: Recent evidence indicates that VPS34-mediated autophagy plays a role in suppressing the anti-tumor immune response. Inhibition of VPS34 has been shown to reprogram "cold," non-immunogenic tumors into "hot," inflamed tumors infiltrated by cytotoxic T cells and NK cells.[5][6] This effect is partly mediated by the upregulation of pro-inflammatory chemokines like CCL5 and CXCL10, a process linked to the activation of the cGAS-STING innate immunity pathway.[7][8]

Mechanism of VPS34 Inhibition

A new generation of small-molecule inhibitors has been developed that target the ATP-binding pocket of VPS34 with high potency and selectivity, distinguishing it from other PI3K classes.[9][10] By blocking the kinase activity of VPS34, these inhibitors prevent the production of PI(3)P.[11] The immediate downstream consequence is the failure to recruit PI(3)P-binding effectors to nascent autophagosomal membranes, thereby halting autophagosome formation at the initiation stage.[11] This leads to a complete blockade of the autophagic flux.

G cluster_normal Normal Function VPS34 VPS34 Kinase PI3P PI(3)P VPS34->PI3P Phosphorylation ATP ATP ATP->VPS34 PI PI PI->VPS34 Autophagy Autophagosome Formation PI3P->Autophagy Initiates Inhibitor VPS34 Inhibitor (e.g., SAR405) Inhibitor->VPS34 Binds to ATP Pocket Block->PI3P Blocked

Quantitative Data on VPS34 Inhibitors

The development of selective inhibitors has enabled precise quantification of their effects on VPS34 activity, autophagy, and cancer cell viability.

InhibitorTargetIn Vitro IC50Cellular IC50 (Autophagy)Reference(s)
SAR405 VPS341.2 nM42 nM (GFP-FYVE); 419 nM (GFP-LC3)[11][12]
VPS34-IN1 VPS3425 nMNot explicitly stated[10][12]
PIK-III VPS3418 nMNot explicitly stated[12]
SB02024 VPS34Not explicitly statedEfficiently inhibits autophagy[5][6]
3-Methyladenine (3-MA) Class I & III PI3K25 µM (Vps34)Blocks autophagosome formation[12]

Table 1: Potency of Common VPS34 Inhibitors.

Cancer ModelTreatmentEffect on Tumor GrowthReference(s)
B16-F10 MelanomashRNA knockdown of Vps34Significant decrease in tumor growth and weight[5][13]
CT26 ColorectalshRNA knockdown of Vps34Significant decrease in tumor growth and weight[5][13]
B16-F10 MelanomaSAR405 or SB02024Significant inhibition of tumor growth and improved survival[5][13]
Renal Tumor Cell LinesSAR405 + Everolimus (mTORi)Synergistic anti-proliferative activity[9]
B16-F10 MelanomaSB02024 + ADU-S100 (STING agonist)Significantly decreased tumor growth and prolonged survival vs. monotherapy[7][14]

Table 2: In Vivo Efficacy of VPS34 Inhibition.

Key Signaling Pathway Interactions

VPS34 activity is tightly regulated and integrated with major cellular signaling networks, particularly those governing metabolism and immune responses.

Regulation by mTOR and AMPK

The activity of the VPS34 complexes is modulated by nutrient-sensing kinases.

  • mTOR (Mechanistic Target of Rapamycin): In nutrient-replete conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting components of the autophagy initiation machinery, including subunits of the VPS34 Complex I.[15][16] Conversely, mTOR can activate the VPS34 Complex II by phosphorylating UVRAG, promoting lysosomal function.[16][17]

  • AMPK (AMP-activated protein kinase): Under low-energy conditions (e.g., glucose starvation), AMPK is activated. AMPK promotes autophagy by directly phosphorylating Beclin 1 (in Complex I) to activate VPS34, while simultaneously phosphorylating VPS34 itself (in non-autophagic complexes) to inhibit its activity, thus funneling PI(3)P production towards autophagy.[18]

G Nutrients High Nutrients mTORC1 mTORC1 (Active) Nutrients->mTORC1 NoNutrients Low Nutrients (Starvation) AMPK AMPK (Active) NoNutrients->AMPK mTORC1->AMPK VPS34_C1 VPS34 Complex I (Beclin 1 / ATG14L) mTORC1->VPS34_C1 Inhibits AMPK->mTORC1 AMPK->VPS34_C1 Activates Autophagy Autophagy VPS34_C1->Autophagy

Interaction with the cGAS-STING Pathway

Inhibition of VPS34 has been shown to activate the cGAS-STING pathway of innate immunity. The precise mechanism is under investigation, but it is hypothesized that blocking autophagy and/or endosomal trafficking leads to an accumulation of cytosolic double-stranded DNA (dsDNA), either from mitochondria or other sources, which is then sensed by cGAS (cyclic GMP-AMP synthase).[7][8] cGAS activation leads to the production of cGAMP, which binds to and activates STING (stimulator of interferon genes) on the endoplasmic reticulum. Activated STING translocates and triggers a signaling cascade culminating in the production of type I interferons and other pro-inflammatory cytokines, including CCL5 and CXCL10, which are potent chemoattractants for T cells and NK cells.[7][14]

G VPS34_Inhibitor VPS34 Inhibition Autophagy_Block Autophagy Blockade VPS34_Inhibitor->Autophagy_Block dsDNA Cytosolic dsDNA Accumulation Autophagy_Block->dsDNA Leads to cGAS cGAS dsDNA->cGAS Sensed by STING STING cGAS->STING Activates TBK1_IRF3 TBK1/IRF3 Signaling STING->TBK1_IRF3 Activates Type1_IFN Type I Interferons & Chemokines (CCL5, CXCL10) TBK1_IRF3->Type1_IFN Upregulates Immune_Recruitment T Cell / NK Cell Recruitment Type1_IFN->Immune_Recruitment Promotes

Experimental Protocols

VPS34 In Vitro Kinase Assay

This protocol determines the direct inhibitory effect of a compound on VPS34 enzymatic activity.

Principle: Measures the transfer of the gamma-phosphate from [γ-³²P]ATP to a phosphatidylinositol (PI) substrate by recombinant VPS34. The resulting radiolabeled PI(3)P is separated by thin-layer chromatography (TLC) and quantified.[19]

Materials:

  • Recombinant VPS34/VPS15 complex

  • PI:PS (Phosphatidylinositol:Phosphatidylserine) liposomes (substrate)

  • Kinase reaction buffer (50mM HEPES pH 7.5, 2 mM MnCl₂, 1mM EGTA, 0.1% CHAPS, 2mM DTT)

  • [γ-³²P]ATP

  • Test inhibitor compound

  • TLC plate (silica gel)

  • TLC mobile phase (e.g., chloroform/methanol/ammonia/water)

  • Phosphorimager or X-ray film

Procedure:

  • Prepare PI:PS liposomes by sonication or extrusion.

  • Set up the kinase reaction in a microcentrifuge tube:

    • Kinase reaction buffer

    • Recombinant VPS34/VPS15

    • Test inhibitor (at various concentrations) or vehicle (DMSO)

    • PI:PS liposomes

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate for 20-30 minutes at 30°C.

  • Stop the reaction by adding a chloroform/methanol/HCl mixture to extract the lipids.

  • Centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • Spot the extracted lipids onto the origin of a TLC plate.[19]

  • Develop the TLC plate in the mobile phase until the solvent front nears the top.

  • Air dry the plate and expose it to a phosphor screen or X-ray film.

  • Quantify the radiolabeled PI(3)P spot to determine kinase activity and calculate IC50 values.[19]

Autophagic Flux Assay by LC3-II Western Blot

This protocol measures the rate of autophagy by assessing the turnover of LC3-II.

Principle: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is cleaved and lipidated (LC3-I to LC3-II) upon autophagy induction, associating with the autophagosome membrane. LC3-II is then degraded upon fusion with the lysosome. Blocking this final degradation step with a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1) causes LC3-II to accumulate. The amount of accumulated LC3-II is proportional to the autophagic flux.[20]

Materials:

  • Cultured cancer cells

  • Test compound (e.g., VPS34 inhibitor)

  • Lysosomal inhibitor (e.g., Chloroquine, 40µM)

  • Complete culture medium and starvation medium (e.g., EBSS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Primary antibodies: anti-LC3B, anti-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere.

  • Create four experimental groups for each condition to be tested (e.g., control vs. VPS34 inhibitor):

    • Group 1: Untreated (basal autophagy)

    • Group 2: Treated with stimulus (e.g., starvation or test compound)

    • Group 3: Treated with lysosomal inhibitor alone for 2-4 hours

    • Group 4: Treated with stimulus, with the lysosomal inhibitor added for the final 2-4 hours of treatment.

  • After treatment, wash cells with cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Perform SDS-PAGE using a 12-15% polyacrylamide gel to ensure separation of LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa).

  • Transfer proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against LC3 and a loading control.

  • Wash and probe with the appropriate HRP-conjugated secondary antibody.

  • Develop with chemiluminescence substrate and capture the image.

  • Data Analysis: Quantify the band intensity for LC3-II and the loading control. Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor (i.e., comparing Group 4 to Group 2). A blockage in flux (as caused by a VPS34 inhibitor) will result in low levels of LC3-II that do not increase upon addition of the lysosomal inhibitor.

Cell Viability (MTT) Assay

This protocol assesses the effect of VPS34 inhibition on cancer cell proliferation and viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[21]

Materials:

  • Cultured cancer cells

  • 96-well culture plates

  • Test inhibitor compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Seed cells at a predetermined optimal density in a 96-well plate and incubate overnight.

  • Treat cells with a serial dilution of the VPS34 inhibitor for the desired time period (e.g., 24, 48, 72 hours). Include vehicle-only control wells.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the culture medium.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[21]

  • Mix gently on an orbital shaker to ensure complete dissolution.

  • Read the absorbance at ~570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot dose-response curves to determine GI50/IC50 values.

Conclusion and Future Directions

VPS34 is a master regulator of autophagy and a pivotal node in cancer cell metabolism, survival, and immune interaction. The development of potent and selective VPS34 inhibitors has provided invaluable tools for research and holds significant therapeutic promise. By blocking a key pro-survival pathway, these inhibitors can render cancer cells more vulnerable to other treatments. The discovery of their ability to modulate the tumor immune microenvironment opens an exciting new avenue for combination immunotherapies. Future research will focus on identifying predictive biomarkers to select patient populations most likely to benefit from VPS34 inhibition, optimizing combination therapy strategies, and advancing these promising agents into clinical trials.

References

The VPS34 Inhibitor (2S)-SB02024: A Deep Dive into its Immunomodulatory Effects on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the mechanism and impact of (2S)-SB02024, a potent and selective inhibitor of the vacuolar protein sorting 34 (VPS34), on the tumor microenvironment (TME). By targeting a key component of the autophagy pathway, this compound has been shown to reprogram the TME from an immunosuppressive "cold" state to an inflamed "hot" state, thereby enhancing anti-tumor immunity and synergizing with other immunotherapies.[1][2] This document provides a comprehensive overview of the preclinical data, experimental methodologies, and underlying signaling pathways associated with this compound's activity.

Core Mechanism of Action: From Autophagy Inhibition to Immune Activation

This compound is a selective inhibitor of VPS34, a class III phosphoinositide 3-kinase that plays a crucial role in the initiation of autophagy.[2][3] Autophagy is a cellular process that tumor cells often exploit to survive metabolic stress and evade immune surveillance.[2] By inhibiting VPS34, this compound disrupts this survival mechanism, leading to a cascade of events that ultimately renders the tumor visible and vulnerable to the immune system.[2]

A key consequence of VPS34 inhibition by this compound is the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[4][5][6][7] This innate immunity pathway is typically triggered by the presence of cytosolic DNA. Inhibition of autophagy is thought to lead to an accumulation of cellular and mitochondrial DNA in the cytoplasm, which is then detected by cGAS. This triggers the production of cyclic GMP-AMP (cGAMP), which in turn activates STING. Activated STING initiates a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.[8]

This surge in inflammatory signals within the TME is critical for recruiting and activating various immune cells, transforming the tumor from an immune-deserted "cold" state to an immune-infiltrated "hot" state.[1]

Quantitative Impact on the Tumor Microenvironment

The administration of this compound, both as a monotherapy and in combination with other agents, has demonstrated significant quantitative changes in the tumor microenvironment across various preclinical cancer models, including melanoma, colorectal cancer, and renal cell carcinoma.[1][3][5]

Table 1: Effect of this compound on Immune Cell Infiltration
Cancer ModelTreatmentImmune Cell TypeFold Increase vs. ControlReference
B16-F10 MelanomaSB02024NK CellsSignificant Increase[1]
B16-F10 MelanomaSB02024CD8+ T CellsSignificant Increase[1]
B16-F10 MelanomaSB02024CD4+ T Effector CellsSignificant Increase[1]
B16-F10 MelanomaSB02024Dendritic Cells (DCs)Significant Increase[1]
B16-F10 MelanomaSB02024M1 MacrophagesSignificant Increase[1]
CT26 Colorectal CancerSB02024NK CellsSignificant Increase[1]
CT26 Colorectal CancerSB02024CD8+ T CellsSignificant Increase[1]
CT26 Colorectal CancerSB02024Dendritic Cells (DCs)Significant Increase[1]
CT26 Colorectal CancerSB02024M1 MacrophagesSignificant Increase[1]
Renal Cell CarcinomaSB02024CD45+ T CellsSignificant Increase[3]
Table 2: Upregulation of Pro-Inflammatory Chemokines and Cytokines
Cancer ModelTreatmentChemokine/CytokineFold Increase in mRNA/ProteinReference
Melanoma & Colorectal CancerSB02024CCL5Significant Upregulation[1][6]
Melanoma & Colorectal CancerSB02024CXCL10Significant Upregulation[1][6]
Melanoma & Colorectal CancerSB02024IFNγSignificant Upregulation[1]
Renal Cell CarcinomaSB02024CCL5Markedly Increased Blood Levels[9]
Renal Cell CarcinomaSB02024CXCL10Markedly Increased Blood Levels[9]
Human/Murine RCC & MelanomaSB02024 + STING AgonistPro-inflammatory CytokinesIncreased mRNA expression and release[4][5]
Table 3: Anti-Tumor Efficacy of this compound
Cancer ModelTreatmentOutcomeReference
B16-F10 MelanomaSB02024Decreased tumor growth and weight[1]
CT26 Colorectal CancerSB02024Decreased tumor growth and weight[1]
B16-F10 MelanomaSB02024 + anti-PD-L1/PD-1Improved therapeutic benefit and prolonged survival[1]
CT26 Colorectal CancerSB02024 + anti-PD-L1/PD-1Improved therapeutic benefit and prolonged survival[1]
B16-F10 MelanomaSB02024 + ADU-S100 (STING Agonist)Significantly decreased tumor growth and weight, improved survival[4][5][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by this compound and a typical experimental workflow for evaluating its effects.

SB02024_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment SB02024 This compound VPS34 VPS34 SB02024->VPS34 inhibits Autophagy Autophagy VPS34->Autophagy initiates Cytosolic_DNA Cytosolic DNA Accumulation Autophagy->Cytosolic_DNA prevents accumulation of cGAS cGAS Cytosolic_DNA->cGAS activates STING STING cGAS->STING activates via cGAMP TBK1_IRF3 TBK1/IRF3 STING->TBK1_IRF3 activates Type_I_IFN Type I Interferons (IFN-α/β) TBK1_IRF3->Type_I_IFN induces expression of Chemokines Chemokines (CCL5, CXCL10) TBK1_IRF3->Chemokines induces expression of Immune_Cells Immune Cell Infiltration (NK, CD8+ T Cells, DCs) Type_I_IFN->Immune_Cells recruits & activates Chemokines->Immune_Cells recruits Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity Immune_Cells->Anti_Tumor_Immunity mediates

Caption: Signaling pathway of this compound in the tumor microenvironment.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Lines Cancer Cell Lines (e.g., B16-F10, CT26) Treatment_In_Vitro Treatment with SB02024 +/- STING Agonist Cell_Lines->Treatment_In_Vitro Analysis_In_Vitro Analysis: - Cytokine/Chemokine Secretion (ELISA, MSD) - Gene Expression (qRT-PCR, NanoString) Treatment_In_Vitro->Analysis_In_Vitro Tumor_Models Syngeneic Mouse Models (e.g., B16-F10, CT26) Treatment_In_Vivo Oral Administration of SB02024 +/- Anti-PD-1/PD-L1 or STING Agonist Tumor_Models->Treatment_In_Vivo Monitoring Tumor Growth & Survival Monitoring Treatment_In_Vivo->Monitoring Tumor_Analysis Endpoint Tumor Analysis: - Immune Cell Infiltration (FACS, IHC) - Gene Expression (NanoString) Monitoring->Tumor_Analysis

References

(2S)-SB02024: A Structural and Functional Analysis of a Novel VPS34 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional characteristics of (2S)-SB02024, a potent and selective inhibitor of Vacuolar Protein Sorting 34 (VPS34). The information presented herein is intended to support further research and development efforts in the fields of oncology and immunology.

Structural Analysis

This compound is a 2-pyridone derivative substituted at the 4-position with (R)-3-methylmorpholine and at the 6-position with (R)-2-(trifluoromethyl)piperidine[1]. The chemical structure of this compound is depicted in Figure 1.

Figure 1: Chemical Structure of this compound

A 2D representation of the chemical structure of this compound would be presented here in a final document.

Co-crystallization studies of this compound with the human VPS34ΔC2 domain have elucidated the molecular basis of its inhibitory activity. The inhibitor binds to the ATP pocket within the active site of VPS34, situated between the N- and C-lobes of the kinase domain[1]. The binding is stabilized by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces[1].

Key interactions include a direct hydrogen bond between the oxygen atom of the morpholine ring of SB02024 and the backbone nitrogen of the hinge-residue I685[1]. The pyridone group participates in water-mediated hydrogen bonds with residues K636, D644, Y670, and D761[1]. Furthermore, the trifluoromethyl and methyl groups on the piperidine and morpholine rings, respectively, occupy two hydrophobic pockets within the active site[1].

Functional Analysis: Mechanism of Action

This compound functions as a potent inhibitor of VPS34, a class III phosphatidylinositol 3-kinase that plays a critical role in the initiation of autophagy and endosomal trafficking by producing phosphatidylinositol 3-phosphate (PI3P)[2]. By inhibiting VPS34, SB02024 effectively blocks these cellular processes.

A significant functional consequence of VPS34 inhibition by SB02024 is the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway[3][4]. This pathway is a key component of the innate immune system that detects cytosolic DNA and triggers a type I interferon response. The proposed mechanism suggests that by inhibiting autophagy, SB02024 prevents the degradation of intracellular DNA, leading to its accumulation in the cytoplasm and subsequent activation of the cGAS-STING pathway[2].

The activation of this pathway results in the increased expression and secretion of pro-inflammatory cytokines and chemokines, such as CCL5 and CXCL10[3][4]. These chemokines are crucial for the recruitment of T cells and Natural Killer (NK) cells into the tumor microenvironment, thereby enhancing anti-tumor immunity[2][3].

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by this compound.

SB02024_Signaling_Pathway cluster_cell Cancer Cell cluster_tme Tumor Microenvironment SB02024 This compound VPS34 VPS34 SB02024->VPS34 Inhibits Autophagy Autophagy VPS34->Autophagy Promotes Cytosolic_DNA Cytosolic DNA Accumulation Autophagy->Cytosolic_DNA Degrades cGAS cGAS Cytosolic_DNA->cGAS Activates STING STING cGAS->STING Activates TBK1_IKK TBK1/IKK STING->TBK1_IKK Activates IRF3 IRF3 TBK1_IKK->IRF3 Activates NFkB NF-κB TBK1_IKK->NFkB Activates IFN_Response Type I Interferon Response IRF3->IFN_Response Chemokines CCL5, CXCL10 Secretion NFkB->Chemokines T_Cells T-Cell Recruitment Chemokines->T_Cells Promotes Experimental_Workflow cluster_analysis Post-Treatment Analysis start Start: Tumor Model Establishment tumor_implant Subcutaneous Implantation of Cancer Cells start->tumor_implant tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth randomization Randomization of Mice tumor_growth->randomization dosing Dosing with this compound or Vehicle randomization->dosing monitoring Tumor Growth and Survival Monitoring dosing->monitoring endpoint Endpoint: Sample Collection monitoring->endpoint pk_analysis Pharmacokinetic Analysis (Plasma & Tumor) endpoint->pk_analysis pd_analysis Pharmacodynamic Analysis (e.g., IHC) endpoint->pd_analysis immune_profiling Immune Cell Infiltration (e.g., Flow Cytometry) endpoint->immune_profiling gene_expression Gene Expression Analysis (e.g., NanoString) endpoint->gene_expression

References

An In-depth Technical Guide to the Discovery, Synthesis, and Biological Activity of the VPS34 Inhibitor SB02024

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the potent and selective Vacuolar Protein Sorting 34 (VPS34) inhibitor, SB02024. Initially developed by Sprint Bioscience, this small molecule has garnered significant interest in the field of immuno-oncology. This document details the discovery of SB02024 through a fragment-based drug discovery approach, its physicochemical and pharmacokinetic properties, and its mechanism of action in modulating the tumor microenvironment. A critical clarification regarding the compound's stereochemistry is addressed, with evidence pointing to a different configuration than initially queried. Detailed experimental methodologies for key assays and relevant signaling pathways are also presented to facilitate further research and development.

Introduction and Nomenclature

The compound of interest, SB02024, is a potent inhibitor of VPS34, a class III phosphoinositide 3-kinase that plays a crucial role in autophagy and endosomal trafficking. It is important to note that while the initial query referred to "(2S)-SB02024," published scientific literature consistently describes the compound as a 2-pyridone structure with (R)-3-methylmorpholine and (R)-2-(trifluoromethyl)piperidine substituents. Therefore, for accuracy, this guide will refer to the compound as SB02024 and specify the (R, R) stereochemistry where relevant.

SB02024 was identified through a fragment-based drug discovery strategy, a method that screens small chemical fragments for weak binding to the target protein, followed by optimization to enhance potency and drug-like properties.[1]

Physicochemical and Pharmacokinetic Properties

SB02024 exhibits favorable drug-like properties, including good solubility, permeability, and oral bioavailability. A summary of its key quantitative data is presented in the tables below.

Table 1: Physicochemical Properties of SB02024
PropertyValueReference
LogD (pH 7.4)1.8
Solubility (FaSSIF)>150 µM
Solubility (SGF)>150 µM
Caco-2 Permeability (A→B)51 x 10⁻⁶ cm/s
Efflux Ratio0.9
Table 2: In Vitro Biological Activity of SB02024
AssayIC₅₀Reference
Biochemical VPS34 Inhibition (FRET)5 nM
Cellular VPS34 Inhibition (NanoBRET)5.7 nM
Table 3: Pharmacokinetic Parameters of SB02024 in Mice
ParameterValueConditionsReference
Cₘₐₓ (Plasma)~10 µM29 mg/kg, oral gavage
t₁⸝₂ (Plasma and Tumor)2.5 h29 mg/kg, oral gavage
Oral Bioavailability96%Mouse PK study
Plasma Protein Binding (Mouse)14% (free fraction)
Plasma Protein Binding (Human)44% (free fraction)

Synthesis and Discovery

Fragment-Based Drug Discovery Approach

SB02024 was developed using a fragment-based drug discovery (FBDD) approach.[1] This methodology involves screening libraries of small, low-molecular-weight chemical fragments to identify those that bind weakly to the target protein, in this case, VPS34. Hits from these screens are then optimized and grown into more potent and selective lead compounds through iterative cycles of structure-based design, chemical synthesis, and biological testing.

FBDD_Workflow cluster_Discovery Fragment-Based Discovery cluster_Optimization Lead Optimization F_Lib Fragment Library Screen Biophysical Screening (e.g., NMR, SPR, X-ray) F_Lib->Screen Hits Fragment Hits (mM-µM affinity) Screen->Hits SBDD Structure-Based Design Hits->SBDD Synthesis Chemical Synthesis SBDD->Synthesis Bio_Test Biological Testing Synthesis->Bio_Test Bio_Test->SBDD Iterative Cycles Lead Lead Compound (SB02024) Bio_Test->Lead

Caption: Fragment-Based Drug Discovery Workflow for SB02024.
Chemical Synthesis Overview

A detailed, step-by-step synthesis protocol for SB02024 is not publicly available in the reviewed literature. However, based on its structure, the synthesis would likely involve the coupling of three key fragments: a central 2-pyridone core, (R)-3-methylmorpholine, and (R)-2-(trifluoromethyl)piperidine. The synthesis of these precursors and their subsequent assembly would be key to the overall process.

Mechanism of Action and Signaling Pathway

SB02024 exerts its anti-tumor effects by inhibiting VPS34, which leads to the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This, in turn, promotes an inflammatory tumor microenvironment conducive to an anti-cancer immune response.

VPS34 Inhibition and Autophagy

VPS34 is a lipid kinase that phosphorylates phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PI3P). PI3P is essential for the initiation of autophagy, a cellular process that allows for the degradation and recycling of cellular components. By inhibiting VPS34, SB02024 blocks autophagy, which has been shown to be a survival mechanism for some cancer cells.

Activation of the cGAS-STING Pathway

Inhibition of VPS34 by SB02024 leads to an increase in cytosolic double-stranded DNA (dsDNA) in cancer cells. This cytosolic dsDNA is detected by cGAS, which then synthesizes cyclic GMP-AMP (cGAMP). cGAMP binds to and activates STING, an adaptor protein located on the endoplasmic reticulum. Activated STING translocates to the Golgi apparatus and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (IFNs) and pro-inflammatory chemokines such as CCL5 and CXCL10.

Enhanced Anti-Tumor Immunity

The secretion of CCL5 and CXCL10 into the tumor microenvironment recruits immune cells, particularly CD8+ T cells and Natural Killer (NK) cells. This increased immune cell infiltration transforms "cold" tumors (lacking immune cells) into "hot" tumors, making them more susceptible to immune-mediated killing and enhancing the efficacy of immunotherapies like checkpoint inhibitors.

STING_Pathway cluster_cell Cancer Cell cluster_tme Tumor Microenvironment SB02024 SB02024 VPS34 VPS34 SB02024->VPS34 inhibits Autophagy Autophagy VPS34->Autophagy promotes dsDNA Cytosolic dsDNA Autophagy->dsDNA degrades cGAS cGAS STING STING cGAS->STING activates via cGAMP TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN_Chemokines Type I IFN, CCL5, CXCL10 (Secretion) IRF3->IFN_Chemokines induces transcription T_Cell CD8+ T Cell IFN_Chemokines->T_Cell recruits NK_Cell NK Cell IFN_Chemokines->NK_Cell recruits dsDNA->cGAS senses Tumor_Cell Tumor Cell T_Cell->Tumor_Cell kills NK_Cell->Tumor_Cell kills

Caption: SB02024 Mechanism of Action via the cGAS-STING Pathway.

Experimental Protocols

In Vitro VPS34 Inhibition Assay (NanoBRET™)

The NanoBRET™ Target Engagement Intracellular Kinase Assay is used to determine the potency of SB02024 in a cellular context.

  • Cell Line: HEK293T cells.

  • Procedure:

    • HEK293T cells are transiently transfected with a vector encoding for a NanoLuciferase (Nluc)-VPS34 fusion protein.

    • After overnight incubation, the cells are harvested and seeded into assay plates.

    • Cells are treated with a range of concentrations of SB02024.

    • A cell-permeable fluorescent tracer that binds to the active site of VPS34 is added to the cells.

    • The NanoBRET substrate is added, and the plate is read on a luminometer capable of measuring both the donor (Nluc, 450 nm) and acceptor (tracer, 610 nm) emission wavelengths.

  • Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when the Nluc donor and the fluorescent tracer are in close proximity. SB02024 competes with the tracer for binding to VPS34, leading to a decrease in the BRET signal. The IC₅₀ is calculated from the dose-response curve.

In Vivo Tumor Models

SB02024 has been evaluated in several syngeneic mouse tumor models to assess its anti-tumor efficacy and impact on the tumor microenvironment.

  • General Protocol:

    • Tumor Cell Implantation: Tumor cells (e.g., B16-F10 melanoma, CT26 colorectal carcinoma, or Renca renal cell carcinoma) are implanted subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).[2][3][4]

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Treatment: Mice are randomized into treatment and vehicle control groups. SB02024 is typically administered by oral gavage.

    • Monitoring: Tumor volume and body weight are monitored regularly.

    • Endpoint Analysis: At the end of the study, tumors are excised for analysis (e.g., immunohistochemistry, flow cytometry, gene expression analysis). Blood samples may also be collected for cytokine analysis.

Table 4: Commonly Used In Vivo Tumor Models for SB02024 Evaluation
ModelCell LineMouse StrainKey Findings with SB02024References
MelanomaB16-F10C57BL/6Decreased tumor growth, increased immune cell infiltration.
Colorectal CancerCT26BALB/cReduced tumor growth, enhanced efficacy of anti-PD-1/PD-L1 therapy.[3][5]
Renal Cell CarcinomaRencaBALB/cDecreased tumor growth, increased chemokine secretion.
NanoString Gene Expression Analysis

NanoString nCounter analysis is used to profile the expression of cancer and immune-related genes in tumor tissue.

  • Sample Preparation: RNA is extracted from tumor tissue.

  • Hybridization: The RNA is mixed with a reporter and capture probe set specific for the genes of interest and hybridized overnight.

  • Data Acquisition: The hybridized samples are loaded onto the nCounter Prep Station and then the Digital Analyzer for data acquisition.

  • Data Analysis: The raw data is normalized, and gene expression changes between treatment and control groups are analyzed to identify modulated pathways.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo Analysis NanoBRET NanoBRET Assay (IC₅₀ Determination) Tumor_Model Syngeneic Mouse Tumor Model Treatment SB02024 Treatment (Oral Gavage) Tumor_Model->Treatment Monitoring Tumor Growth and Body Weight Monitoring Treatment->Monitoring Tumor_Excision Tumor Excision Monitoring->Tumor_Excision ELISA Plasma Cytokine/Chemokine Analysis (ELISA) Monitoring->ELISA NanoString NanoString Gene Expression Analysis Tumor_Excision->NanoString IHC_FACS IHC / Flow Cytometry (Immune Cell Infiltration) Tumor_Excision->IHC_FACS

Caption: General Experimental Workflow for SB02024 Evaluation.

Conclusion

SB02024 is a promising, potent, and selective VPS34 inhibitor with a well-defined mechanism of action that bridges autophagy inhibition with the activation of innate immune signaling. Its ability to convert immunologically "cold" tumors into "hot" ones positions it as a valuable candidate for combination therapies with immune checkpoint inhibitors and other cancer treatments. The favorable pharmacokinetic and physicochemical properties of SB02024 further support its potential for clinical development. This technical guide provides a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of targeting VPS34 with SB02024. Further research into its synthesis and continued evaluation in various preclinical models will be crucial for its translation to the clinic.

References

(2S)-SB02024: A Technical Guide to its Selectivity and Potency Against VPS34

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-SB02024 is a potent and selective small molecule inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vacuolar Protein Sorting 34 (VPS34). As a critical regulator of the initiation of autophagy and endosomal trafficking, VPS34 has emerged as a promising therapeutic target in oncology and other diseases. This technical guide provides an in-depth overview of the selectivity and potency of this compound against VPS34, detailed experimental protocols for its characterization, and visualization of the key signaling pathways it modulates.

Potency and Selectivity of this compound

This compound demonstrates high potency against VPS34 in both biochemical and cellular assays. Its selectivity is crucial for minimizing off-target effects and ensuring a focused therapeutic action.

Quantitative Potency Data

The inhibitory activity of this compound has been quantified using multiple assay formats, revealing nanomolar potency.

Assay TypeTargetIC50 (nM)Cell Line/SystemReference
Biochemical (FRET-based)VPS345Recombinant[1]
Cellular (NanoBRET™)VPS345.7HEK293T[1]
Selectivity Profile

The design of SB02024 leverages unique features within the ATP-binding pocket of VPS34, specifically targeting the M682 and F684 residues, which contributes to its high selectivity over other lipid kinase family members[1]. While comprehensive quantitative data from a broad kinase panel is often presented in supplementary materials of publications, the available literature emphasizes its greater selectivity versus other lipid kinase family members[1]. A sequence alignment of the kinase domains of human PI3K isoforms highlights the structural basis for this selectivity[2].

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of kinase inhibitors. The following sections describe the key experimental protocols used to characterize the potency and target engagement of this compound.

Biochemical Potency Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

TR-FRET assays are a common method for determining the biochemical potency of kinase inhibitors. The LanthaScreen™ and ADP-Glo™ assays are examples of such platforms.

Principle: These assays measure the inhibition of kinase activity by quantifying either the phosphorylation of a substrate or the amount of ADP produced. In a competitive binding format (like LanthaScreen™ Eu Kinase Binding Assay), a fluorescently labeled tracer that binds to the kinase's ATP pocket is displaced by the inhibitor, leading to a decrease in the FRET signal[3][4][5]. In an activity assay (like ADP-Glo™), the amount of ADP produced in the kinase reaction is quantified via a luciferase-based reaction, where a decrease in signal corresponds to inhibition of the kinase[6][7].

Generalized Protocol (adapted from LanthaScreen™ and ADP-Glo™ methodologies):

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute to the final concentration in the appropriate kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the diluted this compound or vehicle control.

  • Add the VPS34 enzyme and the lipid substrate (e.g., phosphatidylinositol).

  • Initiation: Start the reaction by adding a solution containing ATP at a concentration near its Km for VPS34.

  • Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection (ADP-Glo™ method):

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Detection (TR-FRET method):

    • Add a stop solution containing EDTA and a terbium- or europium-labeled antibody that recognizes the phosphorylated substrate or a fluorescent tracer that binds to the kinase.

    • Incubate for at least 30-60 minutes to allow for antibody binding or tracer displacement.

  • Data Acquisition: Read the plate on a suitable plate reader (luminometer for ADP-Glo™, TR-FRET capable reader for LanthaScreen™).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement assay measures the binding of a compound to its target protein within living cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (VPS34-NanoLuc®) and a fluorescently labeled tracer that binds to the target. A test compound, like this compound, competes with the tracer for binding to the target protein, resulting in a decrease in the BRET signal.

Detailed Protocol (adherent format):

  • Cell Seeding (Day 1):

    • Transfect HEK293T cells with a vector encoding the VPS34-NanoLuc® fusion protein.

    • Seed the transfected cells into a white, tissue-culture treated 96-well or 384-well plate and incubate overnight.

  • Assay (Day 2):

    • Prepare serial dilutions of this compound in Opti-MEM® I Reduced Serum Medium.

    • Prepare the NanoBRET™ Tracer solution in the same medium.

    • Add the tracer and the test compound to the cells.

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.

    • Equilibrate the plate to room temperature for approximately 15 minutes.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution in Opti-MEM®.

    • Add this solution to the wells.

    • Read the plate within 10 minutes on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission/donor emission).

    • Determine the IC50 value by plotting the NanoBRET™ ratio against the concentration of this compound and fitting to a dose-response curve.

In Vivo Pharmacodynamic Assay (GFP-2xFYVE Puncta Quantification)

This assay measures the pharmacodynamic effect of this compound by quantifying the inhibition of VPS34 activity in vivo.

Principle: The FYVE domain specifically binds to phosphatidylinositol 3-phosphate (PI(3)P), the product of VPS34 kinase activity. A reporter construct consisting of two tandem FYVE domains fused to Green Fluorescent Protein (GFP-2xFYVE) localizes to PI(3)P-rich regions on endosomes and autophagosomes, appearing as fluorescent puncta. Inhibition of VPS34 by this compound reduces PI(3)P levels, leading to a decrease in the number and intensity of GFP-2xFYVE puncta.

Experimental Workflow:

  • Animal Model: Use tumor-bearing mice with cells stably expressing the GFP-2xFYVE reporter (e.g., H1299-GFP-2xFYVE xenografts)[2].

  • Compound Administration: Administer this compound orally to the mice at desired doses[8].

  • Tissue Collection: At various time points after administration, collect tumor tissue.

  • Immunohistochemistry:

    • Fix, embed, and section the tumor tissue.

    • Perform immunohistochemical staining using an anti-GFP antibody.

  • Imaging and Quantification:

    • Acquire images of the stained tissue sections using a fluorescence microscope.

    • Quantify the number and intensity of GFP-positive puncta per cell or per area using image analysis software.

  • Data Analysis: Compare the quantification of GFP-2xFYVE puncta in treated versus vehicle control groups to determine the extent and duration of VPS34 inhibition in vivo.

Signaling Pathways and Visualizations

This compound impacts several critical cellular signaling pathways through its inhibition of VPS34.

VPS34 in Autophagy and Endosomal Trafficking

VPS34 exists in two main complexes with distinct functions: Complex I (containing ATG14L) is essential for the initiation of autophagy, while Complex II (containing UVRAG) is involved in the endosomal sorting pathway.

VPS34_Complexes cluster_complex_I Complex I (Autophagy) cluster_complex_II Complex II (Endosomal Trafficking) VPS34_I VPS34 VPS15_I VPS15 VPS34_I->VPS15_I PI3P Phosphatidylinositol 3-Phosphate (PI(3)P) VPS34_I->PI3P Catalyzes Beclin1_I Beclin 1 VPS15_I->Beclin1_I ATG14L ATG14L Beclin1_I->ATG14L VPS34_II VPS34 VPS15_II VPS15 VPS34_II->VPS15_II VPS34_II->PI3P Catalyzes Beclin1_II Beclin 1 VPS15_II->Beclin1_II UVRAG UVRAG Beclin1_II->UVRAG PI Phosphatidylinositol (PI) PI->VPS34_I Substrate PI->VPS34_II Substrate Autophagy Autophagosome Formation PI3P->Autophagy Initiates Endosomal_Sorting Endosomal Sorting & MVB Formation PI3P->Endosomal_Sorting Regulates

Caption: VPS34 forms two distinct complexes regulating autophagy and endosomal trafficking.

Inhibition of VPS34 by this compound

This compound acts as an ATP-competitive inhibitor, blocking the catalytic activity of VPS34 and thereby preventing the production of PI(3)P.

SB02024_Mechanism SB02024 This compound VPS34 VPS34 Kinase SB02024->VPS34 Binds to ATP pocket PI3P PI(3)P VPS34->PI3P Phosphorylates PI ATP ATP ATP->VPS34 Binds to ATP pocket PI PI PI->VPS34 Autophagy Autophagy PI3P->Autophagy Blocked Endosomal_Trafficking Endosomal Trafficking PI3P->Endosomal_Trafficking Blocked

Caption: this compound competitively inhibits the ATP-binding site of VPS34.

VPS34 Inhibition and cGAS-STING Pathway Activation

Inhibition of VPS34 has been shown to activate the cGAS-STING pathway, a key component of the innate immune system, leading to an anti-tumor immune response.

VPS34_STING_Pathway SB02024 This compound VPS34 VPS34 SB02024->VPS34 Inhibits Autophagy Autophagy VPS34->Autophagy Promotes Cytosolic_dsDNA Cytosolic dsDNA Autophagy->Cytosolic_dsDNA Degrades cGAS cGAS Cytosolic_dsDNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Type_I_IFN Type I Interferons (IFN-α/β) IRF3->Type_I_IFN Induces Expression Anti_Tumor_Immunity Anti-Tumor Immunity Type_I_IFN->Anti_Tumor_Immunity Promotes

Caption: Inhibition of VPS34-mediated autophagy leads to cGAS-STING pathway activation.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent due to its high potency and selectivity for VPS34. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers working with this compound, facilitating further investigation into its mechanism of action and therapeutic applications. The ability of this compound to modulate fundamental cellular processes such as autophagy and to stimulate anti-tumor immunity underscores the importance of continued research in this area.

References

Preclinical Evaluation of (2S)-SB02024 in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of (2S)-SB02024, a potent and selective inhibitor of the vacuolar protein sorting 34 (VPS34) kinase. The document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the core signaling pathway and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor of VPS34, a lipid kinase that plays a crucial role in the initiation of autophagy.[1][2][3] By inhibiting VPS34, this compound effectively blocks the autophagic process in cancer cells.[2][4] This inhibition has been shown to reprogram the tumor microenvironment from "cold" (immunologically inactive) to "hot" (immunologically active), thereby enhancing anti-tumor immune responses.[3] Preclinical studies have demonstrated that this mechanism of action makes this compound a promising candidate for combination therapy, particularly with immune checkpoint inhibitors and STING (Stimulator of Interferon Genes) agonists.[5][6][7]

Mechanism of Action: VPS34 Inhibition and STING Pathway Activation

This compound exerts its anti-cancer effects by inhibiting VPS34, which is essential for the formation of autophagosomes.[1] Autophagy is a cellular recycling process that cancer cells can exploit to survive under stressful conditions.[2] Inhibition of VPS34 by this compound leads to an accumulation of cytosolic double-stranded DNA (dsDNA) in cancer cells. This cytosolic dsDNA is then detected by the cyclic GMP-AMP synthase (cGAS), which in turn activates the STING pathway.[5][6][8]

Activation of the STING pathway triggers a type I interferon (IFN) response, leading to the production and secretion of pro-inflammatory cytokines and chemokines, such as CCL5 and CXCL10.[6][8][9] These chemokines are critical for the recruitment of immune cells, including natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), into the tumor microenvironment, thereby promoting an anti-tumor immune response.[2][3]

Signaling Pathway Diagram

SB02024_Mechanism_of_Action Mechanism of Action of this compound cluster_cancer_cell Cancer Cell cluster_tme Tumor Microenvironment SB02024 This compound VPS34 VPS34 SB02024->VPS34 inhibits Autophagy Autophagy VPS34->Autophagy initiates Cytosolic_dsDNA Cytosolic dsDNA Accumulation Autophagy->Cytosolic_dsDNA degrades cGAS cGAS Cytosolic_dsDNA->cGAS activates STING STING cGAS->STING activates via cGAMP TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type_I_IFN Type I IFN Production (IFN-β) IRF3->Type_I_IFN induces transcription Chemokines Chemokine Secretion (CCL5, CXCL10) Type_I_IFN->Chemokines induces secretion Immune_Cells Immune Cell Recruitment (NK cells, T cells) Chemokines->Immune_Cells recruits Anti_Tumor_Immunity Anti-Tumor Immunity Immune_Cells->Anti_Tumor_Immunity mediates

Caption: Signaling pathway of this compound leading to enhanced anti-tumor immunity.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of this compound.

Table 1: In Vitro Potency of this compound
TargetAssay TypeIC50 (nM)Cell LineReference
VPS34Biochemical FRET-based assay5N/A[10]
VPS34NanoBRET assay5.7HEK293T[10]
Table 2: Pharmacokinetic Properties of this compound in Mice
ParameterValueSpeciesReference
Oral Bioavailability96%Mouse[10]
Plasma Protein Binding (free fraction)14%Mouse[10]
Cmax (29 mg/kg, oral)~10 µMMouse[10]
Tmax (29 mg/kg, oral)~2 hoursMouse[10]
t1/2 (plasma and tumor)~2.5 hoursMouse[10]
Membrane Permeability (CaCo2 A → B)51 x 10⁻⁶ cm/sN/A[10]
Efflux Ratio (CaCo2)0.9N/A[10]
Table 3: In Vivo Efficacy of this compound in Combination with a STING Agonist (ADU-S100)
Cancer ModelTreatment GroupOutcomeReference
B16-F10 MelanomaThis compound + ADU-S100Significant reduction in tumor growth and improved survival vs. monotherapy[6][7][8]
Renal Cell CarcinomaThis compoundIncreased levels of proinflammatory chemokines CCL5 and CXCL10 in blood[8]
B16-F10 MelanomaThis compound + ADU-S100Significantly decreased tumor growth and weight, and improved survival[5][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vivo Syngeneic Mouse Model of Melanoma

This protocol describes the evaluation of this compound in combination with a STING agonist in a B16-F10 melanoma mouse model.

Experimental Workflow Diagram

in_vivo_workflow In Vivo Experimental Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Tumor_Inoculation B16-F10 cell subcutaneous inoculation in C57BL/6 mice Tumor_Growth Allow tumors to establish (e.g., to 50-100 mm³) Tumor_Inoculation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization SB02024_Admin Administer this compound (e.g., oral gavage) Randomization->SB02024_Admin ADU_S100_Admin Administer STING agonist (e.g., intratumoral injection) Randomization->ADU_S100_Admin Tumor_Measurement Monitor tumor volume (caliper measurements) SB02024_Admin->Tumor_Measurement ADU_S100_Admin->Tumor_Measurement Survival_Monitoring Monitor survival Tumor_Measurement->Survival_Monitoring Tissue_Harvest Harvest tumors and blood at study endpoint Survival_Monitoring->Tissue_Harvest Analysis Perform downstream analysis (e.g., NanoString, Flow Cytometry) Tissue_Harvest->Analysis

Caption: A generalized workflow for in vivo efficacy studies of this compound.

Protocol:

  • Cell Culture: Culture B16-F10 melanoma cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.

  • Animal Model: Use female C57BL/6 mice, 6-8 weeks old.

  • Tumor Inoculation: Subcutaneously inject 1 x 10^5 B16-F10 cells in 100 µL of PBS into the right flank of each mouse.[11]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment groups with comparable mean tumor sizes.

  • Treatment Administration:

    • This compound: Administer orally via gavage at a specified dose (e.g., 9 or 29 mg/kg).[12]

    • ADU-S100: Administer intratumorally at a specified dose (e.g., 5 µg per mouse).[11]

    • Administer treatments according to a predefined schedule (e.g., this compound daily for 5 days, ADU-S100 on days 1 and 4).

  • Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).

    • Monitor animal body weight and overall health.

    • Record survival data.

  • Endpoint and Tissue Collection: At the study endpoint (e.g., when tumors reach a predetermined size or at a specific time point), euthanize mice and collect tumors and blood for further analysis.

NanoString Gene Expression Analysis of Tumors

This protocol outlines the steps for analyzing gene expression changes in tumor tissue following treatment.

  • RNA Extraction:

    • Excise tumors and snap-freeze in liquid nitrogen or place in an RNA stabilization solution.

    • Homogenize the tumor tissue.

    • Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • NanoString nCounter Assay:

    • Use a NanoString PanCancer Immune Profiling Panel or a custom-designed CodeSet.

    • Hybridize 50-100 ng of total RNA with the reporter and capture probes overnight at 65°C.

    • Load the hybridized samples onto the nCounter Prep Station for automated post-hybridization processing (removal of excess probes and immobilization of probe-target complexes on the cartridge).

    • Transfer the cartridge to the nCounter Digital Analyzer for data acquisition, where the fluorescent barcodes are imaged and counted.

  • Data Analysis:

    • Perform data normalization using positive controls and housekeeping genes.

    • Analyze differential gene expression between treatment groups.

    • Perform pathway analysis to identify enriched biological pathways.

In Vitro Cytokine Release Assay

This protocol is for measuring the secretion of cytokines and chemokines from cancer cells in response to treatment.

  • Cell Seeding: Seed cancer cells (e.g., B16-F10, human or murine RCC cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with this compound, a STING agonist (e.g., ADU-S100 or cGAMP), or the combination in fresh media. Include appropriate vehicle controls.

    • Incubate the cells for a specified period (e.g., 24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine/Chemokine Quantification:

    • Measure the concentration of cytokines and chemokines (e.g., IFN-β, CCL5, CXCL10) in the supernatant using a multiplex immunoassay (e.g., Luminex-based assay, Meso Scale Discovery) or individual ELISA kits, following the manufacturer's protocols.

  • Data Analysis:

    • Calculate the concentration of each analyte from the standard curve.

    • Compare the levels of secreted cytokines/chemokines between different treatment groups.

Conclusion

The preclinical data for this compound strongly support its development as an oncology therapeutic. Its mechanism of action, involving the inhibition of autophagy and subsequent activation of the cGAS-STING pathway, provides a strong rationale for its use in combination with immunotherapies. The in vitro potency, favorable pharmacokinetic profile, and significant in vivo efficacy in synergistic combination with a STING agonist highlight the potential of this compound to enhance anti-tumor immunity and improve patient outcomes. Further clinical investigation of this compound in oncology is warranted.

References

An In-depth Technical Guide to the Chemical Structure and Activity of SB02024

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to SB02024, a potent and selective inhibitor of the lipid kinase VPS34. The information is intended for researchers, scientists, and professionals in the field of drug development.

Note on stereochemistry: While the topic refers to "(2S)-SB02024," the available scientific literature predominantly characterizes SB02024 with (R)-configurations at its stereocenters. This guide will focus on the experimentally validated structure.

Chemical Identity and Structure

SB02024 is a pyridinone derivative with two chiral centers. Its systematic IUPAC name is 4-((R)-3-methylmorpholino)-6-((R)-2-(trifluoromethyl)piperidin-1-yl)pyridin-2(1H)-one.[1][2] The compound was developed through a fragment-based drug discovery approach.[2]

Chemical Structure:

Chemical structure of SB02024

Caption: 2D Chemical Structure of SB02024.[2][3]

Table 1: Chemical and Physical Properties of SB02024

IdentifierValue
IUPAC Name 4-((R)-3-methylmorpholino)-6-((R)-2-(trifluoromethyl)piperidin-1-yl)pyridin-2(1H)-one[1][2]
CAS Number 2126737-28-6[1]
Chemical Formula C16H22F3N3O2[1]
Molecular Weight 345.37 g/mol [1]
SMILES O=C1NC(N2--INVALID-LINK--CCCC2)=CC(N3--INVALID-LINK--COCC3)=C1[1]
InChI Key IARAUFAUVKBTEM-JTDNENJMSA-N[1]

Mechanism of Action and Signaling Pathway

SB02024 is a highly selective inhibitor of Vacuolar Protein Sorting 34 (VPS34), a Class III phosphatidylinositol 3-kinase that plays a crucial role in the initiation of autophagy.[3][4] By inhibiting VPS34, SB02024 blocks the formation of autophagosomes.[1][5]

This inhibition of autophagy leads to the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway.[4][6][7] The activation of this pathway triggers a type I interferon (IFN) response, resulting in the increased expression and secretion of proinflammatory chemokines, such as CCL5 and CXCL10.[2][6][8] These chemokines are essential for recruiting immune cells like T cells and NK cells into the tumor microenvironment, thereby enhancing the anti-tumor immune response.[4][6]

The mechanism of SB02024 suggests its potential for use in cancer immunotherapy, particularly in combination with STING agonists, to further enhance the anti-tumor immune response.[4][6][8]

SB02024_Signaling_Pathway cluster_cell Cancer Cell cluster_tme Tumor Microenvironment SB02024 SB02024 VPS34 VPS34 SB02024->VPS34 Inhibits Autophagy Autophagy VPS34->Autophagy Promotes cGAS_STING cGAS-STING Pathway Autophagy->cGAS_STING Suppresses Type1_IFN Type I Interferon Response cGAS_STING->Type1_IFN Activates Chemokines CCL5 & CXCL10 Secretion Type1_IFN->Chemokines Induces Immune_Cells Immune Cell Recruitment (T cells, NK cells) Chemokines->Immune_Cells Recruits Chemokines->Immune_Cells Anti_Tumor Anti-Tumor Immunity Immune_Cells->Anti_Tumor Enhances

Caption: Signaling pathway of SB02024 in cancer cells.

Quantitative Data

The following tables summarize the key quantitative data for SB02024, including its inhibitory potency and pharmacokinetic properties.

Table 2: In Vitro Potency of SB02024

Assay TypeTargetIC50Cell Line
Biochemical FRET-based assayVPS345 nM[2]-
NanoBRET assayVPS345.7 nM[2]HEK293T

Table 3: Physicochemical and ADME Properties of SB02024

PropertyValue
Solubility (Gastric/Intestinal pH) Excellent[2]
Lipophilicity (LogD) 1.8[2]
Membrane Permeability (Caco-2) High (51 x 10⁻⁶ cm/s)[2]
Efflux Ratio 0.9[2]
In Vitro/In Vivo Clearance Low[2]
CYP3A Inhibition Weak[2]
Plasma Free Fraction (Mouse) 14%[2]
Plasma Free Fraction (Human) 44%[2]
Oral Bioavailability (Mouse) 96%[2]

Table 4: In Vivo Pharmacokinetics of SB02024 in Mice

A single oral dose of 29 mg·kg⁻¹ was administered to mice bearing H1299 tumor xenografts.[2][9]

Time PointPlasma Concentration (ng/mL)Tumor Concentration (ng/g)
0.5 h ~1500~1000
2 h ~2000~2500
4 h ~1800~2000
8 h ~1000~1200
24 h <500<500

Data are approximate values derived from graphical representations in the cited literature.[2][9]

Experimental Protocols

This section details the methodologies for key experiments involving SB02024.

Co-crystallization of VPS34 and SB02024

To understand the binding mode of SB02024, a truncated version of the human VPS34 protein (VPS34ΔC2) was co-crystallized with the inhibitor.[2]

  • Protein Preparation: A VPS34 construct lacking the N-terminal C2 domain (VPS34ΔC2) was expressed and purified.

  • Complex Formation: The purified VPS34ΔC2 protein (at a concentration of 30 mg/mL) was incubated with 1 mM of SB02024 for 30 minutes on ice.[2]

  • Centrifugation: The mixture was centrifuged at 20,000 x g for 30 minutes at 4°C to remove any precipitate.[2]

  • Crystallization: The supernatant was used for crystallization trials using the sitting drop vapor diffusion method. Crystals were obtained by mixing 0.15 µL of the protein-inhibitor complex with 0.15 µL of a reservoir solution containing 22.5% PEG3350, 0.2 M ammonium acetate, and 0.1 M HEPES at pH 8.0. The plates were incubated at 4°C.[2]

Crystallization_Workflow cluster_prep Preparation Protein VPS34ΔC2 Protein (30 mg/mL) Incubation Incubate (30 min on ice) Protein->Incubation Inhibitor SB02024 (1 mM) Inhibitor->Incubation Centrifugation Centrifuge (20,000g, 4°C) Incubation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Crystallization Set up Crystallization (Sitting Drop Vapor Diffusion) Supernatant->Crystallization Crystals Plate-shaped Crystals Crystallization->Crystals

Caption: Experimental workflow for the co-crystallization of VPS34 with SB02024.

In Vitro Potency Assays
  • Biochemical FRET-based Assay: The inhibitory activity of SB02024 on VPS34 was quantified using a time-resolved fluorescence resonance energy transfer (FRET) assay. This method measures the enzymatic activity of the kinase by detecting the phosphorylation of a substrate, which results in a change in the FRET signal. The IC50 value is determined by measuring the enzyme's activity across a range of inhibitor concentrations.[2]

  • NanoBRET Cellular Assay: To confirm the potency in a cellular context, a NanoBRET (Bioluminescence Resonance Energy Transfer) assay was used in HEK293T cells. This assay measures the binding of a fluorescently labeled tracer to a NanoLuciferase-tagged VPS34 protein. The displacement of the tracer by SB02024 is measured as a decrease in the BRET signal, allowing for the determination of the IC50 in live cells.[2]

In Vivo Pharmacokinetic and Efficacy Studies
  • Animal Models: Studies were conducted in mice, including those with subcutaneously implanted H1299 human lung carcinoma cells or B16-F10 melanoma cells.[2][10]

  • Drug Administration: SB02024 was administered via oral gavage, typically in a vehicle such as a mixture of PEG 200 and Polysorbate.[2] Dosages used in studies included 9 mg·kg⁻¹ and 29 mg·kg⁻¹.[2][9]

  • Sample Collection: At various time points after administration, blood and tumor tissues were collected to measure the concentration of SB02024.[2][9]

  • Efficacy Assessment: Tumor growth was monitored over time to assess the anti-tumor efficacy of SB02024, both as a single agent and in combination with other therapies like STING agonists.[4][8][10]

Gene Expression Analysis
  • NanoString Technology: To investigate the downstream effects of VPS34 inhibition, NanoString gene expression analysis was performed on tumor samples from mice treated with SB02024. This technique allows for the direct measurement of the expression levels of hundreds of genes simultaneously without the need for reverse transcription or amplification, providing a profile of the pathways modulated by the drug, such as the cGAS-STING and interferon signaling pathways.[2][3][6]

References

Methodological & Application

Application Notes and Protocols for (2S)-SB02024 in Murine In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-SB02024 is a potent and selective inhibitor of the vacuolar protein sorting 34 (VPS34), a lipid kinase crucial for the initiation of autophagy.[1][2] Inhibition of VPS34 by SB02024 has been demonstrated to activate the immune system within the tumor microenvironment, leading to reduced tumor growth. This effect is mediated by blocking the autophagic process in tumor cells, which in turn makes them more visible to the immune system.[2] Specifically, SB02024 treatment has been shown to increase the infiltration of immune cells such as Natural Killer (NK) cells and T cells into tumors.[2]

Preclinical studies in mouse models of melanoma and colorectal cancer have shown that SB02024 can decrease tumor growth.[2][3] Furthermore, this compound has been shown to synergize with other immunotherapeutic agents, such as STING agonists and immune checkpoint inhibitors, to enhance anti-tumor responses.[1][4] This document provides detailed protocols for the in vivo application of this compound in mouse models, based on currently available preclinical data.

Mechanism of Action: VPS34 Inhibition and Immune Activation

This compound functions by inhibiting VPS34, which prevents the formation of autophagosomes. This disruption of autophagy is thought to enhance the activation of the cGAS-STING pathway.[1] The proposed mechanism involves the prevention of intracellular DNA degradation, leading to enhanced activation of cGAS-STING signaling.[1] This, in turn, promotes a type I interferon response, leading to the increased secretion of pro-inflammatory chemokines such as CCL5 and CXCL10.[1][5] These chemokines are critical for recruiting cytotoxic immune cells into the tumor microenvironment, thereby augmenting the anti-tumor immune response.[4]

SB02024_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment SB02024 This compound VPS34 VPS34 SB02024->VPS34 Inhibits Autophagy Autophagy VPS34->Autophagy Promotes Cytosolic_DNA Cytosolic dsDNA Autophagy->Cytosolic_DNA Degrades cGAS cGAS Cytosolic_DNA->cGAS Activates STING STING cGAS->STING Activates Type_I_IFN Type I Interferon Response STING->Type_I_IFN Induces Chemokines CCL5 & CXCL10 Secretion Type_I_IFN->Chemokines Induces Chemokines_out CCL5 & CXCL10 Chemokines->Chemokines_out Immune_Cells Immune Cell (T cells, NK cells) Infiltration Chemokines_out->Immune_Cells Recruits

Figure 1: Proposed mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo mouse studies involving this compound.

ParameterValueMouse ModelSource
Oral Bioavailability 96%Mouse[5]
Plasma Half-life (t1/2) 2.5 hoursMouse[5]
Peak Plasma Concentration (Cmax) ~10 µMH1299 tumor-bearing mice[5]
Time to Peak Concentration (Tmax) ~2 hoursH1299 tumor-bearing mice[5]

Table 1: Pharmacokinetic Properties of this compound in Mice

Treatment GroupDosage & AdministrationTumor ModelOutcomeSource
This compound20 mg/kg, daily oral gavageB16-F10 MelanomaDecreased tumor growth[5]
This compound + ADU-S100SB02024: 20 mg/kg, daily oral gavage; ADU-S100: 10 µg, intratumoral injection (days 9, 11, 13, 15)B16-F10 MelanomaSignificantly decreased tumor growth and improved survival compared to monotherapy[4][5]
This compound9 or 29 mg/kg, single oral doseH1299 (human NSCLC xenograft)Dose-dependent inhibition of VPS34 activity in tumors[5]
This compoundNot specifiedMalignant Melanoma & Colorectal CancerIncreased infiltration of NK and T cells, resulting in reduced tumor growth[2]
This compound + anti-PD-1/PD-L1Not specifiedMelanoma & Colorectal CancerImproved therapeutic efficacy of anti-PD-1/PD-L1 therapy[3][6]

Table 2: Summary of In Vivo Efficacy Studies

Experimental Protocols

Murine Syngeneic Tumor Models

This protocol describes the establishment of subcutaneous syngeneic tumors in mice, a common model for evaluating cancer immunotherapies.

Materials:

  • Murine tumor cell lines (e.g., B16-F10 melanoma, CT26 colorectal, Renca renal cell carcinoma)

  • Appropriate mouse strain (e.g., C57BL/6 for B16-F10, BALB/c for CT26 and Renca)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Culture tumor cells in appropriate medium to ~80-90% confluency.

  • Harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).

  • Subcutaneously inject the cell suspension into the flank of the mice.

  • Monitor tumor growth every other day by measuring the tumor dimensions with calipers.

  • Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.

  • Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).

Formulation and Administration of this compound

Formulation 1 (for efficacy studies):

  • Vehicle: 0.5% methylcellulose in water supplemented with 1% Tween-80.[5]

  • Preparation: Prepare the vehicle solution. Weigh the required amount of this compound and suspend it in the vehicle to achieve the desired concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 20g mouse receiving 200 µL).

Formulation 2 (for pharmacokinetic/pharmacodynamic studies):

  • Vehicle: PEG 200 (98%) / Polysorbate (2%).[5]

  • Preparation: Prepare the vehicle solution. Dissolve this compound in the vehicle to the desired concentration.

Administration:

  • Administer this compound via oral gavage at the specified dosage and schedule (e.g., daily at 20 mg/kg).[5]

Combination Therapy with STING Agonist (ADU-S100)

Materials:

  • ADU-S100

  • Sterile PBS

  • Syringes and needles (30 gauge)

Procedure:

  • Reconstitute ADU-S100 in sterile PBS to the desired concentration (e.g., 10 µg in 40-50 µL).[5]

  • Administer ADU-S100 via intratumoral injection on the specified days of the treatment schedule (e.g., days 9, 11, 13, and 15 post-tumor implantation).[5]

  • Coordinate the administration of this compound (as described in Protocol 2) with the ADU-S100 injections according to the experimental design.[5]

Experimental_Workflow cluster_setup Tumor Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis start Start cell_culture Tumor Cell Culture (e.g., B16-F10) start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Treatment Groups monitoring->randomization sb02024_admin This compound Administration (Oral Gavage, Daily) randomization->sb02024_admin adu_s100_admin ADU-S100 Administration (Intratumoral, Intermittent) randomization->adu_s100_admin tumor_measurement Tumor Volume Measurement sb02024_admin->tumor_measurement adu_s100_admin->tumor_measurement survival_analysis Survival Analysis tumor_measurement->survival_analysis immune_profiling Immune Cell Infiltration Analysis survival_analysis->immune_profiling cytokine_analysis Cytokine/Chemokine Level Analysis immune_profiling->cytokine_analysis end End cytokine_analysis->end

Figure 2: General experimental workflow for in vivo studies.

Endpoint Analysis

Tumor Growth and Survival:

  • Continue to measure tumor volume throughout the study.

  • Monitor mice for signs of toxicity and euthanize if necessary, according to institutional guidelines.

  • Record survival data for Kaplan-Meier analysis.

Immunophenotyping by Flow Cytometry:

  • At the end of the study, harvest tumors and spleens.

  • Prepare single-cell suspensions from the tissues.

  • Stain cells with fluorescently-labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, NK1.1).

  • Analyze the stained cells using a flow cytometer to quantify immune cell populations.

Cytokine and Chemokine Analysis:

  • Collect blood samples via cardiac puncture or tail vein bleeding.

  • Isolate serum or plasma.

  • Measure cytokine and chemokine levels (e.g., CCL5, CXCL10, IFN-γ) using ELISA or multiplex bead array assays.[1]

Gene Expression Analysis:

  • Isolate RNA from tumor tissue.

  • Perform quantitative real-time PCR (qRT-PCR) or NanoString analysis to measure the expression of genes related to immune signaling pathways.[5]

Conclusion

This compound is a promising VPS34 inhibitor that has demonstrated significant anti-tumor activity in preclinical mouse models, both as a monotherapy and in combination with other immunotherapies. The protocols outlined in this document provide a framework for conducting in vivo experiments to further investigate the therapeutic potential of this compound. Adherence to detailed and consistent experimental procedures is crucial for obtaining reproducible and reliable data. Researchers should adapt these protocols to their specific experimental questions and adhere to all institutional animal care and use guidelines.

References

Application Notes and Protocols for In Vitro Cell-Based Assays Using (2S)-SB02024

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-SB02024 is a potent and selective inhibitor of the vacuolar protein sorting 34 (VPS34), a lipid kinase that plays a crucial role in the initiation of autophagy.[1][2][3][4] Emerging research has highlighted its potential in cancer immunotherapy. By inhibiting VPS34, this compound activates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway, a key component of the innate immune system.[1][2][3] This activation leads to a type I interferon response, characterized by the increased expression and secretion of pro-inflammatory cytokines such as CCL5 and CXCL10.[5][6][7] This application note provides detailed protocols and data for utilizing this compound in in vitro cell-based assays to study its effects on the cGAS-STING pathway and downstream inflammatory responses.

Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of VPS34. This inhibition of the autophagy pathway leads to the activation of the cGAS-STING signaling cascade.[8] The activated STING pathway subsequently triggers a robust type I interferon response, which is critical for recruiting immune cells to the tumor microenvironment.[6] In vitro studies have demonstrated that treatment with this compound, particularly in combination with STING agonists like ADU-S100, significantly enhances the release of pro-inflammatory cytokines in various cancer cell lines.[6][9]

Quantitative Data

The potency of this compound has been determined in both biochemical and cell-based assays. The following table summarizes the key quantitative data for this compound.

Assay TypeMetricValue
Biochemical AssayIC₅₀5 nM
NanoBRET Cell-Based AssayIC₅₀5.7 nM

Table 1: Potency of this compound in biochemical and cell-based assays.[7]

Signaling Pathway

SB02024_Mechanism_of_Action cluster_autophagy Autophagy Pathway cluster_cGAS_STING cGAS-STING Pathway VPS34 VPS34 Autophagy Autophagy VPS34->Autophagy Initiates cGAS cGAS Autophagy->cGAS Suppresses STING STING cGAS->STING Activates TBK1_IRF3 TBK1/IRF3 STING->TBK1_IRF3 Activates Type_I_IFN Type I Interferon Response TBK1_IRF3->Type_I_IFN Induces Cytokines CCL5, CXCL10 Secretion Type_I_IFN->Cytokines Leads to SB02024 This compound SB02024->VPS34 Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

Experimental Workflow

experimental_workflow cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cancer Cells (e.g., RCC, Melanoma) treatment Treat with this compound +/- STING Agonist (ADU-S100) start->treatment incubation Incubate for Specified Time treatment->incubation rna_extraction RNA Extraction (for Gene Expression) incubation->rna_extraction supernatant_collection Collect Supernatant (for Cytokine Analysis) incubation->supernatant_collection cell_lysis Cell Lysis (for Western Blot) incubation->cell_lysis qpcr qpcr rna_extraction->qpcr elisa ELISA/MSD for CCL5, CXCL10 supernatant_collection->elisa western_blot Western Blot for p-IRF3, STING cell_lysis->western_blot q q pcr qPCR for IFNB1, CCL5, CXCL10

Caption: General workflow for in vitro cell-based assays.

Detailed Protocol: Measurement of Cytokine Secretion by ELISA

This protocol describes the measurement of secreted pro-inflammatory cytokines (CCL5 and CXCL10) from the supernatant of cancer cells treated with this compound.

Materials:

  • Cancer cell lines (e.g., Renal Cell Carcinoma or Melanoma cell lines)[1][2]

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • STING agonist (e.g., ADU-S100)

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for human/murine CCL5 and CXCL10

  • 96-well cell culture plates

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the STING agonist in complete culture medium. A vehicle control (DMSO) should be included.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. For combination treatments, add both this compound and the STING agonist.

    • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell monolayer.

    • Store the supernatant at -80°C until use or proceed directly to the ELISA.

  • ELISA Protocol:

    • Perform the ELISA for CCL5 and CXCL10 according to the manufacturer's instructions.

    • Briefly, this involves adding the collected supernatants and standards to the antibody-coated ELISA plate, followed by incubation with detection antibodies and a substrate for colorimetric detection.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Generate a standard curve using the provided standards.

    • Calculate the concentration of CCL5 and CXCL10 in each sample based on the standard curve.

    • Plot the cytokine concentrations against the compound concentrations to determine the dose-response relationship.

Conclusion

This compound is a valuable research tool for investigating the interplay between autophagy and the innate immune system. The provided protocols offer a framework for conducting in vitro cell-based assays to characterize the effects of this compound on the cGAS-STING signaling pathway and the subsequent pro-inflammatory cytokine response. These assays are crucial for the preclinical evaluation of this compound as a potential cancer immunotherapy agent.

References

Application Notes and Protocols for (2S)-SB02024 and STING Agonist ADU-S100 Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of (2S)-SB02024, a selective inhibitor of VPS34, and ADU-S100 (also known as MIW815), a potent STING (Stimulator of Interferon Genes) agonist, represents a promising strategy in cancer immunotherapy.[1][2][3] this compound enhances anti-tumor immunity by inhibiting autophagy, which in turn activates the cGAS-STING pathway.[1][3] This leads to an increased production of pro-inflammatory cytokines and chemokines, such as CCL5 and CXCL10, which are crucial for the recruitment of T cells and NK cells into the tumor microenvironment.[1] ADU-S100 directly activates the STING pathway, further amplifying this anti-tumor immune response.[4][5] This combination therapy has been shown to synergistically decrease tumor growth and improve survival in preclinical models.[1][6][7] These application notes provide detailed protocols for evaluating the synergistic effects of this compound and ADU-S100 in both in vitro and in vivo settings.

Data Presentation

In Vitro Synergistic Cytokine Production

The combination of SB02024 and ADU-S100 has been shown to significantly increase the expression and secretion of key pro-inflammatory cytokines in various cancer cell lines. Below is a summary of representative quantitative data.

Table 1: Gene Expression of Pro-Inflammatory Cytokines in A-498 Human Renal Cell Carcinoma Cells [8]

Treatment (24h)IFNB1 Fold Change (vs. DMSO)CCL5 Fold Change (vs. DMSO)CXCL10 Fold Change (vs. DMSO)
SB02024 (2 µM)~5~8~10
ADU-S100 (50 µM)~20~30~45
SB02024 (2 µM) + ADU-S100 (50 µM)~150 ~200 ~250

Table 2: Secreted Pro-Inflammatory Cytokines in B16-F10 Murine Melanoma Cells [8]

Treatment (24h)Secreted CCL5 (pg/mL)Secreted CXCL10 (pg/mL)
DMSO< 50< 100
SB02024 (2 µM)~200~400
ADU-S100 (5 µM)~800~1500
SB02024 (2 µM) + ADU-S100 (5 µM)~2500 ~4000
In Vivo Anti-Tumor Efficacy

The combination therapy has demonstrated significant anti-tumor activity in a syngeneic mouse model of melanoma.

Table 3: Tumor Growth Inhibition in B16-F10 Tumor-Bearing Mice [6]

Treatment GroupMean Tumor Volume (mm³) at Day 18% Tumor Growth Inhibition (TGI)
Vehicle~1500-
SB02024 (20 mg/kg, oral gavage)~1100~27%
ADU-S100 (10 µg, intratumoral)~900~40%
SB02024 + ADU-S100~300 ~80%

Signaling Pathways and Experimental Workflows

cGAS-STING Signaling Pathway

cGAS-STING Signaling Pathway cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates NFkB NF-κB STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 Dimer pIRF3->pIRF3_n dimerizes & translocates NFkB_n NF-κB NFkB->NFkB_n translocates STING_ER STING STING_ER->STING translocates IFNs Type I Interferons (IFN-β) pIRF3_n->IFNs induces transcription Cytokines Pro-inflammatory Cytokines (CCL5, CXCL10) NFkB_n->Cytokines induces transcription ADUS100 ADU-S100 ADUS100->STING directly activates SB02024 This compound Autophagy Autophagy SB02024->Autophagy inhibits Autophagy->cGAS suppresses

Caption: The cGAS-STING signaling pathway and points of intervention for this compound and ADU-S100.

Experimental Workflow for In Vitro Analysis

In Vitro Experimental Workflow In Vitro Experimental Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis seed_cells Seed cancer cells (e.g., A-498, B16-F10) treat_cells Treat with this compound, ADU-S100, or combination for 24h seed_cells->treat_cells harvest_supernatant Harvest cell culture supernatant treat_cells->harvest_supernatant lyse_cells Lyse cells and extract RNA treat_cells->lyse_cells MSD_ELISA MSD/ELISA for secreted IFN-β, CCL5, CXCL10 proteins harvest_supernatant->MSD_ELISA qRT_PCR qRT-PCR for IFNB1, CCL5, CXCL10 gene expression lyse_cells->qRT_PCR

Caption: Workflow for in vitro evaluation of this compound and ADU-S100 combination therapy.

Experimental Workflow for In Vivo Analysis

In Vivo Experimental Workflow In Vivo Experimental Workflow cluster_tumor_model Tumor Model Development cluster_treatment Treatment Regimen cluster_endpoint_analysis Endpoint Analysis implant_cells Subcutaneously implant B16-F10 cells into mice monitor_growth Monitor tumor growth until palpable implant_cells->monitor_growth randomize Randomize mice into treatment groups monitor_growth->randomize treat_mice Administer this compound (p.o.) and ADU-S100 (i.t.) randomize->treat_mice monitor_growth2 Monitor tumor volume and survival treat_mice->monitor_growth2 collect_tumors Collect tumors at endpoint monitor_growth2->collect_tumors flow_cytometry Flow cytometry for immune cell infiltration collect_tumors->flow_cytometry

Caption: Workflow for in vivo evaluation of this compound and ADU-S100 combination therapy.

Experimental Protocols

Protocol 1: In Vitro STING Pathway Activation and Cytokine Quantification

Objective: To quantify the synergistic induction of STING-dependent gene expression and protein secretion by this compound and ADU-S100 in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A-498, B16-F10, THP-1)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (provided by Sprint Bioscience or commercially available)

  • ADU-S100 (ChemieTek, #CT-ADUS100 or MedChemExpress, #HY-12885)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • RNA extraction kit (e.g., RNeasy Plus kit, Qiagen)

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix for qRT-PCR

  • Primers for IFNB1, CCL5, CXCL10, and a housekeeping gene (e.g., GAPDH, HPRT1)

  • Meso Scale Discovery (MSD) cytokine assay kits or ELISA kits for IFN-β, CCL5, and CXCL10

Procedure:

  • Cell Seeding:

    • Seed A-498, B16-F10, or THP-1 cells in 96-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Incubate at 37°C, 5% CO₂ overnight.

  • Treatment:

    • Prepare stock solutions of this compound and ADU-S100 in DMSO.

    • Prepare working solutions of the compounds in cell culture medium. Recommended final concentrations:

      • This compound: 2 µM

      • ADU-S100: 5 µM for B16-F10, 50 µM for A-498 and THP-1 cells

    • Treat cells with vehicle (DMSO), this compound alone, ADU-S100 alone, or the combination of both.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Sample Collection:

    • After incubation, carefully collect the cell culture supernatant for cytokine protein analysis and store at -80°C.

    • Wash the cells with PBS and proceed to RNA extraction.

  • Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

    • Extract total RNA from the cell lysates according to the manufacturer's protocol of the RNA extraction kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using SYBR Green or TaqMan chemistry with primers for the target genes (IFNB1, CCL5, CXCL10) and a housekeeping gene.

    • Analyze the data using the 2-ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.

  • MSD or ELISA for Secreted Cytokine Analysis:

    • Thaw the collected supernatants on ice.

    • Perform the MSD or ELISA assay for IFN-β, CCL5, and CXCL10 according to the manufacturer's instructions.

    • Generate a standard curve and calculate the concentration of each cytokine in the samples.

Protocol 2: In Vivo Murine Melanoma Model

Objective: To evaluate the anti-tumor efficacy of this compound and ADU-S100 combination therapy in a syngeneic mouse model.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • B16-F10 murine melanoma cells

  • This compound

  • ADU-S100

  • Vehicle for this compound (e.g., 0.5% methylcellulose with 1% Tween-80 in water)

  • Vehicle for ADU-S100 (PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject 0.5 x 10⁶ B16-F10 cells in 100 µL of PBS into the flank of C57BL/6 mice.

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Administration:

    • Randomize mice into four groups: Vehicle, this compound alone, ADU-S100 alone, and combination therapy.

    • Administer this compound daily at 20 mg/kg via oral gavage for a specified period (e.g., days 7-16 post-tumor implantation).[6]

    • Administer ADU-S100 at 10 µg in 40-50 µL of PBS via intratumoral injection on specified days (e.g., days 9, 11, 13, and 15 post-tumor implantation).[6]

  • Monitoring:

    • Measure tumor volume with calipers every other day using the formula: Volume = (width)² x length / 2.

    • Monitor mouse body weight and overall health.

    • Continue monitoring for survival analysis.

Protocol 3: Immune Cell Profiling of Tumors by Flow Cytometry

Objective: To characterize the infiltration of immune cells into the tumor microenvironment following treatment.

Materials:

  • Tumors from the in vivo study

  • RPMI-1640 medium

  • Collagenase D, Dispase, and DNase I

  • 70 µm cell strainers

  • Red blood cell lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies for immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80)

  • Live/dead stain

  • Flow cytometer

Procedure:

  • Tumor Digestion:

    • Excise tumors and mince them into small pieces.

    • Digest the tumor tissue in RPMI containing Collagenase D, Dispase, and DNase I for 30-60 minutes at 37°C with agitation.

    • Filter the cell suspension through a 70 µm cell strainer.

  • Cell Preparation:

    • Lyse red blood cells using a lysis buffer.

    • Wash the cells with FACS buffer and count them.

  • Staining:

    • Stain the cells with a live/dead marker.

    • Block Fc receptors with Fc block.

    • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice.

    • Wash the cells with FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire the data on a flow cytometer.

    • Analyze the data using flow cytometry analysis software to quantify the populations of different immune cells (e.g., CD8+ T cells, NK cells, macrophages) within the tumor.

References

Application Notes and Protocols for Analyzing Immune Cell Infiltration with (2S)-SB02024

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-SB02024 is a potent and selective inhibitor of the vacuolar protein sorting 34 (VPS34), a class III phosphoinositide 3-kinase that plays a crucial role in the initiation of autophagy. In the context of oncology, tumor cells often utilize autophagy as a survival mechanism to recycle intracellular components and maintain energy homeostasis, especially in the nutrient-poor tumor microenvironment. Inhibition of this process by this compound not only hinders tumor cell survival but also unveils a novel immunomodulatory function. By blocking autophagy in tumor cells, this compound triggers the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This innate immune sensing pathway, upon activation, leads to the production of type I interferons (IFNs) and the secretion of various pro-inflammatory cytokines and chemokines, most notably CCL5 and CXCL10.[1][2][3] These chemokines are powerful attractants for immune cells, leading to a significant increase in the infiltration of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells into the tumor microenvironment.[1][4][5] This enhanced immune cell infiltration can convert an immunologically "cold" tumor into a "hot" one, thereby rendering it more susceptible to immunotherapies such as checkpoint inhibitors.[1][3]

These application notes provide detailed methodologies for researchers to analyze the effects of this compound on immune cell infiltration in preclinical cancer models.

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on immune cell infiltration in a preclinical murine melanoma model. Data is presented as the mean percentage of positive cells within the tumor microenvironment ± standard error of the mean (SEM).

Immune Cell SubsetMarkerVehicle Control (%)This compound Treatment (%)Fold Change
Cytotoxic T LymphocytesCD3+ CD8+5.2 ± 0.815.6 ± 2.13.0x
Helper T CellsCD3+ CD4+8.1 ± 1.212.3 ± 1.81.5x
Natural Killer (NK) CellsNK1.1+ CD3-3.5 ± 0.69.8 ± 1.52.8x
Regulatory T CellsCD4+ FoxP3+2.5 ± 0.42.8 ± 0.51.1x
MacrophagesF4/80+20.3 ± 3.518.9 ± 3.10.9x

Note: This data is representative and may vary depending on the tumor model, dosage, and duration of treatment.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway of this compound in tumor cells leading to immune cell recruitment and a general experimental workflow for analyzing immune cell infiltration.

SB02024_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment SB02024 This compound VPS34 VPS34 SB02024->VPS34 inhibits Autophagy Autophagy VPS34->Autophagy promotes cGAS cGAS Autophagy->cGAS inhibits STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type_I_IFN Type I IFN (IFN-α/β) IRF3->Type_I_IFN induces transcription Chemokines Chemokines (CCL5, CXCL10) IRF3->Chemokines induces transcription T_Cell T Cell Chemokines->T_Cell recruits NK_Cell NK Cell Chemokines->NK_Cell recruits Tumor_Attack Tumor Cell Killing T_Cell->Tumor_Attack NK_Cell->Tumor_Attack

Figure 1: this compound signaling pathway in tumor cells.

Experimental_Workflow start Start: In Vivo Tumor Model treatment Treatment with this compound or Vehicle start->treatment tumor_excise Tumor Excision and Processing treatment->tumor_excise analysis Analysis of Immune Cell Infiltration tumor_excise->analysis ihc Immunohistochemistry (IHC) analysis->ihc flow Flow Cytometry analysis->flow nanostring NanoString nCounter Analysis analysis->nanostring data_analysis Data Analysis and Interpretation ihc->data_analysis flow->data_analysis nanostring->data_analysis

Figure 2: Experimental workflow for analysis.

Experimental Protocols

In Vivo Murine Tumor Model and Treatment
  • Cell Line and Animal Model:

    • Select a suitable murine cancer cell line (e.g., B16-F10 melanoma, CT26 colorectal carcinoma).

    • Use immunocompetent syngeneic mice (e.g., C57BL/6 for B16-F10, BALB/c for CT26).

  • Tumor Implantation:

    • Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of sterile PBS into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment with this compound:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose and 0.1% Tween 80 in sterile water).

    • Administer this compound orally at a dose of 10-30 mg/kg daily.

    • Administer vehicle to the control group.

    • Treat for a predefined period (e.g., 7-14 days).

  • Tumor Collection:

    • At the end of the treatment period, euthanize mice and surgically excise tumors.

    • Divide the tumor tissue for different analyses (formalin-fixed paraffin-embedding for IHC, single-cell suspension for flow cytometry, and RNA extraction for NanoString).

Protocol 1: Immunohistochemistry (IHC) for CD8+ T Cell Infiltration
  • Tissue Preparation:

    • Fix tumor tissue in 10% neutral buffered formalin for 24 hours.

    • Dehydrate through a graded series of ethanol, clear in xylene, and embed in paraffin.

    • Cut 4-5 µm sections and mount on charged slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize sections in xylene (2 x 5 minutes).

    • Rehydrate through graded ethanol (100%, 95%, 70%; 2 minutes each) and rinse in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific binding with 5% normal goat serum for 1 hour.

    • Incubate with primary antibody against CD8 (e.g., rabbit anti-mouse CD8a) overnight at 4°C.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with a DAB (3,3'-diaminobenzidine) substrate kit.

    • Counterstain with hematoxylin.

  • Imaging and Analysis:

    • Dehydrate, clear, and mount with a permanent mounting medium.

    • Capture images using a bright-field microscope.

    • Quantify CD8+ cells per unit area or as a percentage of total cells using image analysis software.

Protocol 2: Flow Cytometry for Immune Cell Profiling
  • Single-Cell Suspension Preparation:

    • Mince fresh tumor tissue and digest in RPMI-1640 medium containing collagenase D (1 mg/mL) and DNase I (100 U/mL) for 30-45 minutes at 37°C with agitation.

    • Filter the cell suspension through a 70 µm cell strainer.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash and resuspend cells in FACS buffer (PBS with 2% FBS).

  • Antibody Staining:

    • Count viable cells and adjust the concentration to 1 x 10^7 cells/mL.

    • Block Fc receptors with anti-CD16/32 antibody for 10 minutes.

    • Stain with a cocktail of fluorescently conjugated antibodies for 30 minutes at 4°C in the dark. A recommended panel includes:

      • CD45-PerCP-Cy5.5 (pan-leukocyte marker)

      • CD3e-FITC (T cell marker)

      • CD4-PE (helper T cell marker)

      • CD8a-APC (cytotoxic T cell marker)

      • NK1.1-PE-Cy7 (NK cell marker)

      • FoxP3-Alexa Fluor 647 (for intracellular staining of regulatory T cells)

      • F4/80-BV421 (macrophage marker)

      • Live/Dead stain (e.g., Zombie Aqua)

  • Intracellular Staining (for FoxP3):

    • Fix and permeabilize cells using a commercially available FoxP3 staining buffer set.

    • Incubate with the anti-FoxP3 antibody for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data using flow cytometry analysis software (e.g., FlowJo). Gate on live, single, CD45+ cells to identify the immune infiltrate, then further delineate specific populations.

Protocol 3: NanoString nCounter Gene Expression Analysis
  • RNA Extraction:

    • Homogenize a portion of the tumor tissue in a lysis buffer (e.g., TRIzol).

    • Extract total RNA using a standard RNA isolation kit.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

  • NanoString nCounter Assay:

    • Use a commercially available gene expression panel, such as the NanoString nCounter PanCancer Immune Profiling Panel for Mouse, which includes genes for various immune cell types, checkpoint inhibitors, and cytokines.

    • Hybridize 100 ng of total RNA with the reporter and capture probes overnight at 65°C.

  • Sample Processing and Data Acquisition:

    • Process the hybridized samples on the nCounter Prep Station to remove excess probes and immobilize the probe-target complexes.

    • Scan the cartridges on the nCounter Digital Analyzer to count the individual fluorescent barcodes.

  • Data Analysis:

    • Normalize the raw data to internal positive controls and housekeeping genes using the nSolver Analysis Software.

    • Perform differential gene expression analysis between the this compound-treated and vehicle control groups.

    • Utilize the software's advanced analysis modules to infer changes in immune cell populations and pathway activities.

Conclusion

The methodologies described in these application notes provide a comprehensive framework for investigating the immunomodulatory effects of the VPS34 inhibitor, this compound. By employing a multi-faceted approach that includes immunohistochemistry, flow cytometry, and gene expression analysis, researchers can gain detailed insights into the enhanced immune cell infiltration and activation within the tumor microenvironment following treatment with this promising therapeutic agent. These analyses are crucial for understanding its mechanism of action and for the development of effective combination therapies in immuno-oncology.

References

Application Notes and Protocols: (2S)-SB02024 Target Engagement using NanoBRET and FRET-based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-SB02024 is a potent and selective inhibitor of Vacuolar Protein Sorting 34 (VPS34), a class III phosphatidylinositol 3-kinase crucial for the initiation of autophagy. By inhibiting VPS34, this compound has been shown to activate the cGAS-STING signaling pathway, a key component of the innate immune system, thereby sensitizing tumors to STING agonists.[1][2][3][4] This application note provides detailed protocols for assessing the target engagement of this compound with VPS34 using two powerful proximity-based assay technologies: NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assays. Additionally, it outlines the signaling pathway affected by this compound and presents quantitative data on its inhibitory activity.

Quantitative Data Summary

The inhibitory potency of this compound against VPS34 has been quantified using both biochemical and cell-based assays. The following table summarizes the key quantitative data for the target engagement of this compound.

Assay TypeDescriptionTargetCompoundIC50
TR-FRETBiochemical AssayVPS34This compound5 nM
NanoBRETCellular AssayVPS34This compound5.7 nM

Signaling Pathway: VPS34 Inhibition and cGAS-STING Activation

This compound-mediated inhibition of VPS34 leads to the activation of the cGAS-STING pathway. Under normal conditions, VPS34 is part of a protein complex that includes BECLIN1. This complex can interact with and suppress the activity of cyclic GMP-AMP synthase (cGAS). By inhibiting VPS34, this compound disrupts the formation or function of this inhibitory complex, leading to the activation of cGAS. Activated cGAS synthesizes cyclic GMP-AMP (cGAMP), which in turn activates the Stimulator of Interferon Genes (STING). This activation triggers a downstream signaling cascade, resulting in the production of type I interferons and other pro-inflammatory cytokines, which can enhance anti-tumor immunity.[1][3]

VPS34_cGAS_STING_Pathway cluster_autophagy Autophagy Initiation Complex cluster_cgas_sting cGAS-STING Pathway VPS34 VPS34 BECLIN1 BECLIN1 VPS34->BECLIN1 forms complex cGAS cGAS BECLIN1->cGAS inhibits STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces transcription SB02024 This compound SB02024->VPS34 inhibits Assay_Workflows cluster_nanobret NanoBRET™ Target Engagement Assay Workflow cluster_trfret TR-FRET Biochemical Assay Workflow NB_Start Start NB1 Transfect cells with NanoLuc®-VPS34 fusion vector NB_Start->NB1 NB2 Seed cells in assay plate and add NanoBRET® Tracer NB1->NB2 NB3 Add this compound (or other test compounds) NB2->NB3 NB4 Add Nano-Glo® Substrate and read BRET signal NB3->NB4 NB_End Analyze Data (IC50) NB4->NB_End TR_Start Start TR1 Prepare assay plate with recombinant VPS34 enzyme TR_Start->TR1 TR2 Add fluorescent tracer and Lanthanide-labeled antibody TR1->TR2 TR3 Add this compound (or other test compounds) TR2->TR3 TR4 Incubate and read TR-FRET signal TR3->TR4 TR_End Analyze Data (IC50) TR4->TR_End

References

Establishing Optimal (2S)-SB02024 Concentration for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-SB02024 is a potent and selective small molecule inhibitor of the vacuolar protein sorting 34 (VPS34), a class III phosphoinositide 3-kinase (PI3K) that plays a crucial role in the initiation of autophagy. By inhibiting VPS34, this compound effectively blocks the autophagic process. Recent studies have revealed a novel mechanism of action for this compound in cancer immunotherapy. Its inhibition of autophagy leads to the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway.[1][2][3][4][5] This activation triggers a type I interferon response, resulting in the increased expression and secretion of pro-inflammatory cytokines and chemokines such as CCL5 and CXCL10.[1][2][3][4][6][7] This, in turn, can enhance anti-tumor immunity by promoting the infiltration and activation of immune cells within the tumor microenvironment.[3][4][7]

The determination of an optimal concentration of this compound is critical for achieving the desired biological effect in cell culture experiments while minimizing off-target effects and cytotoxicity. This document provides detailed application notes and protocols to guide researchers in establishing the optimal working concentration of this compound for their specific cell lines and experimental goals.

Data Presentation

The optimal concentration of this compound can vary significantly depending on the cell line, the experimental endpoint being measured (e.g., cytotoxicity, autophagy inhibition, cytokine induction), and the duration of treatment. Below is a summary of reported concentrations and their observed effects in various cancer cell lines.

Cell LineCancer TypeInhibitorConcentrationObserved EffectReference
B16-F10MelanomaThis compoundNot specifiedWeakly cytotoxic.[1] Combination with STING agonist increased pro-inflammatory cytokine release.[2][3][4][1][2][3][4]
MC38Colorectal CarcinomaVps34iNot specifiedWeakly cytotoxic.[1][1]
EMT6Breast CancerVps34iNot specifiedWeakly cytotoxic.[1][1]
CT26Colorectal CarcinomaVps34iNot specifiedWeakly cytotoxic.[1][1]
NCI-H2009Lung CancerVps34iNot specifiedIncreased secretion of CCL5 and CXCL10.[1][1]
PC-3Prostate CancerVps34iNot specifiedIncreased secretion of CCL5 and CXCL10.[1][1]
Human and Murine RCC and Melanoma cell linesRenal Cell Carcinoma, MelanomaThis compoundNot specifiedActivated a cGAS-STING-dependent type I interferon response. Increased mRNA expression and release of proinflammatory cytokines in combination with a STING agonist.[2][3][4][2][3][4]
MCF-7Breast CancerVps34-IN1Not specifiedIncreased cytotoxic activity in combination with sunitinib and erlotinib.[8][8]
MDA-MB-231Breast CancerVps34-IN1Not specifiedIncreased cytotoxic activity in combination with sunitinib and erlotinib.[8][8]
HeLaCervical CancerSAR4051 µMPotent autophagy inhibitor.[9][9]
PC3Prostate CancerSAR405Up to 10 µMDid not affect Akt phosphorylation.[9][10][9][10]
RKOColorectal CancerSAR40510 µMInduced large translucent vacuoles.[11][11]
ACHN and 786-ORenal Cell CarcinomaSAR405Not specifiedSynergistically blocked proliferation with everolimus.[12][12]

Experimental Protocols

To determine the optimal concentration of this compound for a specific cell line and experimental question, a systematic approach involving dose-response studies is recommended. The following protocols outline key experiments for this purpose.

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol is designed to assess the effect of this compound on cell viability and determine the concentration range that is non-toxic or has an acceptable level of cytotoxicity.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete medium. A suggested starting range is from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Assessment of STING Pathway Activation by Western Blot

This protocol is used to determine the concentration of this compound that effectively activates the STING signaling pathway by detecting the phosphorylation of key downstream proteins like TBK1 and IRF3.

Materials:

  • Target cancer cell line

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against phospho-TBK1, TBK1, phospho-IRF3, IRF3, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with a range of this compound concentrations (e.g., determined from the cytotoxicity assay to be non-toxic) for a specified time (e.g., 6-24 hours). Include a vehicle control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities to determine the level of protein phosphorylation relative to the total protein and loading control.

Protocol 3: Quantification of Cytokine Gene Expression by RT-qPCR

This protocol measures the induction of pro-inflammatory cytokine and chemokine mRNA (e.g., IFNB1, CCL5, CXCL10) in response to this compound treatment.

Materials:

  • Target cancer cell line

  • 12-well cell culture plates

  • This compound stock solution

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (IFNB1, CCL5, CXCL10) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment:

    • Seed cells in 12-well plates and grow to 70-80% confluency.

    • Treat the cells with a range of this compound concentrations for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reactions by mixing the cDNA, qPCR master mix, and forward and reverse primers for each target gene and the housekeeping gene.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Normalize the expression of the target genes to the housekeeping gene.

    • Determine the fold change in gene expression for each treatment condition relative to the vehicle control.

Mandatory Visualization

SB02024_Signaling_Pathway cluster_cell Cancer Cell SB02024 This compound VPS34 VPS34 SB02024->VPS34 Inhibits Autophagy Autophagy VPS34->Autophagy Initiates cGAS cGAS Autophagy->cGAS Suppresses STING STING cGAS->STING Activates TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Cytokines Pro-inflammatory Cytokines & Chemokines (CCL5, CXCL10) IRF3->Cytokines Induces Transcription Immune_Response Anti-Tumor Immune Response Cytokines->Immune_Response Promotes

Caption: this compound signaling pathway.

Experimental_Workflow cluster_workflow Workflow for Determining Optimal this compound Concentration start Start cytotoxicity 1. Determine Cytotoxicity (e.g., MTT Assay) start->cytotoxicity dose_response 2. Establish Dose-Response Curve & Determine Non-Toxic Range cytotoxicity->dose_response pathway_activation 3. Assess Pathway Activation (Western Blot for p-TBK1/p-IRF3) dose_response->pathway_activation cytokine_induction 4. Quantify Cytokine Induction (RT-qPCR for IFNB1, CCL5, CXCL10) dose_response->cytokine_induction optimal_concentration 5. Identify Optimal Concentration (Maximal desired effect with minimal cytotoxicity) pathway_activation->optimal_concentration cytokine_induction->optimal_concentration end End optimal_concentration->end

Caption: Experimental workflow for optimization.

References

Application Notes and Protocols: Tumorsphere Formation Assay with (2S)-SB02024

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer stem cells (CSCs) are a subpopulation of tumor cells with the capacity for self-renewal and differentiation, driving tumor growth, metastasis, and resistance to conventional therapies. The tumorsphere formation assay is a widely utilized in vitro method to enrich and quantify the CSC population based on their ability to grow in non-adherent, serum-free conditions. This document provides a detailed protocol for conducting a tumorsphere formation assay to evaluate the efficacy of (2S)-SB02024, a potent and selective inhibitor of Vacuolar Protein Sorting 34 (VPS34). Inhibition of VPS34 has been shown to impact cancer cell proliferation and survival, in part through the activation of the cGAS-STING signaling pathway, suggesting a potential therapeutic strategy against CSCs.

Principle of the Assay

The tumorsphere formation assay is predicated on the principle of anchorage-independent growth, a hallmark of CSCs. When cultured in ultra-low attachment plates with serum-free medium supplemented with specific growth factors, only CSCs can survive and proliferate to form three-dimensional, spherical colonies known as tumorspheres. Differentiated tumor cells, on the other hand, undergo a form of programmed cell death called anoikis. The number and size of the tumorspheres formed are indicative of the self-renewal and proliferative capacity of the CSC population. By incorporating this compound into the culture medium, researchers can assess its impact on the tumorsphere-forming ability of cancer cells, thereby evaluating its potential as a CSC-targeting agent.

Data Presentation

The following tables summarize hypothetical quantitative data on the effect of this compound on tumorsphere formation in different cancer cell lines. This data is illustrative and should be replaced with experimentally generated results.

Table 1: Effect of this compound on Tumorsphere Formation Efficiency (TFE)

Cell LineThis compound Concentration (µM)Tumorsphere Forming Efficiency (%)% Inhibition of TFE
MDA-MB-231 Vehicle (DMSO)15.2 ± 1.8-
110.5 ± 1.530.9
55.8 ± 0.961.8
102.1 ± 0.586.2
HCT116 Vehicle (DMSO)12.8 ± 1.3-
19.1 ± 1.128.9
54.5 ± 0.764.8
101.5 ± 0.488.3
A549 Vehicle (DMSO)8.5 ± 1.0-
16.2 ± 0.827.1
52.9 ± 0.565.9
100.9 ± 0.389.4

Table 2: Effect of this compound on Average Tumorsphere Diameter

Cell LineThis compound Concentration (µM)Average Tumorsphere Diameter (µm)% Reduction in Diameter
MDA-MB-231 Vehicle (DMSO)185 ± 25-
1140 ± 2024.3
595 ± 1548.6
1060 ± 1067.6
HCT116 Vehicle (DMSO)160 ± 22-
1125 ± 1821.9
580 ± 1250.0
1055 ± 865.6
A549 Vehicle (DMSO)150 ± 19-
1115 ± 1523.3
575 ± 1050.0
1050 ± 766.7

Table 3: IC50 Values of this compound for Inhibition of Tumorsphere Formation

Cell LineIC50 (µM) for TFE Inhibition
MDA-MB-231 4.2
HCT116 3.8
A549 4.5

Experimental Protocols

Materials and Reagents
  • Cancer cell line of interest (e.g., MDA-MB-231, HCT116, A549)

  • This compound (structure can be found in literature; ensure high purity)

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Dulbecco's Modified Eagle Medium/F-12 (DMEM/F12)

  • B-27™ Supplement (50X), serum-free

  • Epidermal Growth Factor (EGF), human recombinant

  • Basic Fibroblast Growth Factor (bFGF), human recombinant

  • Heparin

  • Penicillin-Streptomycin (100X)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+ free

  • Trypan Blue solution (0.4%)

  • Ultra-low attachment 96-well plates

  • Sterile conical tubes (15 mL and 50 mL)

  • Serological pipettes and micropipettes with sterile tips

  • Hemocytometer or automated cell counter

  • Inverted microscope with a camera

  • Humidified incubator (37°C, 5% CO2)

Preparation of Media and Reagents
  • Tumorsphere Medium (Complete):

    • To 500 mL of DMEM/F12, add:

      • 10 mL of B-27™ Supplement (final concentration 1X)

      • 1 mL of Penicillin-Streptomycin (final concentration 100 U/mL Penicillin, 100 µg/mL Streptomycin)

      • Reconstituted EGF to a final concentration of 20 ng/mL.

      • Reconstituted bFGF to a final concentration of 20 ng/mL.

      • Heparin to a final concentration of 4 µg/mL.

    • Filter-sterilize the complete medium using a 0.22 µm filter and store at 4°C for up to two weeks. Warm to 37°C before use.

  • This compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

    • Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment and Plating cluster_2 Incubation and Analysis A 1. Culture adherent cells B 2. Harvest and create single-cell suspension A->B C 3. Count viable cells B->C E 5. Resuspend cells in media with drug/vehicle C->E D 4. Prepare serial dilutions of this compound D->E F 6. Seed cells into ultra-low attachment plates E->F G 7. Incubate for 7-14 days H 8. Image and count tumorspheres G->H I 9. Measure tumorsphere diameter H->I J 10. Calculate TFE and analyze data I->J

Caption: Workflow for the tumorsphere formation assay with this compound.

Detailed Protocol
  • Cell Culture and Harvesting: a. Culture the cancer cell line of interest in standard adherent conditions until they reach 70-80% confluency. b. Wash the cells twice with sterile PBS. c. Add Trypsin-EDTA and incubate at 37°C until cells detach. d. Neutralize the trypsin with serum-containing medium and transfer the cell suspension to a 15 mL conical tube. e. Centrifuge at 300 x g for 5 minutes. f. Aspirate the supernatant and resuspend the cell pellet in 5 mL of PBS.

  • Single-Cell Suspension and Viable Cell Count: a. To ensure a single-cell suspension, gently pipette the cells up and down and then pass them through a 40 µm cell strainer. b. Mix a small aliquot of the cell suspension with Trypan Blue solution (1:1 ratio). c. Count the viable (unstained) cells using a hemocytometer or an automated cell counter.

  • Preparation of this compound Working Solutions: a. From the 10 mM stock solution, prepare serial dilutions in complete Tumorsphere Medium to achieve the desired final concentrations for the experiment (e.g., 1 µM, 5 µM, 10 µM). b. Prepare a vehicle control using the same final concentration of DMSO as in the highest drug concentration well.

  • Cell Plating: a. Centrifuge the remaining cell suspension from step 2a at 300 x g for 5 minutes. b. Aspirate the supernatant and resuspend the cell pellet in pre-warmed complete Tumorsphere Medium to a final density of 1,000-5,000 cells/mL (the optimal density should be determined empirically for each cell line). c. In a 96-well ultra-low attachment plate, add 100 µL of the cell suspension to each well. d. Add 100 µL of the 2X working solutions of this compound or vehicle control to the appropriate wells, resulting in a final volume of 200 µL per well.

  • Incubation: a. Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 7-14 days. b. To prevent evaporation, especially in the outer wells, sterile PBS or sterile water can be added to the surrounding empty wells of the plate. c. Avoid disturbing the plate during the incubation period to allow for tumorsphere formation.

  • Quantification and Analysis: a. After the incubation period, count the number of tumorspheres in each well using an inverted microscope. A tumorsphere is typically defined as a spherical, non-adherent colony with a diameter of ≥ 50 µm. b. Capture images of the tumorspheres for documentation and size analysis. c. Measure the diameter of the tumorspheres using imaging software (e.g., ImageJ). d. Calculate the Tumorsphere Forming Efficiency (TFE) using the following formula: TFE (%) = (Number of tumorspheres formed / Number of cells seeded) x 100 e. Analyze the data to determine the effect of this compound on TFE and tumorsphere size. Calculate the IC50 value for TFE inhibition.

Signaling Pathway

This compound is an inhibitor of VPS34, a class III phosphoinositide 3-kinase. VPS34 is a key regulator of autophagy, a cellular process for degrading and recycling cellular components. Inhibition of VPS34 by this compound disrupts autophagy. Recent studies have shown that VPS34 inhibition can lead to the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This pathway is a critical component of the innate immune system that detects cytosolic DNA. The accumulation of cytosolic DNA, potentially due to impaired autophagic clearance, activates cGAS, which then produces the second messenger cGAMP. cGAMP binds to and activates STING on the endoplasmic reticulum, leading to the downstream activation of transcription factors like IRF3 and NF-κB. This, in turn, drives the expression of type I interferons and other pro-inflammatory cytokines, which can have anti-tumor effects.

G cluster_0 Mechanism of this compound Action cluster_1 cGAS-STING Pathway Activation SB02024 This compound VPS34 VPS34 SB02024->VPS34 inhibits Autophagy Autophagy VPS34->Autophagy promotes Cytosolic_DNA Cytosolic DNA Accumulation Autophagy->Cytosolic_DNA clears cGAS cGAS Cytosolic_DNA->cGAS activates cGAMP cGAMP cGAS->cGAMP produces STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferons & Pro-inflammatory Cytokines Nucleus->IFN induces transcription of Anti-tumor Effects Anti-tumor Effects IFN->Anti-tumor Effects

Caption: Signaling pathway activated by this compound via VPS34 inhibition.

Conclusion

This document provides a comprehensive guide for utilizing the tumorsphere formation assay to assess the anti-CSC activity of the VPS34 inhibitor, this compound. The detailed protocol and understanding of the underlying signaling pathway will enable researchers to effectively evaluate the therapeutic potential of this compound. It is crucial to optimize the assay conditions for each specific cell line to ensure robust and reproducible results. The findings from this assay can provide valuable insights into the efficacy of targeting the VPS34-cGAS-STING axis in cancer therapy.

Application Notes and Protocols: Enhancing Anti-PD-1/PD-L1 Checkpoint Inhibition with (2S)-SB02024

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of immune checkpoint inhibitors (ICIs), particularly those targeting the PD-1/PD-L1 axis, has revolutionized cancer treatment. However, a significant number of patients do not respond to these therapies, often due to an immunosuppressive tumor microenvironment (TME) that lacks T-cell infiltration, a phenotype often described as a "cold" tumor. Emerging evidence highlights the therapeutic potential of modulating autophagy to reprogram the TME and enhance the efficacy of ICIs.

(2S)-SB02024 is a potent and selective inhibitor of Vacuolar Protein Sorting 34 (VPS34), a class III phosphoinositide 3-kinase that plays a crucial role in the initiation of autophagy.[1] Pharmacological inhibition of VPS34 with SB02024 has been shown to convert "cold" tumors into "hot," T-cell-inflamed tumors, thereby sensitizing them to anti-PD-1/PD-L1 blockade.[2][3][4] This document provides detailed application notes and experimental protocols for combining this compound with anti-PD-1/PD-L1 checkpoint inhibitors, based on preclinical findings.

Mechanism of Action: From Autophagy Inhibition to Enhanced Anti-Tumor Immunity

SB02024-mediated inhibition of VPS34 triggers a cascade of events within cancer cells that ultimately leads to an enhanced anti-tumor immune response. The core mechanism involves the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[2][5][6][7]

Here is a summary of the signaling pathway:

G cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment SB02024 This compound VPS34 VPS34 SB02024->VPS34 Inhibits Autophagy Autophagy VPS34->Autophagy Initiates cGAS cGAS Autophagy->cGAS Suppresses STING STING cGAS->STING Activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type1_IFN Type I Interferons (IFN-α/β) IRF3->Type1_IFN Upregulates Transcription Chemokines Chemokines (CCL5, CXCL10) Type1_IFN->Chemokines Induces Secretion NK_cells NK Cells Chemokines->NK_cells Recruits CD8_T_cells CD8+ T Cells Chemokines->CD8_T_cells Recruits PD1_PDL1 PD-1/PD-L1 Interaction CD8_T_cells->PD1_PDL1 Tumor_Cell_TME Tumor Cell CD8_T_cells->Tumor_Cell_TME Attacks PD1_inhibitor Anti-PD-1/PD-L1 PD1_inhibitor->PD1_PDL1 Blocks T_Cell_Exhaustion T-Cell Exhaustion PD1_PDL1->T_Cell_Exhaustion Induces Tumor_Cell_TME->PD1_PDL1

Caption: Signaling pathway of this compound in combination with anti-PD-1/PD-L1.

Pharmacological inhibition of VPS34 by SB02024 leads to the activation of a cGAS-STING-dependent type I interferon response in cancer cells.[5] This results in the increased production and secretion of pro-inflammatory chemokines, particularly CCL5 and CXCL10.[2][6] These chemokines act as powerful attractants for immune cells, leading to the infiltration of Natural Killer (NK) cells and CD8+ T cells into the tumor microenvironment.[2][3] This influx of effector immune cells transforms the TME from "cold" to "hot," making the tumor more susceptible to checkpoint inhibition. The combination of SB02024 with anti-PD-1/PD-L1 antibodies then relieves T-cell exhaustion and promotes a durable anti-tumor response.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the combination of SB02024 and anti-PD-1/PD-L1 therapy.

Table 1: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models

Tumor ModelTreatment GroupMean Tumor Volume (mm³)Survival (%)Reference
B16-F10 MelanomaVehicle~15000[3]
SB02024~80020[3]
Anti-PD-L1~14000[3]
SB02024 + Anti-PD-L1~20060[3]
CT26 ColorectalVehicle~18000[3]
SB02024~90030[3]
Anti-PD-1~17000[3]
SB02024 + Anti-PD-1~30070[3]

Table 2: Immune Cell Infiltration in the Tumor Microenvironment

Tumor ModelTreatment GroupCD8+ T Cells (% of CD45+ cells)NK Cells (% of CD45+ cells)Reference
B16-F10 MelanomaVehicle~5~2[3]
SB02024~15~8[3]
CT26 ColorectalVehicle~8~3[3]
SB02024~20~10[3]

Table 3: Chemokine Expression in the Tumor Microenvironment

Tumor ModelTreatment GroupCCL5 mRNA (Fold Change)CXCL10 mRNA (Fold Change)Reference
B16-F10 MelanomaSB02024 vs. Vehicle~4.5~6.0[3]
CT26 ColorectalSB02024 vs. Vehicle~5.0~7.5[3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and anti-PD-1/PD-L1 inhibitors in preclinical models.

In Vivo Murine Tumor Model

This protocol describes the establishment of a syngeneic tumor model and subsequent treatment with SB02024 and anti-PD-1/PD-L1 antibodies.

G cluster_workflow In Vivo Experimental Workflow start Start tumor_inoculation Tumor Cell Inoculation (e.g., B16-F10, CT26) start->tumor_inoculation tumor_establishment Tumor Establishment (e.g., 50-100 mm³) tumor_inoculation->tumor_establishment treatment_initiation Treatment Initiation tumor_establishment->treatment_initiation sb02024_admin Oral Administration of SB02024 treatment_initiation->sb02024_admin anti_pd1_admin Intraperitoneal Injection of Anti-PD-1/PD-L1 treatment_initiation->anti_pd1_admin monitoring Tumor Growth & Body Weight Monitoring sb02024_admin->monitoring anti_pd1_admin->monitoring endpoint Endpoint Analysis monitoring->endpoint survival_analysis Survival Analysis endpoint->survival_analysis tumor_harvest Tumor & Spleen Harvest endpoint->tumor_harvest finish End survival_analysis->finish flow_cytometry Flow Cytometry Analysis tumor_harvest->flow_cytometry gene_expression Gene Expression Analysis (qRT-PCR, NanoString) tumor_harvest->gene_expression flow_cytometry->finish gene_expression->finish

Caption: Workflow for in vivo combination therapy studies.

Materials:

  • This compound (formulated for oral gavage)

  • Anti-mouse PD-1 or PD-L1 antibody (or corresponding isotype control)

  • Syngeneic mouse strain (e.g., C57BL/6 for B16-F10, BALB/c for CT26)

  • Tumor cells (e.g., B16-F10 melanoma, CT26 colorectal carcinoma)

  • Sterile PBS and cell culture medium

  • Calipers

Procedure:

  • Tumor Cell Culture: Culture tumor cells in appropriate medium to ~80-90% confluency.

  • Tumor Inoculation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of sterile PBS into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (e.g., Vehicle, SB02024, Anti-PD-1/PD-L1, Combination).

  • This compound Administration: Administer SB02024 daily via oral gavage at the desired dose (e.g., 29 mg/kg).[7]

  • Anti-PD-1/PD-L1 Administration: Administer anti-PD-1/PD-L1 antibody (e.g., 10 mg/kg) or isotype control via intraperitoneal injection every 3-4 days.[3]

  • Monitoring and Endpoint: Continue to monitor tumor volume and body weight. The experiment can be terminated when tumors in the control group reach a predetermined size, or for survival studies, when mice show signs of morbidity.

  • Tissue Collection: At the endpoint, humanely euthanize mice and harvest tumors and spleens for further analysis.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

Materials:

  • Freshly harvested tumors

  • RPMI medium

  • Collagenase D, DNase I

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1)

  • Live/dead stain

  • Flow cytometer

Procedure:

  • Single-Cell Suspension Preparation: Mince tumors and digest in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C. Filter the cell suspension through a 70 µm cell strainer.

  • Red Blood Cell Lysis: If necessary, treat the cell suspension with ACK lysis buffer to remove red blood cells.

  • Staining: a. Stain with a live/dead marker according to the manufacturer's instructions. b. Block Fc receptors with anti-CD16/32 antibody. c. Stain with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice.

  • Data Acquisition: Acquire stained cells on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry analysis software to quantify the populations of different immune cells within the tumor.

Gene Expression Analysis by qRT-PCR

Materials:

  • Harvested tumor tissue

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for genes of interest (e.g., Ccl5, Cxcl10, Ifnb1) and a housekeeping gene (e.g., Gapdh)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from tumor tissue using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control group.

Conclusion

The combination of the VPS34 inhibitor this compound with anti-PD-1/PD-L1 checkpoint inhibitors represents a promising therapeutic strategy to overcome resistance to immunotherapy. By activating the cGAS-STING pathway and promoting a T-cell-inflamed tumor microenvironment, SB02024 can sensitize previously unresponsive tumors to the effects of checkpoint blockade. The protocols and data presented here provide a framework for researchers and drug development professionals to further investigate and harness the potential of this novel combination therapy.

References

Application Notes and Protocols for Downstream Signaling Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Analyte: The compound "(2S)-SB02024" appears to represent a conflation of two distinct research molecules. "SB02024" is documented as a selective inhibitor of the lipid kinase VPS34, which activates the cGAS-STING innate immune pathway. Separately, chemical nomenclature such as "(2S)-" is commonly applied to stereoisomers of small molecules, including agonists for receptors like GPR139. Given this ambiguity, this document provides comprehensive application notes and protocols for analyzing the downstream signaling pathways for both classes of compounds to ensure relevance for the intended research.

Section 1: GPR139 Agonist Downstream Signaling Analysis

Application Notes

The G Protein-Coupled Receptor 139 (GPR139) is an orphan receptor predominantly expressed in the central nervous system, including the habenula and striatum.[1][2] It is activated by aromatic amino acids L-Tryptophan and L-Phenylalanine, as well as synthetic agonists like JNJ-63533054 and TAK-041.[1][3][4] Upon agonist binding, GPR139 primarily couples to Gαq/11 G-proteins, initiating a canonical signaling cascade.[1][2][5][6]

The activation of Gαq/11 leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rapid increase in cytosolic Ca2+ concentration is a primary and readily measurable downstream event. While Gq/11 is the principal pathway, some studies suggest potential coupling to Gαi/o or Gαs, which would respectively inhibit or stimulate the production of cyclic AMP (cAMP) by adenylyl cyclase.[1][2][5] Therefore, analyzing both intracellular calcium mobilization and cAMP modulation provides a comprehensive profile of GPR139 activation.

Data Presentation: GPR139 Agonist Activity

The following table summarizes representative quantitative data for a potent synthetic GPR139 agonist, JNJ-63533054, based on published findings.

ParameterAssay TypeCell LineAgonistPotency (EC50)Reference
Calcium MobilizationCalcium Flux AssayHEK293 (GPR139-transfected)JNJ-63533054~10-30 nM[2][7]
cAMP StimulationcAMP Accumulation AssayHEK293T/17 (GPR139-transfected)JNJ-63533054~50-100 nM[5][7]
GIRK Channel InhibitionThallium Flux AssayHEK293 (GPR139-transfected)JNJ-63533054~40 nM[5][7]

Mandatory Visualizations: GPR139 Signaling

GPR139_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR139 GPR139 AC Adenylyl Cyclase (AC) GPR139->AC Modulates (Gs/Gi) Gq11 Gαq/11 GPR139->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist GPR139 Agonist ((2S)-Compound) Agonist->GPR139 Binds Gq11->PLC Activates Ca_Response Calcium Release (from ER) IP3->Ca_Response Triggers

GPR139 agonist primary signaling pathway via Gq/11 activation.

GPR139_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Seed GPR139-expressing HEK293 cells A2 Incubate 24h A1->A2 B1 Load cells with Calcium-sensitive dye (e.g., Fluo-4 AM) A2->B1 B2 Treat with this compound or other GPR139 agonist B1->B2 B3 Measure fluorescence intensity (Kinetic Read) B2->B3 C1 Calculate baseline-corrected fluorescence B3->C1 C2 Generate dose-response curve C1->C2 C3 Calculate EC50 value C2->C3

Experimental workflow for GPR139 agonist calcium flux assay.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay This protocol is for measuring the primary Gq/11-mediated downstream signal of GPR139 activation.

  • Cell Plating:

    • Seed HEK293 cells stably expressing GPR139 into a black, clear-bottom 96-well microplate at a density of 40,000-80,000 cells per well.

    • Culture overnight in DMEM supplemented with 10% FBS at 37°C, 5% CO2.

  • Dye Loading:

    • Aspirate the culture medium.

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Add 100 µL of loading buffer to each well.

    • Incubate for 60 minutes at 37°C, protected from light.

  • Compound Preparation:

    • Prepare a 2X concentrated serial dilution of the GPR139 agonist in HBSS with 20 mM HEPES.

  • Measurement:

    • Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Set the instrument to record fluorescence kinetically (Excitation: ~494 nm, Emission: ~516 nm).

    • Establish a stable baseline reading for 15-20 seconds.

    • Program the instrument to add 100 µL of the 2X agonist solution to each well.

    • Continue recording the fluorescence signal for at least 90-120 seconds post-addition.

  • Data Analysis:

    • Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Section 2: VPS34 Inhibitor (SB02024) Downstream Signaling Analysis

Application Notes

SB02024 is a potent and selective inhibitor of Vacuolar Protein Sorting 34 (VPS34), a class III phosphoinositide 3-kinase that is essential for the initiation of autophagy.[8][9] By inhibiting VPS34, SB02024 blocks the autophagic process. This inhibition has been shown to activate an anti-tumor immune response through the cGAS-STING (Stimulator of Interferon Genes) pathway.[8][10][11]

The proposed mechanism involves the accumulation of cytosolic double-stranded DNA (dsDNA), which may result from impaired clearance of damaged mitochondria or other cellular components. This cytosolic dsDNA is detected by the sensor cyclic GMP-AMP synthase (cGAS), which synthesizes the second messenger 2’3’-cGAMP.[10] cGAMP then binds to and activates STING, an adaptor protein on the endoplasmic reticulum. Activated STING translocates and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 (p-IRF3) dimerizes, enters the nucleus, and drives the expression of Type I interferons (IFNs) and pro-inflammatory chemokines, such as CCL5 and CXCL10.[9][12] These chemokines are critical for recruiting immune cells like T cells and NK cells into the tumor microenvironment.[9]

Data Presentation: SB02024 Activity

The following table summarizes representative data on the downstream effects of VPS34 inhibition by SB02024 in cancer cell lines.

Downstream EffectAssay TypeCell Line / ModelTreatmentObservationReference
Chemokine UpregulationqPCR / NanoStringB16-F10 TumorsSB02024Significant increase in CCL5 & CXCL10 mRNA[9][11]
STAT1 ActivationWestern BlotB16-F10, CT26 CellsSB02024Increased phosphorylation of STAT1 (pSTAT1)[9]
Immune InfiltrationFlow CytometryB16-F10 TumorsSB02024Increased infiltration of CD8+ T cells & NK cells[9]
Pathway DependenceGene KnockdownCancer Cell LinesVPS34 siRNA + cGAS/STING siRNAChemokine increase is cGAS/STING-dependent[11]

Mandatory Visualizations: VPS34-STING Signaling

VPS34_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus SB02024 SB02024 VPS34 VPS34 SB02024->VPS34 Inhibits Autophagy Autophagy VPS34->Autophagy Initiates dsDNA Cytosolic dsDNA Autophagy->dsDNA Clears cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING (on ER) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 TargetGenes Transcription of: - IFN-β - CCL5 - CXCL10 pIRF3->TargetGenes Induces

VPS34 inhibition by SB02024 leads to cGAS-STING activation.

SB02024_Workflow cluster_rna Gene Expression Analysis cluster_protein Protein Level Analysis A1 Culture cancer cells (e.g., B16-F10, 4T1) A2 Treat with SB02024 (Dose-response / Time-course) A1->A2 B1 Harvest cells & Isolate RNA A2->B1 C1 Harvest cells & Lyse A2->C1 B2 Perform RT-qPCR for CCL5, CXCL10, IFNB1 B1->B2 D1 Quantify relative mRNA levels (ΔΔCt method) B2->D1 C2 Perform Western Blot for p-TBK1, p-IRF3, p-STAT1 C1->C2 D2 Quantify protein band density C2->D2

Experimental workflow for SB02024 downstream analysis.

Experimental Protocols

Protocol 2: Quantitative Real-Time PCR (qPCR) for Chemokine Expression This protocol measures the transcriptional upregulation of key STING pathway target genes.

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., B16-F10 murine melanoma, 4T1 murine breast cancer) in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with varying concentrations of SB02024 (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • RNA Isolation:

    • Wash cells with PBS and lyse directly in the well using a lysis buffer from an RNA purification kit (e.g., RNeasy Mini Kit, Qiagen).

    • Isolate total RNA according to the manufacturer’s protocol, including an on-column DNase digestion step to remove genomic DNA.

    • Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's instructions.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix in a 96-well qPCR plate. For each 20 µL reaction, combine: 10 µL of 2X SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

    • Include primers for target genes (e.g., Ccl5, Cxcl10) and a housekeeping gene for normalization (e.g., Gapdh, Actb).

    • Run the plate on a real-time PCR instrument with a standard thermal cycling program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene.

    • Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.

Protocol 3: Western Blotting for STING Pathway Phosphorylation This protocol detects the activation of key kinases and transcription factors in the STING pathway.

  • Cell Culture, Treatment, and Lysis:

    • Culture and treat cells as described in the qPCR protocol (Step 1).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by size on a 4-15% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated proteins (e.g., anti-phospho-TBK1, anti-phospho-IRF3) and total proteins for loading controls (e.g., anti-TBK1, anti-IRF3, anti-β-actin), diluted in blocking buffer.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager.

    • Quantify band intensities using software like ImageJ. Normalize the intensity of phosphorylated proteins to their total protein counterparts.

References

Troubleshooting & Optimization

(2S)-SB02024 solubility and preparation for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of (2S)-SB02024, a potent and selective VPS34 inhibitor, in in vitro studies. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the vacuolar protein sorting 34 (VPS34), a class III phosphoinositide 3-kinase. By inhibiting VPS34, SB02024 blocks the initiation of autophagy. This inhibition leads to the activation of the cGAS-STING signaling pathway, which in turn promotes an anti-tumor immune response through the production of type I interferons and other pro-inflammatory cytokines.[1][2][3][4]

Q2: What is the solubility of this compound in common solvents?

A2: this compound has high solubility in Dimethyl Sulfoxide (DMSO). It also exhibits good solubility in simulated gastric and intestinal fluids.[2][5] Specific solubility data is summarized in the table below.

Q3: What is the recommended storage condition for this compound?

A3: As a powder, this compound is stable when stored at -20°C for up to 3 years. Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q4: What is the recommended final concentration of DMSO in cell culture medium when using this compound?

A4: To avoid solvent-induced cytotoxicity, it is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%.[6] Ideally, the concentration should be 0.1% or lower. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Solubility Data

Solvent/SystemSolubilityNotes
Dimethyl Sulfoxide (DMSO)100 mg/mL (289.55 mM)Ultrasonic treatment may be needed. It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can affect solubility.[5]
Simulated Gastric FluidGood solubilitySpecific concentration not reported.[2]
Simulated Small Intestinal FluidGood solubilitySpecific concentration not reported.[2]
EthanolSparingly solubleQuantitative data not readily available. It is recommended to first dissolve in a small amount of DMSO and then dilute.
PBS (pH 7.4)Poorly solubleDirect dissolution in aqueous buffers is not recommended.[7][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of SB02024 is 345.36 g/mol .[5]

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.45 mg of SB02024 in 1 mL of DMSO.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • If precipitation is observed, sonicate the solution for 10-15 minutes in a water bath until the solution becomes clear.[5]

  • Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol provides a general guideline for diluting the this compound stock solution for use in cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.

  • To minimize the final DMSO concentration, it is recommended to perform a multi-step dilution. For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution of 1 mM in culture medium, and then further dilute to 10 µM.

  • Ensure the final DMSO concentration in the culture medium does not exceed 0.5%, with 0.1% being preferable.[6]

  • Add the working solutions to the cells and incubate for the desired period.

  • Always include a vehicle control (cells treated with the same final concentration of DMSO in the medium) in your experimental setup.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of this compound in stock solution The compound has come out of solution due to storage at low temperatures or repeated freeze-thaw cycles.Warm the stock solution to 37°C and vortex or sonicate until the precipitate dissolves.[9] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Precipitation upon dilution in aqueous buffer or cell culture medium Rapid change in solvent polarity from DMSO to an aqueous environment. The concentration of the compound exceeds its solubility limit in the aqueous medium. Interaction with components in the culture medium.Add the DMSO stock solution to the aqueous buffer or medium dropwise while gently vortexing. Pre-warm the aqueous buffer or medium to 37°C before adding the stock solution.[9] If precipitation persists, consider using a lower final concentration of this compound.
Observed cytotoxicity in vehicle control cells The final DMSO concentration is too high.Ensure the final DMSO concentration in the cell culture medium is below 0.5%, and preferably at or below 0.1%.[6] Perform a dose-response experiment with DMSO alone to determine the tolerance of your specific cell line.
Inconsistent experimental results Degradation of this compound in stock solution due to improper storage. Inaccurate pipetting of stock solution.Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles. Use calibrated pipettes for accurate dilutions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp In Vitro Experiment cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO working Prepare Working Solutions in Medium stock->working Dilute treat Treat Cells with this compound working->treat Administer assay Perform Cell-Based Assay treat->assay Incubate collect Collect Data assay->collect Measure analyze Analyze and Interpret Results collect->analyze Process

Caption: Experimental workflow for in vitro studies using this compound.

signaling_pathway SB02024 This compound VPS34 VPS34 SB02024->VPS34 Inhibits Autophagy Autophagy Initiation VPS34->Autophagy cGAS cGAS Autophagy->cGAS Suppresses STING STING cGAS->STING Activates TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons IRF3->IFN Induces Transcription ImmuneResponse Anti-tumor Immune Response IFN->ImmuneResponse Promotes

Caption: this compound mechanism of action via the cGAS-STING pathway.

References

Technical Support Center: (2S)-SB02024 In Vivo Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (2S)-SB02024 in in vivo experiments. The information is designed to assist scientists and drug development professionals in optimizing dosing and administration for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Vacuolar Protein Sorting 34 (VPS34), a lipid kinase essential for autophagy and endosomal trafficking.[1][2] By inhibiting VPS34, SB02024 can decrease tumor growth and enhance anti-tumor immunity.[3][4] This is achieved by activating the cGAS-STING signaling pathway, which leads to the increased expression and secretion of pro-inflammatory chemokines such as CCL5 and CXCL10 within the tumor microenvironment.[2][3][5] This, in turn, promotes the infiltration of immune cells like T cells and NK cells.[3][6]

Q2: What is the recommended solvent and formulation for in vivo administration of this compound?

A2: this compound is a solid with limited solubility in acetonitrile and DMSO.[1] For in vivo oral administration, several vehicle formulations have been successfully used. It is crucial to ensure complete dissolution, which may require heating and/or sonication.[7]

Q3: What are the reported in vivo dosages for this compound?

A3: The effective in vivo dose of this compound can vary depending on the tumor model and experimental goals. Doses ranging from 9 mg/kg to 29 mg/kg administered by oral gavage have been reported in mouse models.[8][9] A daily dose of 20 mg/kg has been shown to decrease tumor growth and enhance the efficacy of anti-PD-1/PD-L1 immunotherapy.[1][7]

Q4: What are the pharmacokinetic properties of this compound in mice?

A4: this compound exhibits favorable pharmacokinetic properties for in vivo studies, including high oral bioavailability.[9] Following oral administration of a 29 mg/kg dose, the maximum plasma concentration (Cmax) is reached at approximately 2 hours.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound during formulation. The compound has limited solubility.[1]Use a recommended vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7] Gentle heating and sonication can aid in dissolution.[7] Always prepare fresh solutions before each use.
Inconsistent or lack of tumor growth inhibition in vivo. Suboptimal dosage or administration schedule.The effective dose can be model-dependent. Consider a dose-response study starting with a reported effective dose of 20 mg/kg daily by oral gavage.[1][7] Ensure accurate gavage technique to guarantee the full dose is administered.
Poor bioavailability due to improper formulation.Ensure the compound is fully dissolved in the vehicle. The use of solubility enhancers like PEG300 and Tween-80 is recommended.[7]
No observed increase in target chemokines (CCL5, CXCL10). The tumor model may not be responsive.The mechanism of action involves the cGAS-STING pathway.[3] Confirm that the cancer cell line used in your model has a functional cGAS-STING pathway.
Timing of sample collection.The induction of chemokines may be time-dependent. Consider performing a time-course experiment to determine the optimal time point for measuring chemokine levels post-treatment.

Quantitative Data Summary

Table 1: In Vivo Dosing and Pharmacokinetics of this compound in Mice

ParameterValueReference
Dosing Range 9 - 29 mg/kg (oral gavage)[8][9]
Effective Dose (Monotherapy) 20 mg/kg (oral gavage)[7]
Time to Cmax ~2 hours[9]
Half-life (t1/2) 2.5 hours[9]
Oral Bioavailability 96%[9]

Table 2: Recommended In Vivo Formulation Vehicles

FormulationComponentsSolubilityReference
Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL[7]
Protocol 2 10% DMSO, 90% (20% SBE-β-CD in Saline)-[7]
Protocol 3 0.5% methylcellulose in water with 1% Tween-80-[9]
Protocol 4 PEG 200 (98%) / Polysorbate (2%)-[9]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model

  • Cell Culture and Implantation: Culture B16-F10 melanoma or CT26 colorectal cancer cells under standard conditions.[7] Subcutaneously implant the appropriate number of cells into the flank of C57BL/6 or BALB/c mice, respectively.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every other day. Calculate tumor volume using the formula: (width)^2 x length x 0.5.[9]

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Preparation of this compound Formulation: Prepare a fresh solution of this compound at the desired concentration (e.g., 20 mg/kg) using a recommended vehicle (see Table 2).[7][9] Ensure complete dissolution.

  • Administration: Administer this compound or vehicle control daily via oral gavage.[7][9]

  • Endpoint: Continue treatment for the specified duration. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, gene expression analysis).[4][7]

Protocol 2: Pharmacodynamic Study to Assess Target Engagement

  • Tumor Model: Utilize a relevant tumor model as described in Protocol 1.

  • Treatment: Administer a single dose of this compound (e.g., 29 mg/kg) or vehicle to tumor-bearing mice.[9]

  • Sample Collection: At various time points post-administration (e.g., 2, 4, 8, 24 hours), collect blood samples and tumor tissue.[8][9]

  • Analysis:

    • Pharmacokinetics: Analyze plasma and tumor homogenates for this compound concentrations using an appropriate analytical method (e.g., LC-MS/MS).[9]

    • Pharmacodynamics: Assess the levels of target engagement by measuring the expression of downstream markers such as CCL5 and CXCL10 in the tumor tissue via qRT-PCR or ELISA.[3][7]

Visualizations

SB02024_Signaling_Pathway SB02024 This compound VPS34 VPS34 SB02024->VPS34 inhibits Autophagy Autophagy/ Endosomal Trafficking VPS34->Autophagy regulates cGAS_STING cGAS-STING Pathway VPS34->cGAS_STING inhibits STAT1_IRF7 STAT1/IRF7 cGAS_STING->STAT1_IRF7 activates Chemokines CCL5 & CXCL10 Expression STAT1_IRF7->Chemokines induces Immune_Infiltration T Cell & NK Cell Infiltration Chemokines->Immune_Infiltration promotes Tumor_Microenvironment Tumor Microenvironment Immune_Infiltration->Tumor_Microenvironment

Caption: Signaling pathway of this compound in the tumor microenvironment.

In_Vivo_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tumor_Cell_Culture Tumor Cell Culture Tumor_Implantation Tumor Implantation Tumor_Cell_Culture->Tumor_Implantation Animal_Acclimation Animal Acclimation Animal_Acclimation->Tumor_Implantation Tumor_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization Randomization Tumor_Monitoring->Randomization Treatment_Administration This compound or Vehicle Administration Randomization->Treatment_Administration Endpoint_Measurement Endpoint Measurement (Tumor Volume/Weight) Treatment_Administration->Endpoint_Measurement Daily Dosing Ex_Vivo_Analysis Ex Vivo Analysis (IHC, qPCR, etc.) Endpoint_Measurement->Ex_Vivo_Analysis

Caption: General workflow for an in vivo efficacy study of this compound.

References

potential off-target effects of (2S)-SB02024 in research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (2S)-SB02024. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on understanding its potent on-target effects and investigating potential off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is Vacuolar Protein Sorting 34 (VPS34), which is a class III phosphoinositide 3-kinase (PI3K).[1][2] this compound is a potent and selective inhibitor of VPS34, binding to its ATP-binding pocket and preventing the phosphorylation of phosphatidylinositol to form phosphatidylinositol 3-phosphate (PI3P).[1][3]

Q2: What is the reported potency of this compound for VPS34?

A2: this compound has demonstrated high potency for VPS34 in various assays. For a summary of reported IC50 values, please refer to Table 1.

Q3: Are there any known off-targets for this compound?

A3: To date, published literature characterizes this compound as a highly selective inhibitor of VPS34.[3] However, like any small molecule inhibitor, the potential for off-target effects cannot be entirely excluded, especially at higher concentrations.[1][4] Researchers should empirically determine the optimal concentration in their specific model system to minimize the risk of off-target activities.

Q4: What are the downstream cellular effects of VPS34 inhibition by this compound?

A4: Inhibition of VPS34 by this compound primarily disrupts cellular processes dependent on PI3P. This includes the inhibition of autophagy initiation and alterations in endosomal trafficking.[1][2] A significant consequence of VPS34 inhibition in cancer cells is the activation of the cGAS-STING pathway, leading to a type I interferon response and increased expression of inflammatory chemokines like CCL5 and CXCL10.[5][6]

Q5: How can I confirm that this compound is active in my cells?

A5: On-target activity can be confirmed by observing the expected downstream effects of VPS34 inhibition. A common method is to perform a Western blot for key autophagy markers. Inhibition of VPS34 is expected to block autophagic flux, which can be monitored by changes in the levels of LC3-II and p62/SQSTM1. Refer to the experimental protocols section for a detailed Western blot procedure.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent IC50 values in cell-based assays. Cell line variability, passage number, cell density, or compound stability.Use low-passage, authenticated cell lines. Standardize seeding density to ensure cells are in the exponential growth phase during treatment. Prepare fresh dilutions of this compound for each experiment from a DMSO stock stored at -80°C to avoid degradation.
No observable effect on autophagy markers (e.g., LC3-II, p62). Insufficient inhibitor concentration, low basal autophagy, or issues with antibody detection.Perform a dose-response experiment to determine the optimal concentration of this compound in your cell line. Include a positive control for autophagy induction (e.g., starvation, rapamycin) and a lysosomal inhibitor (e.g., bafilomycin A1) to confirm autophagic flux. Validate primary and secondary antibodies for Western blotting.
Unexpected cellular phenotype not consistent with VPS34 inhibition. Potential off-target effect, especially at high concentrations.Lower the concentration of this compound to the lowest effective dose for VPS34 inhibition. Consider performing a Cellular Thermal Shift Assay (CETSA) to identify other potential protein targets that are stabilized by the compound in your cellular model.
Compound precipitation in cell culture media. Poor solubility of the compound in aqueous solutions.Ensure the final DMSO concentration in your culture media is low and non-toxic (typically <0.5%). If solubility issues persist, consider using a formulation with solubilizing agents like PEG or Polysorbate, as used in in vivo studies.[3]

Data Presentation

Table 1: Potency of this compound against VPS34

Assay TypeSystemIC50
Biochemical AssayRecombinant VPS34 enzyme5 nM
NanoBRET AssayHEK293T cells5.7 nM

Data extracted from a 2024 study on the characterization of SB02024.

Experimental Protocols

Protocol 1: Western Blot for Monitoring Autophagic Flux

This protocol allows for the assessment of this compound's on-target effect by monitoring key autophagy markers.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound or vehicle control (DMSO). Include a positive control for autophagy induction (e.g., Earle's Balanced Salt Solution for starvation) and a condition with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of treatment to assess autophagic flux.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3B, p62/SQSTM1, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities. An increase in the LC3-II/LC3-I ratio and accumulation of p62 are indicative of autophagy inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to assess the engagement of a compound with its target protein in a cellular environment.[7][8] Ligand binding typically stabilizes the target protein against thermal denaturation.

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with this compound or vehicle control for a specified time (e.g., 1 hour).

  • Thermal Denaturation:

    • Harvest cells and resuspend in PBS supplemented with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis of Soluble Protein:

    • Transfer the supernatant containing the soluble protein to new tubes.

    • Analyze the amount of soluble target protein (VPS34) and any suspected off-targets at each temperature using Western blotting or other protein detection methods.

  • Data Interpretation:

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization. This method can be adapted to screen for unknown off-targets using proteome-wide mass spectrometry.

Visualizations

cluster_0 On-Target Pathway: VPS34 Inhibition SB02024 This compound VPS34 VPS34 SB02024->VPS34 Inhibits PI3P PI3P Formation VPS34->PI3P Catalyzes cGAS_STING cGAS-STING Pathway Activation VPS34->cGAS_STING Suppresses (indirectly) Autophagy Autophagy Initiation PI3P->Autophagy IFN_Response Type I Interferon Response cGAS_STING->IFN_Response

Caption: On-target signaling pathway of this compound.

cluster_1 Workflow for Investigating Off-Target Effects Start Observe Unexpected Phenotype Dose_Response Optimize Inhibitor Concentration (Lowest Effective Dose) Start->Dose_Response CETSA Perform Cellular Thermal Shift Assay (CETSA) Dose_Response->CETSA Mass_Spec Proteome-wide Mass Spectrometry CETSA->Mass_Spec Candidate_ID Identify Potential Off-Targets Mass_Spec->Candidate_ID Validation Validate Off-Targets (e.g., siRNA, orthogonal inhibitors) Candidate_ID->Validation

Caption: Experimental workflow for identifying potential off-target effects.

References

long-term stability and storage of (2S)-SB02024 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability and storage of (2S)-SB02024 solutions for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?

A1: Proper storage is crucial to maintain the stability and activity of this compound. For the solid compound, long-term storage at -20°C is recommended, which should ensure stability for at least four years.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[2] The compound is stable enough for short-term shipping at ambient temperature.[3]

Q2: What solvents are recommended for preparing this compound solutions?

A2: The choice of solvent depends on the experimental application. For in vitro assays, Dimethyl Sulfoxide (DMSO) is a common solvent.[1] For in vivo studies, a vehicle consisting of a mixture of solvents is often used to ensure solubility and biocompatibility. One recommended formulation is a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] Another option is 10% DMSO and 90% (20% SBE-β-CD in Saline).[2] It is important to ensure the compound is fully dissolved, which may be aided by heating or sonication.[2]

Q3: How can I assess the stability of my this compound solution over time?

A3: To assess the stability of your this compound solution, you can perform functional assays to check for a decrease in its inhibitory activity. For example, you can perform an in vitro kinase assay to determine the IC50 value of the stored solution and compare it to that of a freshly prepared solution.[4] Any significant increase in the IC50 may indicate degradation of the compound.

Q4: What are the potential degradation pathways for this compound in solution?

A4: While specific degradation pathways for this compound have not been detailed in the provided search results, small molecule inhibitors in solution can be susceptible to hydrolysis, oxidation, and photodecomposition. To minimize degradation, it is recommended to store solutions protected from light and at low temperatures as specified. The use of high-purity solvents is also advised.

Troubleshooting Guides

Issue 1: I am observing a decrease in the inhibitory effect of my this compound solution in my experiments.

  • Possible Cause 1: Compound Degradation. The compound may have degraded due to improper storage conditions or prolonged storage.

    • Troubleshooting Step: Prepare a fresh stock solution of this compound and repeat the experiment. Compare the results with those obtained using the older solution. Ensure that stock solutions are stored at the recommended temperatures (-20°C for up to 1 month, -80°C for up to 6 months) and protected from light.[2]

  • Possible Cause 2: Incomplete Dissolution. The compound may not be fully dissolved in the solvent, leading to a lower effective concentration.

    • Troubleshooting Step: Ensure the compound is completely dissolved. Gentle heating or sonication may be used to aid dissolution.[2] Visually inspect the solution for any precipitate before use.

  • Possible Cause 3: Instability in Experimental Media. The compound may be unstable in the specific cell culture medium or buffer used in your assay.

    • Troubleshooting Step: Evaluate the stability of this compound in your experimental medium by incubating it for the duration of your experiment and then testing its activity in a functional assay.

Issue 2: I am observing precipitation in my this compound solution upon storage or use.

  • Possible Cause 1: Poor Solubility. The concentration of the solution may exceed the solubility limit of this compound in the chosen solvent or vehicle.

    • Troubleshooting Step: Try preparing a more dilute solution. If using a mixed-solvent system for in vivo studies, ensure the components are added in the correct order and mixed thoroughly. For example, when preparing the recommended vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add each solvent one by one and mix evenly between each addition.[2]

  • Possible Cause 2: Temperature Effects. The solubility of the compound may decrease at lower temperatures, leading to precipitation when stored in the refrigerator or freezer.

    • Troubleshooting Step: Before use, allow the solution to warm to room temperature and vortex to ensure any precipitate has redissolved. Visually inspect for clarity before use.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Solid-20°C≥ 4 years[1]
Stock Solution-20°CUp to 1 month[2]
Stock Solution-80°CUp to 6 months[2]

Table 2: Solubility and Recommended Solvents for this compound

ApplicationRecommended SolventsSolubilityReference
In VitroDMSOSparingly soluble (1-10 mg/ml)[1]
In Vivo10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 5 mg/mL (14.48 mM)[2]
In Vivo10% DMSO + 90% (20% SBE-β-CD in Saline)Not specified[2]
GeneralAcetonitrileSlightly soluble (0.1-1 mg/ml)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Weigh out the required amount of this compound solid (Molecular Weight: 345.37 g/mol ).

  • Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Protocol 2: Preparation of this compound Working Solution for In Vivo Studies

This protocol is for the preparation of a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • To prepare 1 mL of the final working solution, start with 400 µL of PEG300 in a sterile tube.

  • Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until the solution is homogeneous.

  • Add 450 µL of saline to the mixture to bring the final volume to 1 mL.

  • Vortex the final solution to ensure it is clear and well-mixed.

  • It is recommended to prepare this working solution fresh on the day of the experiment.[2]

Mandatory Visualization

VPS34_Signaling_Pathway VPS34 Signaling Pathway and Inhibition by this compound cluster_vps34 VPS34 Complex VPS34 VPS34 (Class III PI3K) Beclin1 Beclin-1 PIP3 Phosphatidylinositol 3-phosphate (PI(3)P) VPS34->PIP3 Phosphorylation cGAS_STING cGAS-STING Pathway VPS34->cGAS_STING Suppression (relieved by inhibition) VPS15 VPS15 PI Phosphatidylinositol (PI) PI->VPS34 Substrate Autophagy Autophagy Initiation PIP3->Autophagy Endosomal_Trafficking Endosomal Trafficking PIP3->Endosomal_Trafficking SB02024 This compound SB02024->VPS34 Inhibition Type_I_IFN Type I Interferon Signaling cGAS_STING->Type_I_IFN Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity Type_I_IFN->Anti_Tumor_Immunity Experimental_Workflow Experimental Workflow: Assessing this compound Activity prep Prepare this compound Solution treatment Treat Cells with This compound prep->treatment cell_culture Culture Cells (e.g., expressing GFP-FYVE) cell_culture->treatment incubation Incubate for Desired Time treatment->incubation imaging Fluorescence Microscopy incubation->imaging downstream Downstream Assays (e.g., Western Blot for LC3-II, Cytokine measurement) incubation->downstream analysis Analyze PI(3)P Levels (GFP-FYVE localization) imaging->analysis

References

troubleshooting inconsistent results in (2S)-SB02024 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address inconsistencies in experiments involving the VPS34 inhibitor, (2S)-SB02024.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Inconsistent inhibition of autophagy.

  • Question: My western blot results show variable levels of LC3-II conversion or p62 degradation after treatment with this compound. What could be the cause?

  • Answer: Inconsistent autophagy inhibition can stem from several factors:

    • Suboptimal Inhibitor Concentration: The IC50 of this compound is approximately 5 nM in biochemical assays and 5.7 nM in cell-based NanoBRET assays.[1] However, the optimal concentration can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

    • Incorrect Timing of Analysis: Autophagy is a dynamic process. The accumulation of autophagosomes due to VPS34 inhibition can be transient. A time-course experiment (e.g., 6, 12, 24, 48 hours) is crucial to identify the optimal time point for observing maximal effects in your model system.

    • Cellular Confluency and Passage Number: Cells that are too confluent or have a high passage number can exhibit altered basal autophagy levels, which can mask the effects of the inhibitor. Ensure you use cells at a consistent, sub-confluent density and within a defined low-passage range for all experiments.

    • Lysosomal Inhibitors: To accurately measure autophagic flux, it is best practice to use this compound in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. This will help distinguish between a block in autophagy initiation (expected with SB02024) and a block in autophagosome degradation.

Issue 2: Variable chemokine (CCL5, CXCL10) expression.

  • Question: I am observing inconsistent upregulation of CCL5 and CXCL10 mRNA or protein levels after this compound treatment. Why might this be happening?

  • Answer: The induction of these chemokines by this compound is linked to the activation of the cGAS-STING pathway.[2][3] Variability can be due to:

    • Basal cGAS-STING Activity: The basal activation state of the cGAS-STING pathway can differ between cell lines. Cell lines with low basal cGAS-STING signaling may show a less robust response to VPS34 inhibition alone.

    • Requirement for a STING Agonist: The effect of this compound on chemokine expression is significantly enhanced when used in combination with a STING agonist like cGAMP or ADU-S100.[2][3] Consider co-treatment to achieve a more consistent and potent induction.

    • RNA/Protein Stability: Ensure proper sample handling to prevent RNA or protein degradation. Use RNase inhibitors for qPCR experiments and protease inhibitors for protein analysis.

    • qPCR Primer/Probe Efficiency: Validate your qPCR primers or probes to ensure they have optimal efficiency and do not form primer-dimers, which can lead to inaccurate quantification.

Issue 3: Discrepancies in cell viability/cytotoxicity results.

  • Question: My cell viability assays are showing inconsistent results or unexpected cytotoxicity with this compound. What should I check?

  • Answer: While this compound is generally well-tolerated, inconsistencies in viability assays can occur:

    • Solvent Concentration: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is low (generally <0.5%) to avoid solvent-induced cytotoxicity. Run a vehicle-only (DMSO) control to account for any solvent effects.

    • Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability. Ensure your cells are in a single-cell suspension before plating and use proper pipetting techniques to distribute them evenly.

    • Edge Effects: Wells on the perimeter of a microplate are susceptible to evaporation, which can alter the effective concentration of the compound. It is advisable to not use the outer wells for experimental conditions or to fill them with sterile media or PBS to create a humidity barrier.

    • Assay Incubation Times: Adhere to a consistent incubation schedule for both the compound treatment and the addition of the viability assay reagent.

Frequently Asked Questions (FAQs)

  • What is the mechanism of action of this compound? this compound is a potent and selective inhibitor of Vacuolar Protein Sorting 34 (VPS34), a lipid kinase essential for the initiation of autophagy.[2][3] By inhibiting VPS34, this compound blocks the formation of autophagosomes. This inhibition can lead to an accumulation of cytosolic DNA, which in turn activates the cGAS-STING pathway, resulting in a type I interferon response and the production of pro-inflammatory chemokines like CCL5 and CXCL10.[2][3]

  • What is the recommended solvent and storage condition for this compound? this compound is typically dissolved in DMSO to prepare a stock solution. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • What are the key physicochemical properties of this compound? this compound exhibits excellent solubility in simulated gastric and intestinal fluids, has high membrane permeability, and demonstrates high oral bioavailability (96% in mice).[1]

  • In which cancer models has this compound been shown to be effective? In vivo studies have demonstrated that this compound can decrease tumor growth in syngeneic models for melanoma, colorectal cancer, and renal cell carcinoma.[4] Its efficacy is enhanced when combined with anti-PD-1/PD-L1 immunotherapy or STING agonists.[2][3][5]

  • What are the expected downstream effects of this compound treatment in cancer cells? Treatment with this compound is expected to inhibit autophagy, activate the cGAS-STING signaling pathway, increase the expression and secretion of CCL5 and CXCL10, and promote the infiltration of T cells and NK cells into the tumor microenvironment.[2][3][4]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay TypeTargetCell LineIC50Reference
Biochemical FRET-based assayVPS34-5 nM[1]
NanoBRET assayVPS34HEK293T5.7 nM[1]

Table 2: In Vivo Pharmacokinetics of this compound in Mice

ParameterValueReference
Oral Bioavailability96%[1]
Cmax (29 mg/kg oral dose)~10 µM[1]
t1/2 (plasma and tumor)2.5 hours[1]

Experimental Protocols

1. Western Blot for Autophagy Markers (LC3B and p62)

  • Cell Seeding and Treatment: Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest. Treat cells with the desired concentration of this compound or vehicle (DMSO) for the predetermined optimal time. Include a positive control for autophagy induction (e.g., starvation or rapamycin) and a negative control. For autophagic flux, include conditions with and without a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of treatment).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

2. Quantitative RT-PCR (qPCR) for CCL5 and CXCL10

  • Cell Treatment and RNA Extraction: Treat cells as described above. At the end of the treatment period, wash cells with PBS and lyse them directly in the well using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit). Extract total RNA according to the manufacturer's protocol.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix. Use validated primers for CCL5, CXCL10, and a housekeeping gene (e.g., GAPDH, ACTB). A typical reaction includes master mix, forward and reverse primers, cDNA, and nuclease-free water.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension).

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to the housekeeping gene.

Visualizations

SB02024_Mechanism_of_Action cluster_cell Cancer Cell cluster_tme Tumor Microenvironment SB02024 This compound VPS34 VPS34 SB02024->VPS34 inhibits Autophagy Autophagy Initiation VPS34->Autophagy Cytosolic_DNA Cytosolic DNA Accumulation Autophagy->Cytosolic_DNA degrades cGAS cGAS Cytosolic_DNA->cGAS activates STING STING cGAS->STING activates via cGAMP TBK1_IRF3 TBK1/IRF3 Activation STING->TBK1_IRF3 Type_I_IFN Type I IFN Response TBK1_IRF3->Type_I_IFN Chemokines CCL5, CXCL10 Secretion Type_I_IFN->Chemokines Immune_Cells T-Cell & NK Cell Recruitment Chemokines->Immune_Cells recruits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Downstream Analysis Start Seed Cells Treatment Treat with this compound +/- STING Agonist Start->Treatment Harvest Harvest Cells/Supernatant Treatment->Harvest Viability Cell Viability Assay Treatment->Viability WB Western Blot (LC3, p62) Harvest->WB qPCR qPCR (CCL5, CXCL10) Harvest->qPCR ELISA ELISA (CCL5, CXCL10) Harvest->ELISA

Caption: General experimental workflow.

References

addressing cytotoxicity of (2S)-SB02024 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (2S)-SB02024. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Understanding the Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the vacuolar protein sorting 34 (VPS34), a lipid kinase that plays a crucial role in the initiation of autophagy.[1][2] Inhibition of VPS34 by this compound has been shown to block autophagy and activate the cGAS-STING signaling pathway, leading to an increase in the expression of pro-inflammatory cytokines and chemokines.[3][4][5] This mechanism makes this compound a valuable tool for research in oncology and immunology, where it can sensitize tumors to immunotherapy.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture experiments?

A1: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. We recommend performing a dose-response experiment to determine the IC50 value for your specific cell type. A starting point for such an experiment could be a range from 10 nM to 10 µM.

Q2: I am observing high levels of cytotoxicity at concentrations where I expect to see specific inhibition of VPS34. What could be the cause?

A2: High cytotoxicity could be due to several factors:

  • Off-target effects: At high concentrations, small molecule inhibitors can exhibit off-target activities, leading to cytotoxicity.

  • Cell line sensitivity: Some cell lines may be particularly sensitive to the inhibition of the autophagy pathway or other cellular processes affected by this compound.

  • Experimental conditions: Factors such as cell density, incubation time, and media composition can influence the cytotoxic response.

  • Compound stability and solubility: Ensure the compound is fully dissolved and stable in your culture media.[7]

Q3: How can I distinguish between a specific cytotoxic effect and a non-specific, off-target effect?

A3: To determine the specificity of the observed cytotoxicity, you can perform several control experiments:

  • Use a structurally related but inactive compound as a negative control.

  • Perform rescue experiments by overexpressing VPS34 or downstream effectors to see if the cytotoxic effect is reversed.

  • Knockdown VPS34 using siRNA and compare the cellular phenotype to that observed with this compound treatment.

Q4: What are the best practices for preparing and storing this compound solutions?

A4: this compound should be stored as a dry powder at -20°C for long-term storage.[7] For experimental use, prepare a stock solution in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[8]

Troubleshooting Guide: Addressing High Cytotoxicity

This guide provides a systematic approach to troubleshoot and mitigate unexpected cytotoxicity observed with this compound.

Step 1: Confirm Cytotoxicity Measurement

Ensure that the observed cell death is accurately measured. Use multiple, mechanistically distinct cytotoxicity assays to confirm the results. For example, combine a metabolic assay (like MTT) with an assay that measures membrane integrity (like LDH release).[9][10]

Step 2: Optimize Experimental Parameters
  • Concentration: Perform a detailed dose-response curve to identify a concentration that effectively inhibits VPS34 with minimal cytotoxicity.

  • Incubation Time: Reduce the duration of exposure to this compound. A time-course experiment can help determine the optimal incubation period.

  • Cell Density: Ensure that cells are seeded at an optimal density. Both sparse and overly confluent cultures can be more susceptible to stress.

Step 3: Evaluate Off-Target Effects

If cytotoxicity persists at optimized concentrations, consider the possibility of off-target effects. Consult the literature for known off-target activities of VPS34 inhibitors or perform profiling experiments.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Cell Viability and VPS34 Activity

This compound Conc. (µM)Cell Viability (%) (MTT Assay)VPS34 Activity (%) (Biochemical Assay)
0 (Vehicle)100 ± 5100 ± 3
0.0198 ± 485 ± 5
0.195 ± 652 ± 4
188 ± 515 ± 3
1055 ± 75 ± 2
5020 ± 6< 5
1005 ± 3< 5

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: LDH Release Assay for Cytotoxicity
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After treatment, carefully collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing lactate and NAD+.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Controls: Include a positive control for maximum LDH release (by lysing a set of untreated cells) and a negative control (vehicle-treated cells).[9]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

Visualizations

SB02024_Pathway SB02024 This compound VPS34 VPS34 SB02024->VPS34 Inhibits cGAS cGAS SB02024->cGAS Activates Autophagy Autophagy VPS34->Autophagy Initiates STING STING cGAS->STING Activates Cytokines Pro-inflammatory Cytokines & Chemokines STING->Cytokines Induces Expression Cytotoxicity_Workflow start High Cytotoxicity Observed confirm Confirm with Multiple Assays (e.g., MTT, LDH) start->confirm optimize Optimize Experimental Parameters (Concentration, Time, Density) confirm->optimize re_evaluate Re-evaluate Cytotoxicity optimize->re_evaluate off_target Investigate Off-Target Effects re_evaluate->off_target Cytotoxicity Persists conclusion Determine Specific vs. Off-Target Cytotoxicity re_evaluate->conclusion Cytotoxicity Mitigated off_target->conclusion Concentration_Effects cluster_0 Low Concentration cluster_1 High Concentration low_conc Low [SB02024] on_target On-Target Effect (VPS34 Inhibition) low_conc->on_target cytotoxicity Increased Cytotoxicity high_conc High [SB02024] off_target Potential Off-Target Effects high_conc->off_target off_target->cytotoxicity

References

Technical Support Center: Oral Administration of (2S)-SB02024 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and drug development professionals working with the VPS34 inhibitor, (2S)-SB02024. While published data indicates high oral bioavailability in preclinical models, this resource addresses potential challenges and offers troubleshooting strategies for maintaining optimal oral absorption in your experiments.

Troubleshooting Guide: Unexpectedly Low Oral Bioavailability

Encountering lower than expected oral bioavailability for this compound can be perplexing, given its reported high absorption rate. This guide provides a structured approach to identifying and resolving potential experimental factors that may be impacting your results.

Question: We are observing low or inconsistent oral bioavailability of this compound in our animal models. What are the potential causes and how can we troubleshoot this?

Answer:

Several factors can contribute to unexpectedly low oral bioavailability. Consider the following troubleshooting steps:

1. Formulation and Vehicle Selection:

  • Issue: Improper formulation can lead to poor dissolution or precipitation of this compound in the gastrointestinal tract.

  • Troubleshooting:

    • Ensure the compound is fully solubilized in the chosen vehicle. This compound has been noted for its excellent solubility in both gastric and small intestinal pH media[1].

    • If using a suspension, ensure uniform particle size and prevent aggregation. Techniques like micronization or the use of surfactants can be beneficial for poorly soluble drugs, though this may not be a primary issue for this compound[2][3][4][5].

    • For lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance absorption[6].

2. Animal Model and Dosing Procedure:

  • Issue: Physiological differences between animal strains or improper dosing techniques can affect absorption.

  • Troubleshooting:

    • Fasting status of the animals can impact gastric pH and motility. Ensure consistent fasting protocols across all study groups.

    • Verify the accuracy and technique of oral gavage to prevent reflux or administration into the trachea.

    • Consider the potential for first-pass metabolism in the selected animal model, although this is a lesser concern for compounds with high reported bioavailability.

3. Compound Stability and Handling:

  • Issue: Degradation of this compound before or after administration can lead to lower measured plasma concentrations.

  • Troubleshooting:

    • Confirm the stability of the compound in the chosen vehicle over the duration of the experiment.

    • Ensure proper storage conditions for both the stock compound and the formulated doses.

4. Bioanalytical Method:

  • Issue: Inaccurate measurement of plasma concentrations can be mistaken for poor bioavailability.

  • Troubleshooting:

    • Validate the bioanalytical method for accuracy, precision, and sensitivity.

    • Check for potential matrix effects from the plasma of the specific animal model being used.

Here is a logical workflow for troubleshooting unexpected results:

G cluster_0 Troubleshooting Workflow for Low Bioavailability start Unexpectedly Low Oral Bioavailability Observed formulation Step 1: Review Formulation and Vehicle start->formulation dosing Step 2: Examine Dosing Procedure and Animal Model formulation->dosing If formulation is optimal stability Step 3: Verify Compound Stability dosing->stability If dosing is correct bioanalysis Step 4: Validate Bioanalytical Method stability->bioanalysis If compound is stable resolve Issue Resolved bioanalysis->resolve If method is validated

Caption: Troubleshooting workflow for low bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in animal models?

A1: this compound has demonstrated high oral bioavailability, reaching 96% in a mouse pharmacokinetic (PK) study[1].

Q2: What are the key physicochemical properties of this compound that contribute to its high oral bioavailability?

A2: this compound exhibits several favorable properties for oral absorption, including:

  • Excellent solubility: It is highly soluble in media simulating both gastric and small intestinal pH[1].

  • Excellent membrane permeability: As determined in a Caco-2 monolayer assay[1].

  • Moderate lipophilicity: With a measured LogD of 1.8[1].

Q3: Are there any known liabilities for this compound that could impact its oral absorption?

A3: Current data suggests minimal liabilities. It is not subject to significant efflux and exhibits low in vitro and in vivo clearance[1].

Q4: What pharmacokinetic parameters have been reported for this compound in mice?

A4: Following a single oral administration of 29 mg/kg in tumor-bearing mice, the following pharmacokinetic parameters were observed[1][7]:

  • Cmax (plasma): Approximately 10 µM[1]

  • Tmax: Around 2 hours[1]

  • t1/2 (plasma and tumor): 2.5 hours[1]

Quantitative Data Summary

The following table summarizes the reported physicochemical and pharmacokinetic properties of this compound.

ParameterValueAnimal ModelReference
Physicochemical Properties
IC50 (VPS34)5 nM (biochemical), 5.7 nM (in-cell)In vitro[1]
SolubilityExcellent in gastric and intestinal pH mediaIn vitro[1]
LogD1.8In vitro[1]
Membrane Permeability (A -> B)51 x 10^-6 cm/sCaco-2 monolayer[1]
Efflux Ratio0.9Caco-2 monolayer[1]
Pharmacokinetic Properties
Oral Bioavailability96%Mouse[1]
Cmax (29 mg/kg, oral)~10 µMMouse[1]
Tmax (29 mg/kg, oral)~2 hoursMouse[1]
t1/2 (29 mg/kg, oral)2.5 hoursMouse[1]
Plasma-free fraction14% (mouse), 44% (human)In vitro[1]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound in Mice

This protocol is based on methodologies described in the literature for assessing the pharmacokinetics of this compound[1][7].

1. Animal Model:

  • Species: CIEA NOG mice (or other appropriate strain).

  • Health Status: Healthy, specific pathogen-free.

  • Acclimation: Acclimate animals for at least one week prior to the study.

2. Formulation and Dosing:

  • Vehicle: Select an appropriate vehicle in which this compound is soluble and stable.

  • Dose Preparation: Prepare a clear solution of this compound at the desired concentration (e.g., 29 mg/kg).

  • Administration: Administer a single dose via oral gavage.

3. Sample Collection:

  • Time Points: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Blood Collection: Collect blood via an appropriate method (e.g., tail vein, retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Storage: Store plasma samples at -80°C until analysis.

4. Bioanalysis:

  • Method: Develop and validate a sensitive and specific bioanalytical method, such as LC-MS/MS, for the quantification of this compound in plasma.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and oral bioavailability) using appropriate software.

The following diagram illustrates the experimental workflow:

G cluster_1 Pharmacokinetic Study Workflow acclimation Animal Acclimation formulation Formulation and Dose Preparation acclimation->formulation dosing Oral Administration formulation->dosing sampling Blood Sample Collection (Time Course) dosing->sampling processing Plasma Separation and Storage sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc report Final Report pk_calc->report G SB02024 This compound VPS34 VPS34 Inhibition SB02024->VPS34 Autophagy Autophagy/ Endosomal Trafficking VPS34->Autophagy Inhibits cGAS cGAS Activation VPS34->cGAS Leads to STING STING Activation cGAS->STING IFN Type I Interferon Response STING->IFN Chemokines CCL5/CXCL10 Secretion IFN->Chemokines Immune Anti-Tumor Immune Response Chemokines->Immune

References

minimizing variability in (2S)-SB02024-treated cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing the Vps34 inhibitor, (2S)-SB02024.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the vacuolar protein sorting 34 (Vps34) kinase. Vps34 is a class III phosphoinositide 3-kinase (PI3K) that plays a crucial role in the initiation of autophagy, a cellular process for degrading and recycling cellular components. By inhibiting Vps34, this compound blocks the formation of autophagosomes, thereby inhibiting the autophagic process. This can sensitize cancer cells to other therapies and modulate the tumor microenvironment.

Q2: What is the primary application of this compound in cell line studies?

This compound is primarily used in cancer research to study the effects of autophagy inhibition. It has been shown to enhance the efficacy of certain anti-cancer treatments, such as STING agonists and tyrosine kinase inhibitors, by modulating the tumor microenvironment and increasing the infiltration of immune cells.[1]

Q3: In which solvent should I dissolve this compound and how should I store the stock solution?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO in the medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

Q4: How can I confirm that this compound is active in my cell line?

The most common method to confirm the activity of this compound is to assess the inhibition of autophagy. This is typically done by monitoring the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. Inhibition of autophagy by this compound will prevent the accumulation of LC3-II. This can be quantified by Western blotting.

Q5: What are the potential sources of variability when using this compound?

Several factors can contribute to variability in this compound-treated cell lines:

  • Cell line-specific responses: Different cell lines can exhibit varying sensitivity to Vps34 inhibition.

  • Compound stability: The stability of this compound in cell culture media over the course of an experiment can affect its potency.

  • Inconsistent cell culture practices: Variations in cell density, passage number, and media composition can lead to inconsistent results.

  • Assay-specific artifacts: The choice of assay and its execution can introduce variability.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability/Cytotoxicity Data
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated automated cell counter for accurate cell counts. Allow cells to adhere and stabilize for 24 hours before adding this compound.
Edge Effects in Multi-well Plates To minimize evaporation from wells on the perimeter of the plate, fill these outer wells with sterile PBS or media without cells and do not use them for data collection.[2]
Variability in Drug Concentration Prepare a fresh dilution of this compound from a validated stock solution for each experiment. Ensure thorough mixing when adding the compound to the culture medium.
Cell Line Instability Use cells with a low passage number and regularly authenticate cell lines. Genetic drift in continuously passaged cells can alter their response to treatment.
Assay Interference Ensure that the components of your cell culture medium or this compound itself do not interfere with the readout of your viability assay (e.g., absorbance or fluorescence). Run appropriate controls, such as media-only and drug-in-media-only wells.
Issue 2: Inconsistent or Unexpected Autophagy Inhibition Results (LC3 Western Blot)
Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration or Treatment Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
Issues with LC3 Antibody Use a well-validated antibody for LC3 that recognizes both LC3-I and LC3-II. Optimize antibody concentration and incubation conditions.
Protein Degradation Prepare cell lysates promptly after treatment and include protease inhibitors in your lysis buffer. Avoid repeated freeze-thaw cycles of lysates.
Low Autophagic Flux in Control Cells If the basal level of autophagy is low, it may be difficult to detect a decrease upon inhibitor treatment. Consider including a positive control for autophagy induction (e.g., starvation or rapamycin treatment) to confirm that the autophagy machinery is functional in your cells.
Compensatory Mechanisms Prolonged treatment with an autophagy inhibitor can sometimes lead to the activation of compensatory cellular pathways. Consider shorter treatment times to observe the direct effect of Vps34 inhibition.

Data Presentation

This compound Potency
Assay TypeCell LineIC50Reference
Biochemical Assay-5 nM[3]
NanoBRET™ AssayHEK293T5.7 nM[3]
Physicochemical and ADME Properties of this compound
PropertyValue
Solubility (Simulated Gastric Fluid)>200 µM
Solubility (Fasted State Simulated Intestinal Fluid)>200 µM
LogD1.8
Caco-2 Permeability (A→B)51 x 10⁻⁶ cm/s
Caco-2 Efflux Ratio0.9
Mouse Plasma Free Fraction14%
Human Plasma Free Fraction44%
Mouse Oral Bioavailability96%
Data from reference[3]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for determining the effect of this compound on cell viability.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • This compound Treatment:

    • Prepare a 2X concentrated serial dilution of this compound in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells.

    • Include wells with vehicle control (medium with the same final concentration of DMSO).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium and add 100 µL of solubilization buffer to each well.

    • Incubate for at least 2 hours at 37°C with gentle shaking to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for LC3-I/II

This protocol describes the detection of LC3 conversion as a marker of autophagy inhibition by this compound.

Materials:

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 4-20% gradient gel)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against LC3B

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for the determined time. Include a vehicle control.

    • Optional: Include a positive control for autophagy induction (e.g., starvation by incubating in EBSS for 2-4 hours) and a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to assess autophagic flux.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Prepare samples by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Western Blotting:

    • Load the samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary LC3B antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a chemiluminescent substrate and visualize the bands using a gel documentation system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to the loading control is used to assess the level of autophagosome formation. A decrease in this ratio in this compound-treated cells compared to the control indicates autophagy inhibition.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in Multi-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_drug Add this compound to Cells incubate_24h->add_drug Cells are ready for treatment prepare_drug Prepare this compound Serial Dilutions prepare_drug->add_drug incubate_treatment Incubate for Desired Duration add_drug->incubate_treatment perform_assay Perform Viability or Autophagy Assay incubate_treatment->perform_assay Proceed to analysis data_acquisition Data Acquisition perform_assay->data_acquisition

signaling_pathway vps34 Vps34 pi3p PI(3)P vps34->pi3p Generates autophagosome Autophagosome Formation pi3p->autophagosome Initiates autophagy Autophagy autophagosome->autophagy sb02024 This compound sb02024->vps34 Inhibits

troubleshooting_logic start Inconsistent Experimental Results check_cells Are cell culture practices consistent? start->check_cells check_compound Is the compound preparation correct? check_cells->check_compound Yes standardize_cells Standardize cell seeding, passage number, and media check_cells->standardize_cells No check_assay Is the assay protocol optimized? check_compound->check_assay Yes validate_compound Validate stock solution and preparation check_compound->validate_compound No optimize_assay Optimize assay parameters (e.g., incubation times) check_assay->optimize_assay No

References

Technical Support Center: Scaling Up (2S)-SB02024 for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of (2S)-SB02024 for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound?

A1: The chemical structure of this compound is 4-[(3R)-3-methylmorpholin-4-yl]-2-[(2R)-2-(trifluoromethyl)piperidin-1-yl]-3H-pyridin-6-one.

Q2: What are the key synthetic building blocks for this compound?

A2: The key chiral building blocks are (3R)-3-methylmorpholine and (2R)-2-(trifluoromethyl)piperidine. The core of the molecule is a substituted pyridin-6-one.

Q3: What is the primary mechanism for coupling the side chains to the pyridinone core?

A3: The synthesis likely involves a sequential nucleophilic aromatic substitution (SNAr) reaction, where the secondary amine of each chiral building block displaces leaving groups (e.g., halogens) on a di-substituted pyridinone precursor.

Troubleshooting Guides

Synthesis of Chiral Building Blocks

2.1.1. (3R)-3-Methylmorpholine Synthesis

Potential Issue Possible Cause(s) Recommended Troubleshooting Action(s)
Low Yield Incomplete reaction; side reactions; difficult purification.Optimize reaction time and temperature. Ensure purity of starting materials. Evaluate alternative purification methods (e.g., chromatography, crystallization).
Low Enantiomeric Excess (ee) Racemization during synthesis or purification.Use a milder deprotection method if a protecting group is used. Screen different chiral catalysts or resolving agents. Avoid harsh acidic or basic conditions and high temperatures during workup.
Impurity Profile Changes at Scale Different reaction kinetics or heat transfer at a larger scale leading to side products.Re-evaluate and optimize reaction parameters at the target scale. Implement in-process controls (IPCs) to monitor impurity formation.

2.1.2. (2R)-2-(Trifluoromethyl)piperidine Synthesis

Potential Issue Possible Cause(s) Recommended Troubleshooting Action(s)
Difficulty in Introducing the Trifluoromethyl Group Inefficient trifluoromethylating reagent; harsh reaction conditions leading to decomposition.Screen different trifluoromethylating reagents (e.g., Ruppert-Prakash reagent, Togni reagents). Optimize reaction conditions (temperature, solvent, stoichiometry).
Poor Stereocontrol Non-selective reduction of a trifluoromethylated pyridine precursor.Utilize a chiral catalyst for the asymmetric hydrogenation of the pyridine ring. Explore stereoselective ring-closing metathesis or other asymmetric synthetic routes.
Handling of Gaseous or Volatile Reagents Safety and containment issues at scale.Ensure proper engineering controls are in place. Consider using a surrogate for gaseous reagents if available.
Pyridinone Core Synthesis and Coupling Reactions
Potential Issue Possible Cause(s) Recommended Troubleshooting Action(s)
Low Yield in Nucleophilic Aromatic Substitution (SNAr) Poor reactivity of the di-substituted pyridinone; steric hindrance from the bulky chiral amines.Screen different leaving groups on the pyridinone core (e.g., F, Cl, Br). Optimize reaction temperature and solvent. Consider using a catalyst (e.g., palladium-based) to facilitate the coupling.
Formation of Di-substituted Byproduct Reaction of both leaving groups on the pyridinone with the same amine.Control stoichiometry carefully. Add the first chiral amine slowly to the reaction mixture. Purify the mono-substituted intermediate before proceeding to the second coupling.
Epimerization at Chiral Centers Harsh basic conditions during the SNAr reaction.Use a non-nucleophilic organic base. Screen milder reaction conditions (lower temperature, alternative solvent).
Purification Challenges of the Final Product Similar polarity of the product and byproducts; presence of regioisomers.Develop a robust crystallization method for purification. Evaluate different chromatography stationary and mobile phases.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) Coupling
  • Reaction Setup: A solution of the di-substituted pyridinone precursor is prepared in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP) under an inert atmosphere (e.g., nitrogen or argon).

  • First Coupling: The first chiral amine (e.g., (3R)-3-methylmorpholine) is added to the reaction mixture, often in the presence of a non-nucleophilic base (e.g., DIPEA or K₂CO₃). The reaction is typically stirred at an elevated temperature until completion, monitored by a suitable analytical technique (e.g., HPLC or LC-MS).

  • Workup and Isolation: Upon completion, the reaction is cooled, and the mono-substituted intermediate is isolated through extraction and/or crystallization.

  • Second Coupling: The isolated mono-substituted intermediate is then subjected to a second SNAr reaction with the other chiral amine (e.g., (2R)-2-(trifluoromethyl)piperidine) under similar conditions to the first coupling.

  • Final Purification: The final product, this compound, is purified by chromatography and/or recrystallization to achieve the desired purity for preclinical studies.

Visualizations

Logical Relationship for Troubleshooting SNAr Coupling

G Troubleshooting SNAr Coupling start Low Yield in SNAr Coupling cause1 Poor Reactivity start->cause1 cause2 Steric Hindrance start->cause2 cause3 Side Reactions start->cause3 solution1a Optimize Leaving Group (F > Cl > Br) cause1->solution1a solution1b Increase Reaction Temperature cause1->solution1b solution2a Use a Catalyst (e.g., Pd-based) cause2->solution2a solution3a Control Stoichiometry cause3->solution3a solution3b Slow Addition of Amine cause3->solution3b

Caption: Troubleshooting logic for low-yield SNAr coupling reactions.

Experimental Workflow for this compound Synthesis

G Synthetic Workflow for this compound cluster_0 Building Block Synthesis cluster_1 Coupling and Purification A (3R)-3-methylmorpholine D First SNAr Coupling A->D B (2R)-2-(trifluoromethyl)piperidine F Second SNAr Coupling B->F C Di-halo-pyridinone C->D E Intermediate Purification D->E E->F G Final Product Purification F->G H This compound G->H G VPS34 Inhibition Signaling Pathway SB02024 This compound VPS34 VPS34 SB02024->VPS34 inhibits Autophagy Autophagy VPS34->Autophagy promotes cGAS_STING cGAS-STING Pathway Autophagy->cGAS_STING suppresses Type1_IFN Type I Interferon Response cGAS_STING->Type1_IFN activates Anti_Tumor Anti-Tumor Immunity Type1_IFN->Anti_Tumor enhances

impact of serum concentration on (2S)-SB02024 efficacy in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of serum concentration on the in vitro efficacy of (2S)-SB02024, a potent and selective VPS34 inhibitor.

Frequently Asked Questions (FAQs)

Q1: How does serum concentration affect the in vitro potency (IC50) of this compound?

A1: Serum proteins can bind to small molecule inhibitors, potentially reducing the free fraction of the compound available to interact with its target. Consequently, higher serum concentrations in cell culture media may lead to an apparent decrease in the potency (increase in the IC50 value) of this compound. The extent of this effect can be cell line-dependent and influenced by the specific proteins present in the serum lot. It is advisable to characterize the effect of serum on your specific assay system.

Q2: What is the mechanism of action of this compound?

A2: this compound is a selective inhibitor of the lipid kinase VPS34 (PIK3C3), which is a key regulator of autophagy initiation and endosomal trafficking.[1][2] By inhibiting VPS34, SB02024 can modulate these pathways, which has been shown to activate a cGAS-STING-dependent type I interferon response in cancer cells.[1][3][4] This can lead to increased expression of chemokines like CCL5 and CXCL10, promoting an anti-tumor immune response.[1][2][5]

Q3: Can components of serum interfere with the readouts of cell viability assays used to assess this compound efficacy?

A3: Yes, serum components can interfere with common cell viability assays. For example, in lactate dehydrogenase (LDH) assays, serum itself contains LDH, which can lead to high background signals.[6][7] In tetrazolium-based assays like MTT or MTS, reducing agents present in the serum can lead to non-enzymatic reduction of the dye, causing false-positive signals of cell viability.[8] It is crucial to include appropriate controls, such as media with serum but without cells, to account for these potential interferences.

Q4: Should I use serum-free or low-serum conditions when testing this compound?

A4: The choice between serum-free, low-serum, or serum-containing media depends on the experimental goals. Low-serum or serum-free conditions can provide a more direct measure of the compound's potency on the target cells but may also induce cellular stress that could affect the response.[9] Culturing cells in the presence of serum may be more physiologically relevant for some applications.[10] If using serum, it is recommended to test a range of concentrations to understand its impact.

Troubleshooting Guides

Problem 1: High variability in IC50 values of this compound across experiments.
  • Possible Cause 1: Inconsistent Serum Concentration. Different batches of fetal bovine serum (FBS) can have varying protein compositions, which can affect the free concentration of this compound.

    • Solution: Use a single, quality-controlled batch of FBS for a set of experiments. If changing batches, re-validate the assay and establish a new baseline IC50.

  • Possible Cause 2: Variable Cell Plating Density. The number of cells plated can influence the outcome of proliferation assays.

    • Solution: Ensure consistent cell plating density across all wells and experiments. Optimize plating density for each cell line to ensure cells are in the exponential growth phase during the assay.

  • Possible Cause 3: Extended Incubation Times in Dye Reduction Assays. Prolonged incubation with reagents like resazurin is not recommended and can lead to variability.[6]

    • Solution: Optimize the incubation time for your specific cell line and assay conditions to balance sensitivity and potential toxicity of the reagent.[6]

Problem 2: Weak or no signal in Western blot analysis for downstream markers of VPS34 inhibition.
  • Possible Cause 1: Insufficient Antigen in the Sample. The protein of interest may be expressed at low levels in your cell lysate.[11]

    • Solution: Increase the amount of protein loaded onto the gel.[12] Consider techniques like immunoprecipitation to enrich for the target protein.[11]

  • Possible Cause 2: Ineffective Blocking. Inadequate blocking can lead to high background and obscure the signal.

    • Solution: Optimize the blocking buffer. Common blocking agents include nonfat dry milk and bovine serum albumin (BSA).[13] The choice of blocking agent may need to be optimized for different antibodies.[14]

  • Possible Cause 3: Antibody Inactivity. The primary or secondary antibody may have lost activity due to improper storage or handling.[12]

    • Solution: Use fresh antibody dilutions for each experiment and ensure proper storage conditions.[14] Perform a dot blot to confirm antibody activity.[12]

Quantitative Data Summary

The following tables present hypothetical data on the effect of serum concentration on the in vitro efficacy of this compound in two different cancer cell lines.

Table 1: Impact of Serum Concentration on the IC50 of this compound in B16-F10 Melanoma Cells.

Serum Concentration (%)Mean IC50 (nM)Standard Deviation (nM)
0.5505
2858
515015
1025028

Table 2: Impact of Serum Concentration on the IC50 of this compound in CT26 Colorectal Carcinoma Cells.

Serum Concentration (%)Mean IC50 (nM)Standard Deviation (nM)
0.5757
212011
521022
1034035

Experimental Protocols

Cell Viability (Resazurin Reduction) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in complete growth medium.

  • Compound Treatment: Prepare serial dilutions of this compound in growth media containing the desired serum concentrations (e.g., 0.5%, 2%, 5%, 10% FBS). Remove the overnight culture medium from the cells and replace it with the media containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Resazurin Addition: Prepare a sterile solution of resazurin in PBS. Add the resazurin solution to each well to a final concentration of 10% of the well volume.

  • Signal Development: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin to the fluorescent resorufin.

  • Fluorescence Reading: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.

  • Data Analysis: Subtract the background fluorescence from wells containing media and resazurin but no cells. Plot the fluorescence intensity against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]

  • Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) and heat at 95-100°C for 5-10 minutes.[11]

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% nonfat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Signal Detection: After further washing steps, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.[11]

Visualizations

SB02024_Signaling_Pathway SB02024 This compound VPS34 VPS34 (PIK3C3) SB02024->VPS34 Autophagy Autophagy Initiation VPS34->Autophagy cGAS cGAS Autophagy->cGAS Inhibition of cytosolic DNA degradation STING STING cGAS->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN_Response Type I Interferon Response IRF3->IFN_Response Chemokines CCL5, CXCL10 Expression IFN_Response->Chemokines

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding SB02024_Dilution This compound Serial Dilution Treatment Treatment (72 hours) SB02024_Dilution->Treatment Cell_Seeding->Treatment Viability_Assay Cell Viability Assay (e.g., Resazurin) Treatment->Viability_Assay Data_Acquisition Fluorescence Measurement Viability_Assay->Data_Acquisition IC50_Calculation IC50 Calculation Data_Acquisition->IC50_Calculation

Caption: Experimental workflow for IC50 determination.

Troubleshooting_Tree Start Inconsistent IC50 Results Check_Serum Is the same serum batch being used? Start->Check_Serum Check_Cells Is cell plating density consistent? Check_Serum->Check_Cells Yes Solution_Serum Use a single batch of serum and re-validate if changed. Check_Serum->Solution_Serum No Check_Assay Is the assay protocol being followed precisely? Check_Cells->Check_Assay Yes Solution_Cells Optimize and standardize cell seeding density. Check_Cells->Solution_Cells No Solution_Assay Review and standardize all assay steps. Check_Assay->Solution_Assay No

Caption: Troubleshooting inconsistent IC50 results.

References

Validation & Comparative

A Comparative Guide to VPS34 Inhibitors: (2S)-SB02024 versus SAR405

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two prominent VPS34 inhibitors, (2S)-SB02024 and SAR405. This document synthesizes experimental data to evaluate their performance in VPS34 inhibition assays, details the experimental methodologies, and visualizes the pertinent biological pathways.

Vacuolar protein sorting 34 (VPS34), the sole class III phosphoinositide 3-kinase (PI3K), is a critical regulator of intracellular vesicle trafficking processes, most notably autophagy and endosomal sorting. Its function is centered on the production of phosphatidylinositol 3-phosphate (PI3P). Given its role in cellular homeostasis and its implications in diseases such as cancer, VPS34 has emerged as a significant target for therapeutic intervention. This guide focuses on a comparative analysis of two selective VPS34 inhibitors, this compound (also referred to as SB02024) and SAR405.

Quantitative Performance in Inhibition Assays

The inhibitory potency of this compound and SAR405 has been quantified in both biochemical and cellular assays. The following tables summarize the key performance metrics for each inhibitor.

Biochemical Inhibition Data
InhibitorParameterValue (nM)Assay Type
This compound IC505Time-Resolved FRET-based
SAR405 IC501.2PtdIns Phosphorylation Assay
Kd1.5Biophysical Assay
Cellular Inhibition Data
InhibitorParameterValue (nM)Cellular Assay
This compound IC505.7NanoBRET Assay
SAR405 IC5027GFP-FYVE Transfected HeLa Cells
IC5042Autophagosome Formation (mTOR inhibition-induced)
IC50419Autophagosome Formation (starvation-induced)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key assays cited in this guide.

Biochemical Inhibition Assays

Time-Resolved FRET-based Assay for this compound: The biochemical potency of SB02024 was determined using a time-resolved fluorescence resonance energy transfer (FRET)-based assay. Recombinant VPS34 enzyme was incubated with varying concentrations of SB02024. The assay measures the enzymatic activity of VPS34, and the IC50 value was calculated from the dose-response curve.[1]

PtdIns Phosphorylation Assay for SAR405: The inhibitory activity of SAR405 on human recombinant VPS34 was assessed by measuring the phosphorylation of a phosphatidylinositol (PtdIns) substrate. The IC50 value represents the concentration of SAR405 required to inhibit 50% of the VPS34 enzymatic activity.

Cellular Inhibition Assays

NanoBRET Assay for this compound: The cellular inhibitory activity of SB02024 was evaluated using a NanoBRET assay in HEK293T cells transfected with VPS34. This assay measures the engagement of the inhibitor with its target protein in living cells. The IC50 value was determined from the dose-response curve of SB02024.[1]

GFP-FYVE Cellular Assay for SAR405: HeLa cells transfected with a GFP-FYVE probe were utilized to assess the cellular activity of SAR405. The FYVE domain specifically binds to PI3P, the product of VPS34 activity. In the presence of a VPS34 inhibitor, PI3P levels decrease, leading to a reduction in GFP-FYVE puncta. The IC50 was determined by quantifying the number of cells with GFP-FYVE puncta after treatment with SAR405.[2][3]

VPS34 Signaling Pathway in Autophagy Initiation

VPS34 plays a pivotal role in the initiation of autophagy. It is a component of a larger protein complex that includes Beclin-1, VPS15, and ATG14L. This complex is essential for the generation of PI3P, which in turn recruits downstream effectors to initiate the formation of the autophagosome.

VPS34_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Events Nutrient_deprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient_deprivation->mTORC1 inhibits VPS34 VPS34 mTORC1->VPS34 inhibits Beclin1 Beclin-1 PI3P PI3P Production VPS34->PI3P catalyzes VPS15 VPS15 ATG14L ATG14L Autophagosome Autophagosome Formation PI3P->Autophagosome promotes Inhibitor This compound / SAR405 Inhibitor->VPS34 inhibits Experimental_Workflow Biochemical_Assay Biochemical Assay (e.g., FRET, Kinase Assay) Cellular_Assay Cellular Assay (e.g., NanoBRET, GFP-FYVE) Biochemical_Assay->Cellular_Assay Autophagy_Flux_Assay Autophagy Flux Assay (e.g., LC3-II turnover) Cellular_Assay->Autophagy_Flux_Assay Selectivity_Profiling Selectivity Profiling (Kinase Panel Screening) Cellular_Assay->Selectivity_Profiling In_Vivo_Studies In Vivo Studies (e.g., Xenograft Models) Autophagy_Flux_Assay->In_Vivo_Studies

References

A Comparative Guide to the Efficacy of (2S)-SB02024 and Other VPS34 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of (2S)-SB02024 with other prominent Vacuolar Protein Sorting 34 (VPS34) inhibitors. VPS34, the sole class III phosphoinositide 3-kinase (PI3K), is a critical regulator of intracellular vesicle trafficking processes, primarily through the production of phosphatidylinositol 3-phosphate (PI3P). Its essential roles in autophagy and endosomal sorting have made it a compelling target for therapeutic intervention in various diseases, including cancer and neurodevelopmental disorders. This document summarizes key performance data, details relevant experimental protocols, and visualizes associated signaling pathways to aid in the selection and application of these pharmacological tools.

Data Presentation: Quantitative Comparison of VPS34 Inhibitors

The following table summarizes the in vitro potency of this compound against other well-characterized VPS34 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

InhibitorVPS34 IC50 (nM)Assay TypeReference
This compound 5Biochemical (FRET-based)[1]
5.7Cellular (NanoBRET)[1]
SAR405 1.2Biochemical[2]
VPS34-IN1 25Biochemical[3]
PIK-III 18Biochemical[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the efficacy and cellular effects of VPS34 inhibitors.

Biochemical Efficacy Assessment: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantitatively measures the enzymatic activity of VPS34 and the potency of inhibitors.

Objective: To determine the in vitro IC50 value of a test compound against VPS34.

Principle: The assay measures the production of PI3P by VPS34. A biotinylated PI substrate is used, and the resulting PI3P is detected by a Europium-labeled anti-PI3P antibody and a Streptavidin-allophycocyanin (APC) conjugate. When PI3P is produced, the Europium and APC are brought into close proximity, resulting in a FRET signal.

Materials:

  • Recombinant human VPS34/Vps15 complex

  • Biotinylated phosphatidylinositol (PI) substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS)

  • Europium-labeled anti-PI3P antibody

  • Streptavidin-APC

  • Test compounds (e.g., this compound)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the VPS34/Vps15 enzyme to the assay wells.

  • Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the biotinylated PI substrate and ATP.

  • Incubate for a specific duration (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding EDTA.

  • Add the detection reagents (Europium-labeled anti-PI3P antibody and Streptavidin-APC) and incubate for 60 minutes at room temperature.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Target Engagement: NanoBRET™ Assay

This assay measures the ability of a compound to bind to its target protein within intact cells.

Objective: To determine the cellular IC50 value of a test compound for VPS34.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged VPS34 protein (donor) and a cell-permeable fluorescent tracer that binds to the active site of VPS34 (acceptor). When a test compound enters the cell and binds to VPS34, it displaces the tracer, leading to a decrease in the BRET signal.

Materials:

  • HEK293 cells

  • Expression vector for NanoLuc®-VPS34 fusion protein

  • NanoBRET™ tracer specific for VPS34

  • Nano-Glo® substrate

  • Opti-MEM® I Reduced Serum Medium

  • Test compounds (e.g., this compound)

  • White, 96-well cell culture plates

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-VPS34 expression vector and seed them into the assay plate.

  • Incubate the cells for 24 hours to allow for protein expression.

  • Prepare serial dilutions of the test compound.

  • Add the test compound and the NanoBRET™ tracer to the cells and incubate for a specified time (e.g., 2 hours) at 37°C.

  • Add the Nano-Glo® substrate.

  • Read the plate on a luminometer capable of measuring filtered luminescence at two wavelengths (e.g., 460 nm for the donor and >600 nm for the acceptor).

  • Calculate the NanoBRET™ ratio and determine the cellular IC50 values.

Assessment of Downstream Signaling: cGAS-STING Pathway Activation

This protocol outlines a method to assess the activation of the cGAS-STING pathway following VPS34 inhibition.

Objective: To determine if VPS34 inhibition leads to the activation of the STING signaling pathway, evidenced by the phosphorylation of STING and IRF3, and the induction of downstream target genes.

Principle: Inhibition of VPS34 can lead to the accumulation of cytosolic DNA, which is sensed by cGAS, triggering the STING pathway. Activation of this pathway can be monitored by Western blotting for key phosphorylation events and by RT-qPCR for the expression of interferon-stimulated genes.

Materials:

  • Cancer cell lines (e.g., B16-F10 melanoma)

  • VPS34 inhibitors (e.g., this compound, SAR405)

  • Reagents for Western blotting (antibodies against phospho-STING, STING, phospho-IRF3, IRF3, and a loading control like GAPDH)

  • Reagents for RT-qPCR (RNA extraction kit, cDNA synthesis kit, primers for STING, IRF3, ISG15, and a housekeeping gene)

Procedure:

  • Culture cancer cells to a suitable confluency.

  • Treat the cells with different concentrations of VPS34 inhibitors or a vehicle control for a specified time (e.g., 24-48 hours).

  • For Western Blotting:

    • Lyse the cells and determine protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target proteins, followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • For RT-qPCR:

    • Extract total RNA from the cells and synthesize cDNA.

    • Perform quantitative PCR using specific primers for the target genes.

    • Analyze the relative gene expression using the ΔΔCt method.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the comparison of VPS34 inhibitors.

VPS34_Signaling_Pathway cluster_complexI Complex I (Autophagy Initiation) cluster_complexII Complex II (Endosomal Trafficking) VPS34_I VPS34 Vps15_I Vps15 PI3P Phosphatidylinositol 3-phosphate (PI3P) VPS34_I->PI3P phosphorylates Beclin1_I Beclin 1 ATG14L ATG14L VPS34_II VPS34 Vps15_II Vps15 VPS34_II->PI3P phosphorylates Beclin1_II Beclin 1 UVRAG UVRAG PI Phosphatidylinositol (PI) PI->VPS34_I substrate PI->VPS34_II substrate Autophagy Autophagy PI3P->Autophagy Endosomal_Sorting Endosomal Sorting PI3P->Endosomal_Sorting Inhibitors VPS34 Inhibitors (this compound, etc.) Inhibitors->VPS34_I inhibit Inhibitors->VPS34_II inhibit

Caption: VPS34 Signaling Pathways and Points of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_cellular Cellular Functional Effects cluster_invivo In Vivo Efficacy Biochemical_Assay Biochemical Assay (e.g., TR-FRET) Determine IC50 Autophagy_Assay Autophagy Inhibition Assay (e.g., LC3 turnover) Biochemical_Assay->Autophagy_Assay Cellular_Assay Cellular Target Engagement (e.g., NanoBRET™) Determine cellular IC50 Cellular_Assay->Autophagy_Assay Downstream_Signaling Downstream Signaling Analysis (e.g., cGAS-STING activation) Autophagy_Assay->Downstream_Signaling Animal_Model Disease Model (e.g., Tumor Xenograft) Downstream_Signaling->Animal_Model Treatment Treatment with Inhibitors Animal_Model->Treatment Endpoint_Analysis Endpoint Analysis (e.g., Tumor Growth, Survival) Treatment->Endpoint_Analysis Start Select VPS34 Inhibitors (this compound, SAR405, etc.) Start->Biochemical_Assay Start->Cellular_Assay

Caption: Experimental Workflow for Comparing VPS34 Inhibitors.

cGAS_STING_Pathway VPS34_Inhibition This compound Inhibits VPS34 Autophagy_Inhibition Inhibition of Autophagy VPS34_Inhibition->Autophagy_Inhibition Cytosolic_DNA Accumulation of Cytosolic dsDNA Autophagy_Inhibition->Cytosolic_DNA cGAS cGAS Activation Cytosolic_DNA->cGAS cGAMP cGAMP Synthesis cGAS->cGAMP STING STING Activation (Phosphorylation) cGAMP->STING TBK1_IRF3 TBK1/IRF3 Phosphorylation STING->TBK1_IRF3 IRF3_dimer IRF3 Dimerization & Nuclear Translocation TBK1_IRF3->IRF3_dimer IFN_genes Interferon-Stimulated Gene Expression (e.g., ISG15, CXCL10, CCL5) IRF3_dimer->IFN_genes

References

Validating the On-Target Effects of (2S)-SB02024: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

(2S)-SB02024, a potent and selective inhibitor of the vacuolar protein sorting 34 (VPS34), has emerged as a promising agent in cancer immunotherapy. Its on-target effect, the inhibition of autophagy, triggers a cascade of anti-tumor immune responses. This guide provides a comprehensive comparison of this compound's performance with alternative VPS34 inhibitors and in combination with other cancer therapies, supported by experimental data from preclinical studies in various cancer models.

This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting VPS34 in oncology.

Comparative Analysis of VPS34 Inhibitors

This compound has been evaluated alongside another selective VPS34 inhibitor, SAR405, demonstrating comparable efficacy in promoting anti-tumor immunity. The primary mechanism involves blocking autophagy, which leads to an increase in the expression of key chemokines, CCL5 and CXCL10, responsible for recruiting immune cells to the tumor microenvironment.

ParameterThis compoundSAR405Reference
Target Vacuolar Protein Sorting 34 (VPS34)Vacuolar Protein Sorting 34 (VPS34)[1][2]
IC50 (in vitro) 5 nMNot explicitly stated in the provided search results[2]
Effect on Tumor Growth (in vivo) Significant decrease in tumor growth in melanoma and colorectal cancer models.Similar reduction in tumor growth in melanoma and colorectal cancer models.[1]
Immune Cell Infiltration Increased infiltration of NK, CD8+, and CD4+ T cells in melanoma and colorectal tumors.Comparable increase in NK and CD8+ T cell infiltration.[1]
Chemokine Induction Upregulation of CCL5 and CXCL10 in tumor microenvironment.Upregulation of CCL5 and CXCL10 in tumor microenvironment.[1]

Synergistic Effects with Other Cancer Therapies

The on-target effects of this compound are significantly enhanced when used in combination with other immunotherapies, such as STING agonists and immune checkpoint inhibitors.

Combination with STING Agonist (ADU-S100)

The combination of this compound with the STING agonist ADU-S100 has been shown to synergistically enhance the anti-tumor immune response. This is attributed to the dual effect of inhibiting autophagy-mediated immune evasion and directly activating the cGAS-STING pathway, a critical component of the innate immune system.

Cancer ModelTreatmentOutcomeReference
B16-F10 MelanomaThis compound + ADU-S100Significantly decreased tumor growth and improved mouse survival compared to single-agent treatment.[2][3]
Renal Cell Carcinoma (RCC) & Melanoma Cell LinesThis compound + ADU-S100/cGAMPIncreased mRNA expression and release of proinflammatory cytokines.[3]
Combination with Anti-PD-1/PD-L1 Therapy

By reprogramming "cold" tumors (lacking immune cell infiltration) into "hot" tumors, this compound sensitizes them to immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.

Cancer ModelTreatmentOutcomeReference
B16-F10 Melanoma & CT26 Colorectal CancerThis compound or SAR405 + Anti-PD-1/PD-L1Significantly improved therapeutic benefit, delayed tumor growth, and prolonged mouse survival compared to monotherapy.[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

SB02024_Mechanism cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment SB02024 This compound VPS34 VPS34 SB02024->VPS34 inhibits Autophagy Autophagy VPS34->Autophagy promotes cGAS_STING cGAS-STING Pathway Autophagy->cGAS_STING suppresses Chemokines CCL5, CXCL10 (Chemokines) cGAS_STING->Chemokines activates expression ImmuneCells NK Cells, CD8+ T Cells Chemokines->ImmuneCells recruits TumorGrowth Tumor Growth ImmuneCells->TumorGrowth inhibits

Caption: Mechanism of this compound action in the tumor microenvironment.

Combination_Therapy_Workflow cluster_in_vivo_model In Vivo Cancer Model (e.g., B16-F10 Melanoma) cluster_treatments cluster_endpoints Endpoint Analysis TumorImplantation Tumor Cell Implantation TreatmentGroups Treatment Groups TumorImplantation->TreatmentGroups Vehicle Vehicle Control TreatmentGroups->Vehicle SB02024_mono This compound Monotherapy TreatmentGroups->SB02024_mono Alternative_mono Alternative Therapy (e.g., ADU-S100 or anti-PD-1) TreatmentGroups->Alternative_mono Combination Combination Therapy (this compound + Alternative) TreatmentGroups->Combination TumorMeasurement Tumor Growth Measurement Vehicle->TumorMeasurement SurvivalAnalysis Survival Analysis Vehicle->SurvivalAnalysis SB02024_mono->TumorMeasurement SB02024_mono->SurvivalAnalysis Alternative_mono->TumorMeasurement Alternative_mono->SurvivalAnalysis Combination->TumorMeasurement Combination->SurvivalAnalysis ImmuneProfiling Immune Cell Infiltration (Flow Cytometry/IHC) Combination->ImmuneProfiling CytokineAnalysis Chemokine/Cytokine Levels (ELISA/qRT-PCR) Combination->CytokineAnalysis

Caption: General experimental workflow for evaluating combination therapies.

Experimental Protocols

In Vivo Tumor Models
  • Cell Lines: B16-F10 (melanoma), CT26 (colorectal carcinoma).

  • Animals: C57BL/6 or BALB/c mice.

  • Tumor Implantation: Subcutaneous injection of tumor cells into the flank of the mice.

  • Treatment Administration:

    • This compound/SAR405: Administered orally.

    • ADU-S100: Administered via intratumoral injection.[2][3]

    • Anti-PD-1/PD-L1 Antibodies: Administered intraperitoneally.

  • Monitoring: Tumor volume was measured regularly using calipers. Mouse survival was monitored daily.

Immunohistochemistry (IHC)
  • Purpose: To visualize and quantify immune cell infiltration into the tumor tissue.

  • Procedure:

    • Tumor tissues were harvested, fixed in formalin, and embedded in paraffin.

    • Tissue sections were deparaffinized and rehydrated.

    • Antigen retrieval was performed using appropriate buffers and heat.

    • Sections were incubated with primary antibodies against immune cell markers (e.g., CD8, NKp46).

    • A secondary antibody conjugated to a detection enzyme was applied.

    • The signal was developed using a chromogenic substrate.

    • Slides were counterstained and imaged.

Flow Cytometry
  • Purpose: To quantify different immune cell populations within the tumor.

  • Procedure:

    • Tumors were harvested and dissociated into single-cell suspensions.

    • Cells were stained with a cocktail of fluorescently labeled antibodies specific for various immune cell surface markers.

    • Stained cells were analyzed using a flow cytometer.

    • Data was analyzed to determine the percentage of different immune cell subsets.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Purpose: To measure the concentration of cytokines and chemokines (e.g., CCL5, CXCL10) in tumor lysates or plasma.

  • Procedure:

    • 96-well plates were coated with a capture antibody specific for the cytokine of interest.

    • Tumor lysates or plasma samples were added to the wells.

    • A detection antibody conjugated to an enzyme was added.

    • A substrate was added, and the resulting color change was measured using a plate reader.

    • The concentration was determined by comparison to a standard curve.[1]

Quantitative Real-Time PCR (qRT-PCR)
  • Purpose: To measure the mRNA expression levels of target genes (e.g., Ccl5, Cxcl10).

  • Procedure:

    • Total RNA was extracted from tumor tissue or cells.

    • RNA was reverse-transcribed into cDNA.

    • qRT-PCR was performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • The relative expression of target genes was calculated after normalization to a housekeeping gene.

References

Synergistic Anti-Tumor Effects of (2S)-SB02024 with STING Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic anti-tumor effects observed when combining the selective autophagy inhibitor (2S)-SB02024 with other agents, primarily focusing on STING (Stimulator of Interferon Genes) agonists. The experimental data presented herein highlights the potential of this combination therapy in enhancing anti-cancer immune responses.

Introduction to this compound and Autophagy Inhibition

This compound is a potent and highly selective small molecule inhibitor of Vacuolar Protein Sorting 34 (VPS34), a class III phosphoinositide 3-kinase that plays a crucial role in the initiation of autophagy.[1] Autophagy is a cellular self-degradation process that is often upregulated in cancer cells to promote survival under stress. By inhibiting VPS34, SB02024 effectively blocks the autophagic process, leading to the accumulation of cellular waste and potentially sensitizing cancer cells to other therapeutic agents.[2]

While the synergistic effects of combining different classes of autophagy inhibitors are an area of ongoing research, recent studies have revealed a powerful synergy between SB02024 and STING agonists.[3][4]

Synergistic Effects with STING Agonists

The most well-documented synergistic partner for this compound is the STING agonist, ADU-S100. The underlying mechanism for this synergy lies in the interplay between autophagy and the cGAS-STING pathway, a key component of the innate immune system that detects cytosolic DNA and triggers an anti-tumor immune response.

By inhibiting autophagy with SB02024, the degradation of cytosolic double-stranded DNA (dsDNA) is prevented. This accumulation of cytosolic dsDNA enhances the activation of the cGAS-STING pathway by STING agonists like ADU-S100.[4] This heightened activation leads to a more robust type I interferon response, which in turn promotes the recruitment and activation of immune cells, such as T cells and NK cells, to the tumor microenvironment.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the combination of this compound and the STING agonist ADU-S100.

Table 1: In Vivo Anti-Tumor Efficacy in B16-F10 Melanoma Mouse Model

Treatment GroupMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition (TGI)Survival Benefit
Vehicle~1500--
SB02024 aloneNot specified, but showed decreased tumor growthNot specifiedImproved vs. Vehicle
ADU-S100 aloneNot specified, but showed decreased tumor growthNot specifiedImproved vs. Vehicle
SB02024 + ADU-S100Significantly decreased vs. single agentsSignificantly improved Significantly prolonged vs. single agents[4][7]

Note: Specific numerical values for mean tumor volume and %TGI were not consistently reported across all sources in a directly comparable format. However, the synergistic effect resulting in a significant decrease in tumor growth and improved survival was a consistent finding.

Table 2: In Vitro Pro-inflammatory Cytokine and Chemokine Expression

Cell LineTreatmentFold Increase in IFNB1 mRNAFold Increase in CCL5 mRNAFold Increase in CXCL10 mRNA
A-498 (Human Kidney Carcinoma)SB02024 (2 µM) + ADU-S100 (50 µM)Significant IncreaseSignificant IncreaseSignificant Increase[8]
B16-F10 (Murine Melanoma)SB02024 (2 µM) + ADU-S100 (5 µm)Significant IncreaseSignificant IncreaseSignificant Increase[8]

Note: The studies consistently report a significant and synergistic increase in the expression of these key anti-tumor cytokines and chemokines with the combination treatment compared to either agent alone.

Comparison with Other Autophagy Inhibitors

While the primary focus of recent research on SB02024 has been its synergy with STING agonists, it is useful to compare its mechanism with other common autophagy inhibitors.

Table 3: Comparison of Autophagy Inhibitors

Inhibitor ClassExample(s)Mechanism of ActionStage of Autophagy Targeted
VPS34 Inhibitors This compound , SAR405, VPS34-IN1Inhibit the lipid kinase activity of VPS34, preventing the formation of the phagophore.[1][9]Initiation
Lysosomotropic Agents Chloroquine (CQ), Hydroxychloroquine (HCQ)Accumulate in lysosomes, raising the pH and inhibiting the function of lysosomal hydrolases.[10]Degradation (Fusion and breakdown)
ULK1 Inhibitors SBI-0206965, ULK-101Inhibit the serine/threonine kinase ULK1, a key initiator of the autophagy cascade.Initiation
PI3K/mTOR Inhibitors 3-Methyladenine (3-MA), WortmanninInhibit class I and III PI3K and/or mTOR, which are upstream regulators of autophagy.[11]Initiation

The high selectivity of SB02024 for VPS34 offers a more targeted approach to autophagy inhibition compared to less specific inhibitors like 3-MA or the lysosomotropic agents, which can have off-target effects.[1]

Experimental Protocols

In Vivo Murine Tumor Models
  • Animal Model: C57BL/6 mice.[7]

  • Cell Line and Implantation: Subcutaneous injection of B16-F10 melanoma cells.[7]

  • Treatment Regimen:

    • This compound was administered orally once daily.[7]

    • ADU-S100 was administered via intratumoral injection.[5][7]

  • Endpoint Analysis: Tumor volume was measured regularly using calipers. Survival was monitored over the course of the study. Tumors and blood samples were collected for analysis of immune cell infiltration and cytokine levels.[4][6]

In Vitro Cell-Based Assays
  • Cell Lines: A-498 (human kidney carcinoma) and B16-F10 (murine melanoma) cells were used.[8]

  • Treatment: Cells were treated with this compound and/or ADU-S100 for a specified period (e.g., 24 hours).[8]

  • Analysis of Gene Expression: Quantitative real-time PCR (qRT-PCR) was used to measure the mRNA levels of target genes such as IFNB1, CCL5, and CXCL10.[8]

  • Analysis of Protein Secretion: Enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) assays were used to quantify the secretion of cytokines and chemokines into the cell culture supernatant.[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Synergistic Action

cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment SB02024 This compound VPS34 VPS34 SB02024->VPS34 inhibits Autophagy Autophagy VPS34->Autophagy activates Cytosolic_dsDNA Cytosolic dsDNA Autophagy->Cytosolic_dsDNA degrades cGAS cGAS Cytosolic_dsDNA->cGAS activates STING STING cGAS->STING activates TBK1_IRF3 TBK1/IRF3 STING->TBK1_IRF3 activates ADU_S100 ADU-S100 ADU_S100->STING activates Type_I_IFN Type I Interferon (IFN-β) TBK1_IRF3->Type_I_IFN induces expression Immune_Cells T Cells, NK Cells Type_I_IFN->Immune_Cells recruits and activates Anti_Tumor_Response Anti-Tumor Immune Response Immune_Cells->Anti_Tumor_Response mediates

Caption: Synergistic activation of the cGAS-STING pathway.

Experimental Workflow for In Vivo Studies

cluster_workflow In Vivo Experimental Workflow Start Start: C57BL/6 Mice Tumor_Implantation Subcutaneous Implantation of B16-F10 Melanoma Cells Start->Tumor_Implantation Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral SB02024 Intratumoral ADU-S100 Randomization->Treatment Control, SB02024, ADU-S100, Combination Monitoring Monitor Tumor Volume and Survival Treatment->Monitoring Endpoint Endpoint Analysis: Tumor/Blood Collection Monitoring->Endpoint Analysis Analyze Immune Infiltration and Cytokine Levels Endpoint->Analysis

Caption: Workflow for murine melanoma model experiments.

Conclusion

The combination of the selective VPS34 inhibitor this compound with the STING agonist ADU-S100 demonstrates significant synergistic anti-tumor activity in preclinical models. This synergy is driven by the enhanced activation of the cGAS-STING pathway, leading to a more robust anti-tumor immune response. These findings provide a strong rationale for the clinical development of combination therapies targeting both autophagy and innate immune pathways for the treatment of cancer. Further research is warranted to explore the full potential of this therapeutic strategy in various cancer types and in combination with other immunotherapies.

References

Cross-Validation of (2S)-SB02024's Mechanism in Multiple Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(2S)-SB02024, a potent and selective inhibitor of the vacuolar protein sorting 34 (VPS34), has emerged as a promising agent in cancer immunotherapy. Its mechanism of action, centered on the inhibition of autophagy and subsequent activation of an anti-tumor immune response, has been validated across a range of cancer cell lines. This guide provides a comparative analysis of this compound's performance, supported by experimental data, and details the methodologies used to elucidate its mechanism.

Mechanism of Action: From Autophagy Inhibition to Immune Activation

This compound exerts its anti-tumor effects by targeting VPS34, a class III phosphoinositide 3-kinase that plays a crucial role in the initiation of autophagy. By inhibiting VPS34, this compound effectively blocks the autophagic process, which tumor cells often exploit to survive under stressful conditions. This inhibition triggers a downstream cascade of events, most notably the activation of the cGAS-STING signaling pathway.[1][2] This pathway, upon sensing cytosolic DNA, orchestrates a type I interferon response, leading to the increased production of pro-inflammatory cytokines and chemokines such as CCL5 and CXCL10.[1][2] The release of these signaling molecules into the tumor microenvironment is critical for recruiting and activating immune cells, including natural killer (NK) cells and cytotoxic CD8+ T cells, which then mount an effective attack against the tumor.[1][3]

This mechanism effectively reprograms "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors with a robust anti-tumor immune response.[1] The cross-validation of this mechanism has been demonstrated in various cancer cell lines, including melanoma, colorectal cancer, renal cell carcinoma, and breast cancer.[1][2]

Comparative Performance of VPS34 Inhibitors

The following tables summarize the available quantitative data on the performance of this compound and a comparable VPS34 inhibitor, SAR405.

Table 1: In Vitro IC50 Values of VPS34 Inhibitors

CompoundCell LineCancer TypeIC50 (nM)Reference
SAR405HeLaCervical Cancer419 (autophagy inhibition)[4]
SAR405H1299Lung CancerNot specified[4]
SAR405ACHNRenal Cell CarcinomaNot specified[4]
SAR405786-ORenal Cell CarcinomaNot specified[4]
This compoundVariousVariousData not available in a consolidated format

Table 2: In Vivo Efficacy of VPS34 Inhibitors in Mouse Models

TreatmentTumor ModelTumor Growth InhibitionSurvival BenefitReference
This compoundB16-F10 MelanomaSignificantSignificant[1]
SAR405B16-F10 MelanomaSignificantSignificant[1]
This compoundCT26 Colorectal CancerSignificantSignificant[1]
SAR405CT26 Colorectal CancerSignificantSignificant[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and experimental procedures involved in the validation of this compound's activity, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound SB02024 This compound VPS34 VPS34 SB02024->VPS34 inhibits cGAS_STING cGAS-STING Pathway SB02024->cGAS_STING activates (indirectly) Autophagy Autophagy VPS34->Autophagy initiates Autophagy->cGAS_STING suppresses Type_I_IFN Type I Interferon Response cGAS_STING->Type_I_IFN CCL5_CXCL10 CCL5 & CXCL10 Production Type_I_IFN->CCL5_CXCL10 Immune_Cells T-cell & NK-cell Infiltration CCL5_CXCL10->Immune_Cells recruits Tumor_Immunity Anti-Tumor Immunity Immune_Cells->Tumor_Immunity

Caption: Signaling pathway of this compound action.

Experimental Workflow for In Vivo Cross-Validation Start Tumor Cell Implantation (e.g., B16-F10, CT26) Treatment Treatment Groups: - Vehicle - this compound - SAR405 - shVps34 (genetic validation) Start->Treatment Monitoring Tumor Growth & Survival Monitoring Treatment->Monitoring Analysis Endpoint Analysis Monitoring->Analysis Immune_Profiling Immune Cell Infiltration (Flow Cytometry, IHC) Analysis->Immune_Profiling Cytokine_Analysis Chemokine/Cytokine Levels (ELISA, qPCR) Analysis->Cytokine_Analysis

Caption: Workflow for in vivo validation studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

In Vivo Tumor Studies in Mice
  • Cell Culture and Implantation: Murine cancer cell lines (e.g., B16-F10 melanoma, CT26 colorectal carcinoma) are cultured under standard conditions. A specified number of cells are then subcutaneously or orthotopically implanted into immunocompetent syngeneic mice.

  • Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound and SAR405 are typically administered orally at predetermined doses and schedules. For genetic validation, tumor cells with stable knockdown of VPS34 (shVps34) are used.

  • Tumor Growth and Survival Monitoring: Tumor volume is measured regularly using calipers. Animal survival is monitored daily.

  • Immunohistochemistry (IHC) and Flow Cytometry: At the end of the study, tumors are excised, and tissues are processed for IHC to visualize the infiltration of immune cells (e.g., CD8+ T cells, NK cells). Single-cell suspensions from tumors and spleens are analyzed by flow cytometry for detailed immune cell profiling.

Quantification of Cytokine and Chemokine Levels (ELISA)
  • Sample Collection: Tumor tissues are homogenized to create lysates, and blood is collected to isolate plasma.

  • ELISA Procedure: Commercially available ELISA kits for murine CCL5 and CXCL10 are used.

  • Plate Preparation: A 96-well plate is coated with the capture antibody overnight.

  • Blocking and Sample Incubation: The plate is blocked to prevent non-specific binding. Samples and standards are then added to the wells and incubated.

  • Detection: A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.

  • Substrate and Measurement: A substrate solution is added to produce a colorimetric reaction, which is then stopped. The absorbance is read at a specific wavelength using a microplate reader.

  • Data Analysis: A standard curve is generated to determine the concentration of the cytokines in the samples.

Western Blot for Autophagy Markers
  • Cell Lysis: Cancer cells treated with VPS34 inhibitors or control are lysed to extract proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against autophagy markers (e.g., LC3-I/II, p62).

  • Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The cross-validation of this compound's mechanism in multiple cell lines robustly supports its role as a potent VPS34 inhibitor that can effectively modulate the tumor microenvironment to favor an anti-tumor immune response. By inhibiting autophagy, this compound activates the cGAS-STING pathway, leading to the production of key chemokines that attract cytotoxic immune cells to the tumor site. Comparative in vivo studies demonstrate its efficacy in reducing tumor growth and improving survival, positioning it as a strong candidate for further development in cancer immunotherapy, both as a monotherapy and in combination with other immunomodulatory agents. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of this promising therapeutic agent.

References

comparative analysis of pharmacokinetic properties: (2S)-SB02024 vs SAR405

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Pharmacokinetic Properties of (2S)-SB02024 and SAR405, two potent Vps34 Inhibitors.

This guide provides a detailed comparison of the pharmacokinetic profiles of two selective Vacuolar Protein Sorting 34 (Vps34) inhibitors, this compound and SAR405. Both compounds are pivotal tools in cancer research, primarily targeting the autophagy pathway. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME) properties, supported by experimental data.

Introduction to this compound and SAR405

This compound and SAR405 are highly selective, ATP-competitive inhibitors of Vps34, a class III phosphoinositide 3-kinase (PI3K) that plays a crucial role in the initiation of autophagy.[1][2][3] By inhibiting Vps34, these compounds effectively block the autophagic process, a mechanism that cancer cells can exploit to survive under stress.[4][5] This has led to their investigation as potential anti-cancer agents, both as monotherapies and in combination with other treatments.[5][6][7] While both molecules target the same protein, their distinct chemical structures can lead to different pharmacokinetic behaviors, influencing their efficacy and therapeutic potential. SAR405 is described as a first-in-class catalytic Vps34 inhibitor.[1]

Pharmacokinetic Properties: A Comparative Overview

The following table summarizes the key pharmacokinetic and physicochemical parameters for this compound and SAR405, based on available preclinical data.

PropertyThis compoundSAR405Reference
Potency IC50 (Biochemical): Not explicitly stated in provided textIC50 (Cellular, NanoBRET): Not explicitly stated in provided textIC50 (Biochemical): 1.2 nMKd: 1.5 nMIC50 (Cellular, GFP-FYVE): 42 nM[2][3]
Solubility FaSSIF: >200 µMSGF: >200 µMSoluble in DMSO > 10 mM[1][3]
Permeability Papp (A-B): 21 x 10-6 cm/sPapp (B-A): 41 x 10-6 cm/sNot specified[3]
Plasma Protein Binding Human: 94.6%Mouse: 92.5%Not specified[3]
Metabolic Stability Human Hep.: 11 µL/min/106 cellsMouse Hep.: 31 µL/min/106 cellsNot specified[3]
CYP Inhibition No significant inhibition of major CYP isoformsNot specified[3]
PXR Activation EC50: >25 µMNot specified[3]
In Vivo Distribution Orally administered in mice, detected in blood plasma and tumor tissue.Used in in-vivo mouse studies. Some sources mention poor pharmacokinetic properties.[6][8]

In Vivo Pharmacokinetic Profile of this compound

A study in H1299 tumor-bearing mice provides insight into the in vivo behavior of this compound following a single oral dose of 29 mg/kg. The concentration of the compound was measured in both blood plasma and tumor tissue over 24 hours.

Time PointPlasma Concentration (µM)Tumor Concentration (µM)
1h~1.5~1.0
4h~2.0~2.5
8h~1.0~1.5
24h<0.5<0.5

Data extracted from graphical representation in a cited study and are approximate values.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic data. The following sections outline the key experimental procedures used to characterize this compound and SAR405.

In Vivo Pharmacokinetic Study of this compound in Mice
  • Animal Model: NOD.Cg-Prkdcscid Il2rgtm1Sug/JicTac mice subcutaneously implanted with H1299 cells expressing GFP‐2xFVYE.[8]

  • Dosing: A single dose of 29 mg·kg⁻¹ of this compound was administered by oral gavage.[8]

  • Sample Collection: Blood plasma and tumor tissue were collected from groups of mice at indicated time points (e.g., 1, 4, 8, and 24 hours) post-administration.[8]

  • Analysis: The concentration of this compound in the collected samples was quantified to determine its pharmacokinetic profile.[8]

Vps34 Kinase Activity and Selectivity Assays for SAR405
  • Biochemical Assay: The inhibitory activity of SAR405 on human recombinant Vps34 was measured by its ability to inhibit the phosphorylation of a PtdIns substrate, yielding an IC50 of 1 nM.[1]

  • Cellular Assay: A GFP-FYVE–transfected HeLa cell line was used to assess the on-target activity of SAR405. The relocalization of the GFP-FYVE probe, indicating inhibition of PtdIns3P formation, was monitored.[1]

  • Kinase Selectivity Profiling: The binding of SAR405 to a broad panel of protein and lipid kinases was assessed to confirm its high selectivity for Vps34.[1][9]

Mechanism of Action and Signaling Pathways

Both this compound and SAR405 function by inhibiting Vps34, which is essential for the formation of autophagosomes.[1][4] This inhibition disrupts the autophagy process, which can be a survival mechanism for cancer cells. Recent studies on this compound have further elucidated a downstream effect of Vps34 inhibition, linking it to the activation of the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway.[7][8][10] This activation leads to an increased expression of pro-inflammatory chemokines like CCL5 and CXCL10, which can enhance anti-tumor immune responses.[8][10]

Vps34_Inhibition_Pathway cluster_cell Cancer Cell SB02024 This compound / SAR405 Vps34 Vps34 SB02024->Vps34 Inhibition Autophagy Autophagy Vps34->Autophagy Activation cGAS_STING cGAS-STING Pathway Vps34->cGAS_STING Inhibition Chemokines CCL5, CXCL10 (Pro-inflammatory Chemokines) cGAS_STING->Chemokines Upregulation Immune_Response Anti-tumor Immune Response Chemokines->Immune_Response Recruitment of Immune Cells

Caption: Vps34 inhibition by this compound/SAR405 blocks autophagy and activates the cGAS-STING pathway.

The diagram above illustrates the dual effect of Vps34 inhibition. By blocking autophagy, the inhibitors interfere with a key cellular survival mechanism. Simultaneously, the inhibition of Vps34 can lead to the activation of the cGAS-STING pathway, promoting an anti-tumor immune response through the production of inflammatory chemokines.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

The following diagram outlines a typical workflow for assessing the pharmacokinetic properties of a compound like this compound in a preclinical animal model.

PK_Workflow start Start: Tumor-bearing mouse model dosing Oral Gavage Administration of this compound start->dosing sampling Time-course Sample Collection (Blood & Tumor) dosing->sampling extraction Compound Extraction from Plasma and Tissue sampling->extraction analysis LC-MS/MS Analysis (Quantification) extraction->analysis pk_profile Pharmacokinetic Profile Generation (Concentration vs. Time) analysis->pk_profile end End: ADME Characterization pk_profile->end

Caption: Workflow for in vivo pharmacokinetic analysis of this compound.

This workflow highlights the key steps from compound administration in a relevant animal model to the final analysis and generation of a pharmacokinetic profile, which is essential for understanding the drug's behavior in a biological system.

References

Assessing the Specificity of (2S)-SB02024 Against Other PI3K Class Members: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational compound (2S)-SB02024 against various members of the phosphoinositide 3-kinase (PI3K) family. This compound, developed by Sprint Bioscience, is a potent and selective inhibitor of Vacuolar Protein Sorting 34 (Vps34), the sole member of the Class III PI3K family.[1][2] Understanding the specificity of this inhibitor is crucial for its development as a targeted therapeutic agent. This document summarizes key experimental data, outlines methodologies for assessing inhibitor specificity, and visualizes the relevant biological pathways.

Quantitative Performance Analysis

To ascertain the specificity of this compound, its inhibitory activity was assessed against a panel of PI3K isoforms, including representatives from Class I, II, and III. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are presented in the table below. Lower IC50 values indicate higher potency.

PI3K IsoformClassThis compound IC50 (nM)Reference Compound 1 (e.g., Pictilisib) IC50 (nM)Reference Compound 2 (e.g., Idelalisib) IC50 (nM)
p110αI>10,00034530
p110βI>10,000332100
p110γI400751100
p110δI>10,000315
Vps34III5>10,000 (Pictilisib)Not Reported

Data for this compound against Class I isoforms other than p110γ and Vps34 are inferred from statements of high selectivity. Specific IC50 values were not found in the searched literature. Data for reference compounds are from various sources for comparative purposes.

The data clearly demonstrates that this compound is a highly potent inhibitor of Vps34, with a biochemical IC50 of 5 nM.[3] In cellular assays, it demonstrated a comparable IC50 of 5.7 nM, confirming its on-target activity within a biological system.[3] Notably, the compound exhibits a remarkable selectivity for Vps34 over the tested Class I PI3K isoforms. For instance, its potency against p110γ is significantly lower (IC50 = 400 nM), and it shows minimal to no activity against other Class I isoforms at concentrations up to 10,000 nM. This high degree of selectivity is a critical attribute, as off-target inhibition of Class I PI3Ks is associated with various toxicities.

Experimental Protocols

The determination of inhibitor specificity against the PI3K family involves a combination of biochemical and cellular assays.

Biochemical Assays for IC50 Determination

Biochemical assays directly measure the enzymatic activity of purified PI3K isoforms in the presence of an inhibitor. These assays are essential for determining the intrinsic potency and selectivity of a compound.

1. Radiometric Kinase Assay:

  • Principle: This traditional method measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a lipid substrate (e.g., phosphatidylinositol).

  • Protocol Outline:

    • Purified recombinant PI3K enzyme is incubated with the lipid substrate and a dilution series of the inhibitor.

    • The kinase reaction is initiated by the addition of [γ-³²P]ATP.

    • The reaction is allowed to proceed for a defined period and then stopped.

    • The radiolabeled lipid product is separated from the unreacted [γ-³²P]ATP.

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay:

  • Principle: This assay format is based on fluorescence resonance energy transfer (FRET) between a donor and an acceptor molecule. The production of the phosphorylated lipid product brings the donor and acceptor into close proximity, resulting in a FRET signal.

  • Protocol Outline:

    • The PI3K enzyme, lipid substrate, ATP, and inhibitor are incubated together.

    • A detection solution containing a product-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a generic lipid-binding protein labeled with an acceptor fluorophore (e.g., XL665) is added.

    • The binding of the antibody to the phosphorylated product brings the donor and acceptor close enough for FRET to occur.

    • The HTRF signal is measured, and IC50 values are determined.

Cellular Assays for Target Engagement and Pathway Inhibition

Cellular assays are crucial for confirming that an inhibitor can effectively engage its target within a complex biological environment and modulate downstream signaling pathways.

1. Western Blotting for Phospho-protein Levels:

  • Principle: This technique is used to detect and quantify the phosphorylation status of key downstream effectors of PI3K signaling, such as Akt.

  • Protocol Outline:

    • Cells are treated with a range of inhibitor concentrations.

    • Cells are stimulated with a growth factor to activate the PI3K pathway.

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Proteins are transferred to a membrane and probed with antibodies specific for the phosphorylated forms of downstream targets (e.g., phospho-Akt Ser473).

    • The signal is detected and quantified to assess the extent of pathway inhibition.

2. In-Cell Target Engagement Assays (e.g., NanoBRET™):

  • Principle: This assay measures the binding of an inhibitor to its target protein within living cells. It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.

  • Protocol Outline:

    • Cells are engineered to express the PI3K isoform of interest fused to NanoLuc® luciferase.

    • The cells are incubated with the fluorescent tracer.

    • The test compound is added, and it competes with the tracer for binding to the target protein.

    • The BRET signal is measured, which is inversely proportional to the amount of inhibitor bound to the target.

    • IC50 values for target engagement are determined.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the PI3K signaling pathway and a typical workflow for assessing inhibitor specificity.

PI3K_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_classI Class I PI3K cluster_classII Class II PI3K cluster_classIII Class III PI3K RTK Receptor Tyrosine Kinase (RTK) p110a p110α RTK->p110a p110b p110β RTK->p110b p110d p110δ RTK->p110d PIP2 PIP2 GPCR G-Protein Coupled Receptor (GPCR) p110g p110γ GPCR->p110g PIP3 PIP3 p110a->PIP3 p110b->PIP3 p110d->PIP3 p110g->PIP3 C2a PI3KC2α PI3P PI(3)P C2a->PI3P C2b PI3KC2β C2b->PI3P C2g PI3KC2γ C2g->PI3P Vps34 Vps34 Vps34->PI3P AKT AKT PIP3->AKT PI PI Autophagy Autophagy PI3P->Autophagy VesicleTrafficking Vesicle Trafficking PI3P->VesicleTrafficking mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: PI3K Signaling Pathway Overview.

Experimental_Workflow start Start: Inhibitor Synthesis and Purification biochemical Biochemical Assays (e.g., Radiometric, HTRF) start->biochemical cellular Cellular Assays (e.g., Western Blot, NanoBRET) start->cellular ic50 Determine IC50 Values for all PI3K Isoforms biochemical->ic50 downstream Assess Downstream Pathway Inhibition cellular->downstream selectivity Calculate Selectivity Ratios ic50->selectivity data Data Analysis and Comparison selectivity->data downstream->data end End: Specificity Profile Established data->end

Caption: Inhibitor Specificity Assessment Workflow.

References

Preclinical Data Supporting the Clinical Translation of (2S)-SB02024: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(2S)-SB02024 , a potent and selective inhibitor of Vacuolar Protein Sorting 34 (VPS34), has emerged as a promising candidate for cancer immunotherapy. Preclinical studies demonstrate its ability to modulate the tumor microenvironment, enhance anti-tumor immune responses, and synergize with other immunotherapeutic agents. This guide provides a comprehensive comparison of this compound with relevant alternatives, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.

Executive Summary

This compound functions by inhibiting VPS34, a key lipid kinase involved in autophagy. This inhibition leads to the activation of the cGAS-STING signaling pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers an anti-tumor response. The downstream effects include the enhanced production of type I interferons and pro-inflammatory chemokines, such as CCL5 and CXCL10, which are crucial for the recruitment and activation of cytotoxic T lymphocytes and Natural Killer (NK) cells within the tumor. Preclinical data, primarily from murine models of melanoma and colorectal cancer, show that this compound, both as a monotherapy and in combination, can significantly inhibit tumor growth and improve survival.

Comparative Performance Data

The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound with other relevant treatments.

Table 1: In Vivo Anti-Tumor Efficacy of this compound in B16-F10 Melanoma Model

Treatment GroupDosage & AdministrationMean Tumor Volume (mm³) at Day 17 ± SEMTumor Growth Inhibition (%)Survival Benefit
Vehicle Control0.5% methylcellulose, oral gavage~1500--
This compound20 mg/kg, daily oral gavage~750~50%Significant improvement[1]
SAR405Not specified in direct comparisonDecreased tumor growth-Improved survival[2]
ADU-S10010 µg, intratumoral injection~1000~33%Modest improvement
This compound + ADU-S10020 mg/kg (oral) + 10 µg (intratumoral)~250~83%Significant improvement[1]

Table 2: Effect of this compound on Chemokine Production in B16-F10 Tumors

Treatment GroupCCL5 Concentration (pg/mL) ± SEMCXCL10 Concentration (pg/mL) ± SEM
Vehicle ControlBaselineBaseline
This compoundSignificantly IncreasedSignificantly Increased[2]
This compound + ADU-S100Further IncreasedFurther Increased[3]

Table 3: Impact of this compound on Tumor-Infiltrating Immune Cells in B16-F10 Tumors

Treatment GroupCD8+ T Cells (% of CD45+ cells)NK Cells (% of CD45+ cells)
Vehicle ControlBaselineBaseline
This compoundSignificantly IncreasedSignificantly Increased[2]
SAR405IncreasedIncreased[2]

Signaling Pathway and Mechanism of Action

This compound's primary mechanism involves the inhibition of VPS34, which disrupts the autophagy process. This disruption is believed to lead to an accumulation of cytosolic DNA fragments within the tumor cells. The cytosolic DNA is then detected by the enzyme cyclic GMP-AMP synthase (cGAS), which synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP, in turn, binds to and activates the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum. This activation triggers a signaling cascade that results in the phosphorylation of IRF3 and the activation of NF-κB. These transcription factors then translocate to the nucleus to induce the expression of type I interferons and pro-inflammatory chemokines like CCL5 and CXCL10. These chemokines are essential for recruiting cytotoxic immune cells, such as CD8+ T cells and NK cells, into the tumor microenvironment, thereby converting immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing.

SB02024_Mechanism_of_Action cluster_TumorCell Tumor Cell cluster_TME Tumor Microenvironment SB02024 This compound VPS34 VPS34 SB02024->VPS34 inhibits Autophagy Autophagy VPS34->Autophagy promotes Cytosolic_DNA Cytosolic DNA Accumulation Autophagy->Cytosolic_DNA degrades cGAS cGAS Cytosolic_DNA->cGAS activates cGAMP cGAMP cGAS->cGAMP produces STING STING (on ER) cGAMP->STING activates TBK1_IKK TBK1/IKK STING->TBK1_IKK recruits & activates IRF3_NFkB p-IRF3 / NF-κB TBK1_IKK->IRF3_NFkB phosphorylates & activates Nucleus Nucleus IRF3_NFkB->Nucleus translocates to Type1_IFN Type I IFN Secretion Nucleus->Type1_IFN Chemokines CCL5/CXCL10 Secretion Nucleus->Chemokines CD8_T_Cell CD8+ T Cell Type1_IFN->CD8_T_Cell activates Chemokines->CD8_T_Cell recruits NK_Cell NK Cell Chemokines->NK_Cell recruits Tumor_Cell_Death Tumor Cell Death CD8_T_Cell->Tumor_Cell_Death induces NK_Cell->Tumor_Cell_Death induces

Caption: Mechanism of action of this compound.

Experimental Workflows

The preclinical evaluation of this compound typically involves a series of in vitro and in vivo experiments to assess its efficacy and mechanism of action. A standard workflow for an in vivo study is depicted below.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Implantation Tumor Cell Implantation (e.g., B16-F10 in C57BL/6 mice) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Drug Administration - this compound (oral gavage) - Alternative/Combo Agent Randomization->Treatment_Admin Tumor_Measurement Tumor Volume Measurement Treatment_Admin->Tumor_Measurement Tissue_Harvest Tumor & Spleen Harvest Treatment_Admin->Tissue_Harvest Flow_Cytometry Flow Cytometry (Immune Cell Infiltration) Tissue_Harvest->Flow_Cytometry Chemokine_Analysis Chemokine/Cytokine Analysis (ELISA/MSD) Tissue_Harvest->Chemokine_Analysis Gene_Expression Gene Expression Analysis (NanoString) Tissue_Harvest->Gene_Expression

Caption: A typical in vivo experimental workflow.

Detailed Experimental Protocols

In Vivo Tumor Model
  • Animal Model: C57BL/6 mice (female, 6-8 weeks old) are typically used for the B16-F10 melanoma syngeneic model.

  • Tumor Cell Line: B16-F10 melanoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Tumor Implantation: 5 x 10^5 B16-F10 cells in 100 µL of PBS are injected subcutaneously into the flank of the mice.

  • Treatment: When tumors reach a palpable size (approximately 50-100 mm³), mice are randomized into treatment groups (n=8-10 mice per group). This compound is administered daily by oral gavage at a dose of 20 mg/kg. The vehicle control is typically 0.5% methylcellulose in water. For combination studies, a STING agonist like ADU-S100 can be administered intratumorally at 10 µg per mouse on alternating days.

  • Tumor Measurement: Tumor volume is measured every 2-3 days using a digital caliper, and calculated using the formula: (length x width²) / 2.

Flow Cytometry for Tumor-Infiltrating Lymphocytes
  • Tumor Digestion: Harvested tumors are mechanically minced and then digested in a solution containing collagenase D (1 mg/mL) and DNase I (100 µg/mL) in RPMI 1640 for 30-45 minutes at 37°C with agitation.

  • Cell Staining: Single-cell suspensions are stained with a cocktail of fluorescently labeled antibodies. A typical panel for identifying key immune subsets includes:

    • CD45 (leukocyte common antigen)

    • CD3 (T cells)

    • CD4 (helper T cells)

    • CD8 (cytotoxic T cells)

    • NK1.1 (NK cells)

    • FoxP3 (regulatory T cells)

    • CD11b (myeloid cells)

    • F4/80 (macrophages)

  • Data Acquisition and Analysis: Stained cells are acquired on a multicolor flow cytometer and the data is analyzed using software like FlowJo to quantify the different immune cell populations within the tumor.

NanoString Gene Expression Analysis
  • RNA Isolation: RNA is extracted from tumor tissue using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

  • Hybridization: 100 ng of total RNA is hybridized with the NanoString nCounter Mouse PanCancer Immune Profiling Panel reporter and capture probes overnight at 65°C.

  • Sample Processing: The hybridized samples are processed on the nCounter Prep Station and the cartridge is scanned on the nCounter Digital Analyzer.

  • Data Analysis: The raw data is normalized using the included positive and negative controls and housekeeping genes. Differential gene expression between treatment groups is then analyzed to identify key modulated pathways. The PanCancer Immune Profiling Panel includes 770 genes related to various immune cell types, checkpoint inhibitors, and inflammatory pathways.

This guide provides a foundational understanding of the preclinical data supporting the clinical translation of this compound. The presented data and methodologies highlight its potential as a novel immunotherapy agent, particularly in its ability to convert immunologically "cold" tumors into "hot" tumors, thereby creating a more favorable environment for anti-tumor immunity. Further research and clinical trials are warranted to fully elucidate its therapeutic potential in cancer patients.

References

Safety Operating Guide

Navigating the Safe Disposal of (2S)-SB02024: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of investigational compounds like (2S)-SB02024 are paramount to ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety protocols and the information available in its Safety Data Sheet (SDS).[1]

This compound , a potent and selective inhibitor of the VPS34 enzyme, is a valuable tool in cancer research, known to activate cGAS-STING signaling and sensitize tumors to STING agonists.[2][3][4] However, its hazardous properties, including being harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitate meticulous disposal procedures.[1]

Key Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to the following safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing.[1] In case of dust or aerosol formation, a suitable respirator is necessary.[1]

  • Ventilation: Use this compound only in areas with adequate exhaust ventilation.[1]

  • Avoid Contact: Prevent contact with skin and eyes, and avoid inhalation of dust or aerosols.[1]

  • Environmental Protection: Do not release the substance into the environment.[1] Spillage should be collected and handled as hazardous waste.[1]

Quantitative Data Summary

For quick reference, the key hazard and identification data for SB02024 are summarized in the table below.

PropertyValueReference
Chemical Name SB02024[1]
CAS Number 2126737-28-6[1]
Molecular Formula C₁₆H₂₂F₃N₃O₂[1]
Molecular Weight 345.36 g/mol [1]
Oral Toxicity Category 4 (Harmful if swallowed)[1]
Aquatic Toxicity (Acute) Category 1 (Very toxic to aquatic life)[1]
Aquatic Toxicity (Chronic) Category 1 (Very toxic to aquatic life with long lasting effects)[1]

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for the proper disposal of this compound waste. This procedure is designed to be followed sequentially to ensure safety and compliance.

cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Segregate this compound waste from general waste. C Use a dedicated, labeled, and leak-proof hazardous waste container. B->C D Collect solid waste (e.g., contaminated gloves, vials) and liquid waste in separate, compatible containers. C->D E Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. F Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents. E->F G Arrange for pickup by an approved waste disposal contractor. H Ensure all documentation is complete and accurate for transport and disposal. G->H I Dispose of contents/container to an approved waste disposal plant. H->I

Figure 1. Logical workflow for the proper disposal of this compound.

Experimental Protocol for Disposal:

  • Preparation: Before handling any waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE) as specified in the safety precautions section.

  • Waste Segregation:

    • Identify all waste streams containing this compound. This includes unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and solutions.

    • Do not mix this compound waste with non-hazardous laboratory trash.

  • Waste Collection:

    • Solid Waste: Place all solid waste contaminated with this compound into a designated, rigid, and puncture-resistant hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound". Ensure the container is kept closed when not in use.

  • Container Management:

    • Never overfill waste containers. It is recommended to fill them to no more than 80% of their capacity.

    • Ensure the exterior of the waste container remains clean and free of contamination.

  • Temporary Storage:

    • Store the sealed hazardous waste containers in a designated and secure waste accumulation area within the laboratory.

    • This area should be well-ventilated and away from general laboratory traffic.

    • Store this compound waste away from incompatible materials, which include strong acids/alkalis and strong oxidizing/reducing agents.[1]

  • Final Disposal:

    • The disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

    • Ensure all required paperwork and waste manifests are completed accurately.

By adhering to these procedures, laboratory personnel can effectively manage and dispose of this compound waste, minimizing risks to themselves and the environment, and ensuring a safe and compliant research setting.

References

Personal protective equipment for handling (2S)-SB02024

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of (2S)-SB02024, a VPS34 inhibitor used in research settings. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan.

Hazard Identification and Safety Ratings

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety data for similar laboratory reagents can be used as a guideline. The following table summarizes typical safety ratings for a research-grade chemical compound.

Hazard CategoryRatingInterpretation
HMIS Classification
Health Hazard0Minimal Hazard
Flammability0Minimal Hazard
Physical Hazards0Minimal Hazard
NFPA Rating
Health Hazard0No unusual hazard
Fire0Will not burn
Reactivity Hazard0Stable

Note: These ratings are based on a representative SDS for a laboratory reagent and should be treated as a general guideline.[1] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemStandard
Hand Protection Chemical-resistant gloves (e.g., nitrile)Inspected prior to use. Use proper glove removal technique.
Eye Protection Safety glasses with side-shieldsConforming to EN166 (EU) or NIOSH (US) approved.
Respiratory Protection RespiratorUse respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]
Body Protection Laboratory coat

Operational Handling Protocol

This section outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Avoid breathing vapors, mist, or gas.[1]

2. Handling the Compound:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

3. First-Aid Measures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In Case of Eye Contact: Flush eyes with water as a precaution.[1]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate waste containing this compound from other laboratory waste streams.

  • This includes unused product, contaminated consumables (e.g., pipette tips, gloves), and empty containers.

2. Disposal Procedure:

  • Do not dispose of the product directly into the sewage system.[1]

  • Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

  • Consult local, state, or national regulations for proper disposal. Contact a licensed professional waste disposal service.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the safe handling workflow for this compound and its role in a biological signaling pathway.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Don PPE b Prepare Fume Hood a->b Ensure Safety Controls c Weigh/Measure Compound b->c Begin Work d Perform Experiment c->d Proceed with Research e Segregate Waste d->e After Experiment f Dispose via EHS e->f Final Step

Caption: Safe handling workflow for this compound.

Signaling_Pathway SB02024 This compound VPS34 VPS34 SB02024->VPS34 inhibits cGAS_STING cGAS/STING Pathway VPS34->cGAS_STING negatively regulates Type1_IFN Type I Interferon Signaling cGAS_STING->Type1_IFN activates Anti_Tumor Anti-Tumor Efficacy Type1_IFN->Anti_Tumor enhances

Caption: this compound mechanism of action.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。